5H-pyrrolo[3,2-d]pyrimidin-7-amine
Description
BenchChem offers high-quality 5H-pyrrolo[3,2-d]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-pyrrolo[3,2-d]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H,7H2 |
InChI Key |
LWJLAJOJXMXJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 5H-pyrrolo[3,2-d]pyrimidine Core: Focus on 7-Amino Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5H-pyrrolo[3,2-d]pyrimidine Scaffold, a Privileged Heterocycle in Medicinal Chemistry
The 5H-pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system comprising a pyrrole and a pyrimidine ring, represents a class of compounds of significant interest in medicinal chemistry.[1] Often referred to as 9-deazapurines, these structures are isomeric to the more widely studied 7-deazapurines (pyrrolo[2,3-d]pyrimidines).[2] The unique arrangement of nitrogen atoms and the fused ring system imparts distinct electronic and hydrogen-bonding properties, making it a valuable scaffold for the design of targeted therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the 5H-pyrrolo[3,2-d]pyrimidine core, with a particular focus on the derivatization at the 7-position and the associated biological activities. While specific data for the parent 5H-pyrrolo[3,2-d]pyrimidin-7-amine is sparse in publicly available literature, this guide will delve into the well-documented chemistry and pharmacology of its closely related analogs, providing a robust framework for researchers in the field.
Chemical and Physical Properties of the 5H-pyrrolo[3,2-d]pyrimidine Core
The fundamental properties of the 5H-pyrrolo[3,2-d]pyrimidine scaffold can be understood by examining its simpler, well-characterized derivatives. The table below summarizes the key physicochemical properties of a representative analog, 5H-pyrrolo[3,2-d]pyrimidin-4-amine, to provide a baseline for understanding the core structure.
| Property | Value | Source(s) |
| IUPAC Name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | [3] |
| Synonyms | 9-Deazaadenine, 4-Aminopyrrolo[3,2-d]pyrimidine | [4] |
| Molecular Formula | C₆H₆N₄ | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Appearance | White to light gray or light yellow powder/crystal | [4] |
| Purity | >95.0% (T)(HPLC) | [4] |
| CAS Number | 2227-98-7 | [3][4] |
Synthesis of 7-Substituted-5H-pyrrolo[3,2-d]pyrimidines: A Strategic Overview
The synthesis of the 5H-pyrrolo[3,2-d]pyrimidine ring system often involves multi-step sequences starting from appropriately substituted pyrrole or pyrimidine precursors. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine, or vice versa.
A plausible synthetic approach to 7-substituted-5H-pyrrolo[3,2-d]pyrimidines can be adapted from established methods for related analogs.[5] One such strategy involves the condensation of a substituted aminopyrrole with a reagent that provides the remaining atoms for the pyrimidine ring.
Below is a representative, detailed protocol for the synthesis of a 7-substituted analog, which can be conceptually adapted for the synthesis of other derivatives, including the target 7-amino compound.
Experimental Protocol: Synthesis of a 7-Substituted-5H-pyrrolo[3,2-d]pyrimidine Analog
This protocol outlines a general, adaptable procedure for the synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines, based on established methodologies.[5]
Step 1: Synthesis of the Aminopyrrole Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting substituted aldehyde in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of diethyl aminomalonate.
-
Catalysis: Introduce a catalytic amount of a base, for example, sodium methoxide (NaOMe), to facilitate the condensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a weak acid and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired aminopyrrole intermediate.
Causality behind Experimental Choices: The base-catalyzed condensation is a classic method for forming the pyrrole ring. The choice of solvent and base can be optimized depending on the specific substrates. Purification by column chromatography is essential to ensure the purity of the intermediate for the subsequent cyclization step.
Step 2: Guanylation and Cyclization to the Pyrrolo[3,2-d]pyrimidine Core
-
Reaction Setup: Dissolve the purified aminopyrrole from Step 1 in a suitable solvent, such as acetic acid.
-
Guanylation: Add a guanylating reagent, for example, S-methylisothiourea sulfate, to the solution.
-
Reaction Conditions: Heat the mixture to promote the guanylation of the amino group.
-
Cyclization: After the guanylation is complete, add a base, such as sodium hydroxide, to induce the cyclization and formation of the pyrimidine ring.
-
Work-up and Isolation: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. Purify the final compound by recrystallization or column chromatography.
Trustworthiness of the Protocol: This self-validating system relies on the stepwise formation of stable intermediates. The progress of each step can be monitored by standard analytical techniques like TLC and NMR, ensuring the desired transformations are occurring before proceeding to the next step.
Biological Activities and Therapeutic Potential of 7-Substituted-5H-pyrrolo[3,2-d]pyrimidines
Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold have demonstrated a wide range of biological activities, establishing this core as a "privileged scaffold" in drug discovery. The substitution at the 7-position of the pyrrole ring plays a crucial role in modulating the pharmacological properties of these compounds.
Anticancer and Antiproliferative Activity
A significant body of research has focused on the anticancer potential of pyrrolo[3,2-d]pyrimidines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, analogs of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of kinases like HCK and FLT3-ITD, which are implicated in acute myeloid leukemia.[6] The 7-position substituent is often designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
-
Inhibition of One-Carbon Metabolism: More recently, novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism.[7][8] These compounds have shown inhibitory activity against serine hydroxymethyltransferase 2 (SHMT2), an enzyme implicated in the oncogenic phenotype of various cancers.[7][8] This novel mechanism of action highlights the versatility of the pyrrolo[3,2-d]pyrimidine scaffold in targeting cancer metabolism.
Antitubulin Activity
Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble, colchicine-site binding microtubule depolymerizing agents.[9] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The nature of the substituents on the pyrrolo[3,2-d]pyrimidine core is critical for their antitubulin activity.
Other Therapeutic Applications
The biological activities of pyrrolo[3,2-d]pyrimidines extend beyond oncology. For example, derivatives have been investigated as antibacterial agents.[10]
Visualizing the Mechanism of Action: Kinase Inhibition
The following diagram illustrates the general mechanism of action of a 7-substituted-5H-pyrrolo[3,2-d]pyrimidine as a kinase inhibitor.
Caption: Competitive inhibition of a protein kinase by a 7-substituted-5H-pyrrolo[3,2-d]pyrimidine derivative.
Conclusion and Future Directions
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutics. While the parent 7-amino derivative remains an underexplored entity, the extensive research on its substituted analogs provides a clear roadmap for future investigations. The synthetic versatility of this core, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research should focus on the targeted synthesis and biological evaluation of novel 7-substituted derivatives, including the elusive 5H-pyrrolo[3,2-d]pyrimidin-7-amine, to unlock their full therapeutic potential.
References
-
CP Lab Safety. 7-bromo-5H-pyrrolo[3, 2-d]pyrimidin-4-amine, min 97%, 500 mg. Available from: [Link]
-
Synthonix, Inc. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine - [B1404]. Available from: [Link]
-
Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. Available from: [Link]
-
PubMed. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Available from: [Link]
-
PMC - NIH. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Available from: [Link]
-
PMC - NIH. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Available from: [Link]
-
Wiley Online Library. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. Available from: [Link]
-
AACR Journals. Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Available from: [Link]
-
PMC - NIH. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. Available from: [Link]
-
lookchem. Cas 2227-98-7,5H-Pyrrolo[3,2-d]pyrimidin-4-amine (9CI). Available from: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Available from: [Link]
-
Bentham Science Publishers. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Available from: [Link]
-
Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Available from: [Link]
-
Auctores | Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available from: [Link]
-
ResearchGate. Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines... Available from: [Link]
-
PubMed. Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Available from: [Link]
-
PubMed. Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors. Available from: [Link]
Sources
- 1. 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid () for sale [vulcanchem.com]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 5. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]
An In-depth Technical Guide to 9-Deazaadenine vs. Adenine: A Structural and Functional Comparison
Introduction: The Centrality of Adenine and the Rise of Its Analogs
Adenine is a cornerstone of life, a purine nucleobase integral to the structure of DNA and RNA, the energy currency of the cell in adenosine triphosphate (ATP), and critical cellular signaling molecules like cyclic AMP.[1][2] Its specific arrangement of nitrogen atoms dictates its hydrogen bonding patterns, forming two crucial hydrogen bonds with thymine in DNA and uracil in RNA, a fundamental principle of genetic information storage and transfer.[3] The chemical architecture of adenine, a 6-aminopurine, provides a scaffold that is recognized by a vast array of enzymes, making it a focal point for biological regulation.[2][4]
In the pursuit of therapeutic agents and molecular probes, scientists have long sought to modify natural biomolecules to alter their function. One of the most subtle yet profound modifications is the isosteric replacement of a nitrogen atom with a carbon-hydrogen group, a strategy known as "deazaguanation." This guide focuses on 9-deazaadenine, a structural analog of adenine where the nitrogen atom at the 9th position of the purine ring is replaced by a carbon atom. This seemingly minor change fundamentally alters the molecule's identity from a purine to a pyrrolo[3,2-d]pyrimidine, with far-reaching consequences for its physicochemical properties, metabolic stability, and biological activity.[5] This whitepaper provides a detailed comparative analysis for researchers, scientists, and drug development professionals, elucidating the structural rationale behind the unique functional profile of 9-deazaadenine and its derivatives.
Part 1: A Comparative Analysis of Core Structure and Physicochemical Properties
The substitution of nitrogen for carbon at the 9-position introduces significant changes to the molecule's geometry, electronic distribution, and interaction potential.
The Fundamental Structural Divergence
The core difference lies in the composition of the five-membered ring. In adenine, it is an imidazole ring containing two nitrogen atoms (N7 and N9). In 9-deazaadenine, it becomes a pyrrole ring, with N7 being the sole nitrogen atom.
This substitution has two immediate, critical consequences:
-
Elimination of the Glycosidic Nitrogen: In natural nucleosides (e.g., adenosine), the sugar moiety is attached via an N-glycosidic bond at the N9 position. The absence of this nitrogen in 9-deazaadenine means that its corresponding nucleoside analogs must be C-nucleosides , where the sugar is attached via a more stable C-C bond.[5][6]
-
Altered Hydrogen Bonding and Basicity: The N9 atom in adenine is a hydrogen bond acceptor and its basicity contributes to the overall electronic character of the ring system. Replacing it with a C-H group removes this capability and alters the molecule's pKa.[7]
Physicochemical Property Comparison
The structural change directly translates to different physicochemical properties, which are crucial for molecular recognition, membrane permeability, and metabolic fate.
| Property | Adenine | 9-Deazaadenine | Rationale for Difference |
| Chemical Formula | C₅H₅N₅[1] | C₆H₆N₄ | Replacement of N with C-H adds one carbon and one hydrogen. |
| Core Scaffold | Purine | Pyrrolo[3,2-d]pyrimidine | The five-membered ring is changed from imidazole to pyrrole. |
| Molecular Weight | 135.13 g/mol | 134.14 g/mol | Near-isosteric replacement results in very similar molecular weights. |
| Hydrogen Bond Donors | 2 (N9-H, N6-amine) | 2 (N7-H, N6-amine) | The primary exocyclic amine remains, but the ring donor shifts. |
| Hydrogen Bond Acceptors | 3 (N1, N3, N7) | 2 (N1, N3) | The acceptor capability at the N7 position is complicated by the N7-H, but the key loss is at position 9. |
| pKa | pKa₁ ≈ 4.2 (protonation at N1), pKa₂ ≈ 9.8 (deprotonation at N9) | Altered due to change in electron distribution.[7] | Removal of the electron-withdrawing nitrogen at N9 generally increases the basicity of the other ring nitrogens. |
| Nucleoside Bond Type | N-glycosidic (at N9) | C-glycosidic (at C9) | The N9 atom required for N-glycosidic linkage is absent.[8] |
Part 2: Biological and Functional Ramifications of the N9-to-C9 Switch
The structural and physicochemical differences between adenine and 9-deazaadenine give rise to distinct biological activities. While adenine is a passive building block, 9-deazaadenine and its derivatives are often active modulators of enzymatic processes.
Enhanced Metabolic Stability: The Power of the C-Nucleoside
A primary vulnerability of natural nucleoside drugs is the enzymatic cleavage of the N-glycosidic bond by enzymes such as purine nucleoside phosphorylases (PNPs). This metabolic instability can lead to rapid degradation and a short therapeutic window. The C-C bond linking the base to the sugar in 9-deazaadenosine analogs is not a substrate for these enzymes, rendering the molecule chemically and enzymatically robust.[8] This increased stability is a significant advantage in drug design, leading to improved pharmacokinetic profiles.
A Scaffold for Potent Enzyme Inhibition
The 9-deazaadenine core has proven to be a versatile scaffold for designing potent inhibitors of enzymes involved in purine metabolism and cellular signaling. The specific interactions between the purine analog and an enzyme's active site are highly sensitive to the placement of nitrogen atoms.
-
Adenosine Deaminase (ADA) Inhibition: ADA is a key enzyme that catalyzes the deamination of adenosine to inosine. While 9-deaza modification itself is not the primary feature for ADA inhibition, studies on various deaza-analogs of the potent ADA inhibitor EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) reveal the importance of specific nitrogen atoms. For instance, 3-deaza-EHNA is a highly active ADA inhibitor, whereas 7-deaza-EHNA shows a dramatic drop in activity.[9] This demonstrates that while the core purine-like shape is recognized, specific nitrogen atoms are critical for the precise hydrogen-bonding network required for potent inhibition.
-
S-adenosylhomocysteine (SAH) Hydrolase Inhibition: Analogs such as 3-deazaadenosine are powerful inhibitors of SAH hydrolase.[10] This enzyme is crucial for regulating cellular methylation reactions by clearing the feedback inhibitor SAH. Inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits methyltransferases involved in DNA, RNA, and protein methylation. This mechanism is central to the antiviral and anticancer effects of these compounds.
-
Adenine Phosphoribosyltransferase (APRT) Inhibition: 9-deazaadenine has been shown to act as a competitive inhibitor of APRT with respect to adenine, demonstrating that it can effectively mimic the natural substrate to block the active site of salvage pathway enzymes.[11]
Therapeutic Potential: From Antiviral to Antitumor
The ability of 9-deazaadenine nucleosides to be metabolized within the cell to their triphosphate forms (e.g., 9-deaza-ATP) and their resistance to degradation underpins their therapeutic potential.[12]
-
Antitumor Activity: 9-deazaadenosine has demonstrated potent growth inhibition against various human tumor cell lines.[12] Its cytotoxic effects are linked to the inhibition of DNA and RNA synthesis.[12][13] Once converted to 9-deaza-ATP, it can be mistakenly incorporated into nucleic acids or interfere with the function of ATP-dependent enzymes, leading to cell cycle arrest and apoptosis.[13]
-
Antiviral Activity: The inhibition of SAH hydrolase by deazaadenosine analogs disrupts viral replication by interfering with the 5'-capping of viral mRNA, a process that requires methylation. This mechanism is effective against a range of viruses, including vaccinia virus.[10]
Part 3: Key Experimental Methodologies
Evaluating the structural and functional differences between adenine and 9-deazaadenine analogs requires a multi-faceted experimental approach, from biochemical assays to high-resolution structural biology.
Drug Discovery and Evaluation Workflow
The development of 9-deazaadenine-based therapeutics typically follows a structured pipeline to assess efficacy and mechanism of action.
Experimental Protocol: In Vitro Adenosine Deaminase (ADA) Inhibition Assay
This protocol describes a standard spectrophotometric method to determine the inhibitory potential of a 9-deazaadenine analog against ADA.
-
Principle: Adenosine deaminase converts adenosine to inosine, resulting in a decrease in absorbance at 265 nm. The rate of this decrease is proportional to enzyme activity and can be attenuated by an inhibitor.
-
Materials:
-
Calf intestine Adenosine Deaminase (ADA)
-
Adenosine substrate solution (in buffer)
-
Test inhibitor (e.g., a derivative of 9-deazaadenine) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
In the wells of the microplate, add 180 µL of reaction buffer.
-
Add 10 µL of the inhibitor dilution (or solvent for control) to the appropriate wells.
-
Add 5 µL of a pre-determined concentration of ADA enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the adenosine substrate solution.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 265 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Experimental Protocol: X-ray Crystallography for Structure-Based Drug Design
This technique provides an atomic-level snapshot of how an inhibitor binds to its target enzyme, guiding further optimization.[14]
-
Principle: A high-resolution, three-dimensional electron density map of a protein-inhibitor complex is generated by analyzing the diffraction pattern of X-rays passing through a single crystal of the complex.[15]
-
Methodology:
-
Protein Production: Express and purify high-quality, homogenous target protein (e.g., ADA).
-
Co-crystallization: Screen for crystallization conditions (pH, precipitant, temperature) for the protein in the presence of a saturating concentration of the 9-deazaadenine inhibitor.
-
Data Collection: Mount a single, well-ordered crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the resulting diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A model of the protein and inhibitor is built into this map and computationally refined to best fit the experimental data.
-
-
Causality and Insight: The resulting structure reveals the precise orientation of the inhibitor in the active site, identifying key hydrogen bonds, hydrophobic interactions, and water-mediated contacts. This information is invaluable for explaining the observed structure-activity relationship (SAR) and for designing new analogs with improved potency and selectivity.[15][16]
Conclusion: A Subtle Change with Profound Impact
The substitution of a single nitrogen atom with a carbon at the 9-position of adenine represents a masterful stroke of chemical biology. This modification transforms adenine from a fundamental biological building block into the scaffold of 9-deazaadenine, a precursor for potent and metabolically stable therapeutic agents. The key takeaway is the conversion from a standard N-nucleoside to a robust C-nucleoside, which protects the molecule from enzymatic degradation and allows it to function as a persistent inhibitor.
The resulting 9-deazaadenine analogs have demonstrated significant antitumor and antiviral activities, primarily by mimicking natural purines to inhibit critical enzymes in nucleic acid metabolism and cellular methylation pathways.[8][10][12] The in-depth study of these molecules, through enzymatic assays and high-resolution structural biology, continues to provide deep insights into enzyme mechanisms and serves as a powerful paradigm for rational drug design. The journey from adenine to 9-deazaadenine exemplifies how subtle, targeted structural modifications can unlock entirely new pharmacological functions.
References
- Montgomery, J. A., & Hewson, K. (1984). Adenosine deaminase inhibitors. Synthesis and biological activities of deaza analogs of erythro-9-(2-hydroxy-3-nonyl)adenine. Journal of Medicinal Chemistry.
- Kim, S., & Hong, J. H. (2011). Synthesis and Biological Evaluation of 2- and 7-Substituted 9-Deazaadenosine Analogues. Molecules.
- Kim, S., & Hong, J. H. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Nucleosides, Nucleotides & Nucleic Acids.
- Antonini, I., Cristalli, G., Franchetti, P., Grifantini, M., & Martelli, S. (1983). Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. Journal of Medicinal Chemistry.
- Sato, A., Montgomery, J. A., & Cory, J. G. (1984). 9-Deazaadenosine--a new potent antitumor agent. Cancer Research.
- Hasobe, M., McKee, J. G., Borcherding, D. R., & Borchardt, R. T. (1987). 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine and -3-deazaadenine: analogs of neplanocin A which retain potent antiviral activity but exhibit reduced cytotoxicity. Antimicrobial Agents and Chemotherapy.
- Antonini, I., Cristalli, G., Franchetti, P., Grifantini, M., Martelli, S., Lupidi, G., & Riva, F. (1984). Adenosine deaminase inhibitors. Synthesis of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. Journal of Medicinal Chemistry.
- Ali, J. A., & Divo, A. A. (2013). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. PLoS ONE.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2023). Recent developments in the chemistry and applications of 9-deazapurines.
- Susha, I., Volpini, R., & Cristalli, G. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules.
- Schaeffer, H. J., & Odin, E. (1963). Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Adenine. Wikipedia.
- Montgomery, J. A., & Hewson, K. (1984). Adenosine deaminase inhibitors. Synthesis of deaza analogs of erythro-9-(2-hydroxy-3-nonyl) adenine. Journal of Medicinal Chemistry.
- Müller, C. E., Thorand, M., & Qurishi, R. (2009). Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family. Journal of Medicinal Chemistry.
- Uchimura, T., Igarashi, T., & Nakajima, N. (1995). Automated enzymatic measurement of adenosine deaminase isoenzyme activities in serum. Clinical Chemistry.
- ResearchGate. (n.d.). Selected X-ray Crystallographic Data.
- Derrick, P. (2021). Biological function and chemical nature of adenine.
- Suggs, J. W., & Panda, M. (2004). Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA. Biochemistry.
- Li, Y., & Zhang, Y. (2022). The Thermodynamic and Kinetic Properties of the dA-rU DNA-RNA Hybrid Base Pair Investigated via Molecular Dynamics Simulations.
- Harris, K. A., & Kierzek, R. (2013). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry B.
- Schneider, A., & Micura, R. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research.
- Palusiak, M., & Filarowski, A. (2020). Mutual Relations between Substituent Effect, Hydrogen Bonding, and Aromaticity in Adenine-Uracil and Adenine-Adenine Base Pairs. Molecules.
- MilliporeSigma. (n.d.). 3-Deazaadenosine. MilliporeSigma.
- Kool, E. T. (2002).
- Gupta, S. K., Sur, S., Ojha, R. P., & Tandon, V. (2013). Influence of PNA containing 8-aza-7-deazaadenine on structure stability and binding affinity of PNA·DNA duplex: insights from thermodynamics, counter ion, hydration and molecular dynamics analysis. Molecular BioSystems.
- Pearson Education. (2024). Base Pairing Explained. Pearson.
- De-Paepe, C., & Pochet, S. (2024). Adenine, a key player in biology and medicinal chemistry. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Structures of adenine and substituted adenines.
- Wilson, D. K., & Quiocho, F. A. (1993).
- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Sunkara, P. S., & Linevsky, J. (1986). 9-Deazaadenosine. Cytocidal activity and effects on nucleic acids and protein synthesis in human colon carcinoma cells in culture. Biochemical Pharmacology.
- Georgia Institute of Technology. (n.d.).
- Dayie, K. T. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.
- Cremer, D., & Kraka, E. (2021).
- Cheméo. (n.d.). Chemical Properties of Adenosine (CAS 58-61-7). Cheméo.
- memtein.com. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Memtein.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- Lee, S., Park, H., Ki, Y., Lee, H., & Han, M. S. (2019). Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex. Sensors.
- ResearchGate. (n.d.). Hydrogen Bonding in DNA Base Pairs: Reconciliation of Theory and Experiment.
- BioPharm International. (2015). Using NMR Spectroscopy to Obtain the Higher Order Structure of Biopharmaceutical Products.
Sources
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Adenine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PlumX [plu.mx]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. migrationletters.com [migrationletters.com]
- 16. A pre-transition-state mimic of an enzyme: X-ray structure of adenosine deaminase with bound 1-deazaadenosine and zinc-activated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Technical Guide: Biological Activity of Pyrrolo[3,2-d]pyrimidine Scaffolds
Executive Summary
The pyrrolo[3,2-d]pyrimidine scaffold, chemically distinct as a 9-deazapurine , represents a privileged class of heterocyclic compounds in medicinal chemistry. Often overshadowed by its isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine, the core of JAK inhibitors like Tofacitinib), the [3,2-d] system possesses unique electronic and steric properties that make it an exceptional mimic of guanine and hypoxanthine.
This guide details the biological activity of pyrrolo[3,2-d]pyrimidines, focusing on their validated roles as Purine Nucleoside Phosphorylase (PNP) inhibitors and multi-targeted antifolates (targeting SHMT2/GARFT) . It provides actionable synthetic protocols, structure-activity relationship (SAR) maps, and validated assay methodologies for researchers in drug discovery.
Part 1: Structural Basis & Chemical Identity
The 9-Deazapurine Isostere
The biological potency of pyrrolo[3,2-d]pyrimidine stems from its ability to mimic the purine nucleus while altering hydrogen bond donor/acceptor capabilities at the N7/C9 positions. Unlike natural purines, the C9 carbon (in purine numbering, N7 in [3,2-d] numbering) cannot accept hydrogen bonds, altering binding kinetics in enzymes that utilize this interaction for substrate recognition.
Key Isomeric Distinction:
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine): Nitrogen at position 7 is replaced by carbon. (Target: Kinases).[1][2]
-
Pyrrolo[3,2-d]pyrimidine (9-deazapurine): Nitrogen at position 9 is replaced by carbon. (Target: PNP, Folate Enzymes).
Figure 1: Structural relationship between natural purines and their deaza-isosteres.
Part 2: Primary Biological Targets & Mechanisms
Purine Nucleoside Phosphorylase (PNP) Inhibition
PNP catalyzes the reversible phosphorolysis of purine nucleosides (inosine, guanosine) to their respective bases.[3][4] Inhibition of PNP leads to the accumulation of deoxyguanosine (dGuo), which is phosphorylated to dGTP in T-cells.[3] High dGTP levels inhibit ribonucleotide reductase, blocking DNA synthesis and causing apoptosis specifically in T-cells.
-
Lead Compound: CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one).
-
Mechanism: Competitive inhibition.[5] The [3,2-d] scaffold mimics the transition state of the purine base during phosphorolysis.
-
Therapeutic Application: T-cell leukemias, lymphomas, and autoimmune diseases (e.g., psoriasis, rheumatoid arthritis).
Multi-Targeted Antifolates (SHMT2/GARFT)
Recent advances have identified pyrrolo[3,2-d]pyrimidines as potent inhibitors of one-carbon (C1) metabolism. Specifically, compounds like AGF347 target compartmentalized folate metabolism.
-
Targets:
-
Mechanism: These compounds act as folate mimics. They enter cells via Folate Receptors (FR) or the Reduced Folate Carrier (RFC), are polyglutamated by FPGS, and accumulate in mitochondria to block the conversion of serine to glycine/formate.
Figure 2: Dual-compartment mechanism of action for AGF347, a pyrrolo[3,2-d]pyrimidine antifolate.
Part 3: Medicinal Chemistry & SAR[9][10][11][12][13]
The Structure-Activity Relationship (SAR) for the pyrrolo[3,2-d]pyrimidine scaffold is highly sensitive to substitutions at the C2, C4, and C7 positions (using standard purine numbering equivalents).
| Position | Modification | Effect on Activity |
| C2 (Amino) | -NH2 group | Critical for PNP binding (mimics guanine). Essential for H-bonding in the active site. |
| C4 (Oxo) | Carbonyl (=O) | Essential for mimicking the 6-oxo group of guanine/hypoxanthine. |
| N5 | Alkylation | Generally reduces activity; H-bond donor capability often required. |
| C7 | Bulky Aryl/Heteroaryl | The "Warhead" Position. Hydrophobic groups (e.g., thienylmethyl in CI-972, aryl-alkyl linkers in AGF347) occupy the phosphate binding pocket or hydrophobic cleft, dramatically increasing potency. |
| N9 | Deaza (Carbon) | Core scaffold feature.[9] Prevents N7-H bonding (purine numbering), conferring selectivity against other purine-utilizing enzymes. |
Part 4: Experimental Protocols
Synthesis of Pyrrolo[3,2-d]pyrimidine Scaffolds
Methodology: Sonogashira Coupling & Cyclization This is the most robust route for generating C7-substituted derivatives (like AGF347).
Reaction Scheme:
-
Starting Material: Methyl 4-iodobenzoate (or similar aryl halide) + Alkyne-substituted pyrimidine precursor.
-
Coupling: Pd-catalyzed Sonogashira coupling.
-
Cyclization: Base-promoted or metal-catalyzed ring closure.
Step-by-Step Protocol (Adapted for AGF347 Precursors):
-
Reagents: 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one (Precursor A), DMF-dimethylacetal.
-
Activation: React Precursor A with DMF-dimethylacetal (1:6 molar ratio) in DMF at 80°C for 4 hours to protect the amine and activate the methyl group.
-
Cyclization: Treat the intermediate with a mild base (e.g., DBU) and the appropriate alkyne or electrophile to close the pyrrole ring.
-
Purification: Precipitate in cold water; recrystallize from ethanol/water.
-
Yield Expectation: 45-60%.
Validated PNP Inhibition Assay
Objective: Determine the
Principle: Spectrophotometric measurement of the conversion of Inosine to Hypoxanthine (coupled with Xanthine Oxidase to produce Uric Acid, absorbing at 293 nm).
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate: Inosine (1 mM stock).
-
Enzyme: Recombinant Human PNP (or Calf Spleen PNP).
-
Coupling Enzyme: Xanthine Oxidase (XO).
Protocol:
-
Preparation: In a 96-well UV-transparent plate, add 50 µL of Buffer.
-
Inhibitor: Add 10 µL of test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).
-
Enzyme Mix: Add 20 µL of PNP (0.01 units/mL) and XO (0.1 units/mL). Incubate for 10 min at 25°C.
-
Initiation: Add 20 µL of Inosine (final conc. 100 µM).
-
Measurement: Monitor Absorbance at 293 nm kinetically for 10 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine .
Self-Validation Check:
-
Control: DMSO only (should show linear product formation).
-
Reference: Forodesine or CI-972 (should give
in nanomolar range).
Part 5: Future Outlook & Clinical Relevance
The pyrrolo[3,2-d]pyrimidine scaffold is evolving beyond simple PNP inhibition. The discovery of AGF347 has opened a new frontier in metabolic oncology , specifically targeting mitochondrial one-carbon metabolism, a pathway heavily upregulated in aggressive pancreatic and lung cancers.
Key Trends:
-
Dual-Targeting: Compounds that inhibit both kinase signaling (e.g., VEGFR) and metabolic enzymes (SHMT2).
-
Antibacterial Agents: Recent studies indicate efficacy against S. aureus and E. coli, likely through bacterial PNP or folate pathway inhibition.
-
Isotope Tracing: The use of [2,3,3-2H]serine metabolomics is now the gold standard for validating the mechanism of these scaffolds in vivo.
References
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Pyrrolo[3,2-d]pyrimidines: A new class of purine nucleoside phosphorylase inhibitors. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor (AGF347) Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Source: Molecular Pharmacology. URL:[Link]
-
Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Source: Molecular Cancer Therapeutics. URL:[Link]
-
9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs. Source: Nucleic Acids Symposium Series (Oxford Academic).[10] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 6. Role of Mitochondrial and Cytosolic Folylpolyglutamate Synthetase in One-Carbon Metabolism and Antitumor Efficacy of Mitochondrial-Targeted Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10793573B2 - First-in-class of SHMT2 and MTHFD2 inhibitors as antitumor agents - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Guide to C-Nucleoside Synthesis: The Strategic Role of the 5H-Pyrrolo[3,2-d]pyrimidine Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C-nucleosides represent a class of nucleoside analogs with significant therapeutic potential, primarily due to the exceptional stability of their carbon-carbon glycosidic bond, which confers resistance to enzymatic degradation. This guide provides a detailed exploration of the 5H-pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold, with a focus on 5H-pyrrolo[3,2-d]pyrimidin-7-amine, as a pivotal building block in the synthesis of novel C-nucleoside drug candidates. We delve into the fundamental advantages of C-nucleosides, clarify crucial nomenclature, and present a comprehensive analysis of key synthetic strategies. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for professionals in medicinal chemistry and drug discovery, aiming to leverage this versatile heterocycle for the development of next-generation therapeutics.
Part 1: The C-Nucleoside Advantage in Medicinal Chemistry
The Carbon-Carbon Glycosidic Bond: A Paradigm of Stability
Natural nucleosides, the building blocks of DNA and RNA, are linked by a C-N glycosidic bond. This bond, while essential for biology, is a point of metabolic vulnerability, susceptible to cleavage by hydrolytic enzymes (e.g., phosphorylases). C-nucleosides, which feature a robust C-C bond connecting the sugar moiety to the heterocyclic base, overcome this limitation.[1][2] This enhanced stability leads to improved pharmacokinetic profiles and sustained biological activity, making them highly attractive candidates for drug development.[1]
Therapeutic Landscape of C-Nucleosides
The unique stability and structural diversity of C-nucleosides have led to the discovery of compounds with a broad spectrum of biological activities. They have been successfully developed as antiviral agents, particularly against challenging targets like Hepatitis C virus (HCV), and as potent anticancer therapeutics.[1][3] Their ability to mimic natural nucleosides allows them to interact with key cellular enzymes like polymerases and kinases, while their non-natural structure provides a high barrier to the development of drug resistance.
Part 2: The 5H-Pyrrolo[3,2-d]pyrimidine Core: A Versatile Heterocyclic Building Block
Nomenclature Clarified: 9-Deazapurines vs. 7-Deazapurines
In the field of nucleoside chemistry, the term "deazapurine" is common but can be ambiguous. It is critical to distinguish between the two primary isomers derived from adenine:
-
7-Deazapurine (Pyrrolo[2,3-d]pyrimidine): The nitrogen at position 7 of the purine ring is replaced by a carbon.
-
9-Deazapurine (Pyrrolo[3,2-d]pyrimidine): The nitrogen at position 9, which forms the natural glycosidic bond, is replaced by a carbon.
This guide focuses on the 9-deazapurine scaffold, which is the foundational structure for creating C-nucleosides that are isosteric to natural purine nucleosides.
Caption: Key isomeric scaffolds in deazapurine chemistry.
Physicochemical Properties and Synthetic Rationale
The 5H-pyrrolo[3,2-d]pyrimidine system is an aromatic heterocycle. The pyrrole moiety possesses an acidic N-H proton and a C-H bond that can be selectively functionalized. For C-nucleoside synthesis, the most common strategy involves deprotonation of the pyrrole ring to create a nucleophilic carbon, which then attacks an electrophilic sugar derivative. This approach directly installs the crucial C-C bond at the position analogous to N9 in natural purines.
Part 3: Core Synthetic Strategies for C-Glycosylation
The construction of the C-C glycosidic bond is the most critical step in C-nucleoside synthesis. Two primary convergent strategies have proven effective.[2]
Strategy 1: Nucleophilic Addition to Sugar Lactones
This is a widely applied and robust method for forming the C-C bond.[2]
Causality and Mechanistic Insight: The strategy hinges on generating a potent carbon nucleophile from the heterocycle. This is achieved by deprotonating the pyrrole ring with a strong organolithium base (e.g., n-BuLi or LDA). The resulting lithiated species is highly reactive and readily attacks the electrophilic carbonyl carbon of a protected sugar lactone. The initial product is a lactol (a hemiacetal), which is then typically reduced to furnish the desired furanose ring of the nucleoside. The choice of protecting groups on the sugar is critical to ensure solubility and prevent side reactions.
Caption: General workflow for C-nucleoside synthesis via nucleophilic addition.
Key Challenge - Stereocontrol: This method often yields a mixture of anomers (α and β isomers) at the newly formed stereocenter (C1').[2] The stereochemical outcome is influenced by the nature of the sugar, the protecting groups, and the reduction conditions used to convert the intermediate lactol to the final furanose. Careful optimization and chromatographic separation are typically required to isolate the desired β-anomer, which mimics the stereochemistry of natural nucleosides.
Detailed Protocol: Nucleophilic Addition of 9-Deazaguanine Analog to a 2-Deoxyribonolactone
The following protocol is adapted from the synthesis of 9-deaza-2'-deoxyguanosine, demonstrating the practical application of this strategy.[4]
Step 1: Preparation of the Heterocycle (if not commercially available)
-
The synthesis begins with the construction of the substituted 5H-pyrrolo[3,2-d]pyrimidine core. For 9-deazaguanine, this involves starting from a substituted pyrimidinone.[4]
Step 2: Lithiation of the Heterocycle
-
Suspend the protected 9-deazaguanine derivative in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise via syringe. The solution will typically change color, indicating the formation of the lithiated species.
-
Stir the reaction at -78 °C for 1 hour to ensure complete lithiation.
Step 3: Glycosylation (C-C Bond Formation)
-
In a separate flask, dissolve the protected 2-deoxy-D-erythro-pentofuranose derivative (as a lactone) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Transfer the cold solution of the lithiated heterocycle to the lactone solution via a cannula.
-
Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 4: Reduction and Deprotection
-
The crude lactol intermediate is often not isolated but is directly reduced. A common method involves treatment with a solution of sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Following reduction, the protecting groups (e.g., p-nitrobenzoyl) are removed. This is typically achieved by ammonolysis (treatment with ammonia in methanol).[4]
-
Purify the final C-nucleoside product using column chromatography or recrystallization.
Step 5: Characterization
-
Confirm the structure and, crucially, the anomeric configuration (α or β) using 1D and 2D NMR techniques, such as ¹H NMR, NOE, and ROESY experiments.[4]
Part 4: Comparative Analysis of Synthetic Methodologies
Choosing the correct synthetic path is crucial for efficiency and yield. Below is a comparison of the primary strategy with other potential methods.
| Parameter | Strategy 1: Nucleophilic Addition | Strategy 2: Palladium Cross-Coupling |
| Heterocycle Precursor | Unsubstituted or N-protected pyrrole | Halogenated (Iodo- or Bromo-) heterocycle |
| Sugar Precursor | Protected Lactone or Lactol | Glycal or other unsaturated sugar |
| Key Reagents | Organolithium bases (n-BuLi, LDA) | Palladium catalyst, ligand, base |
| Stereoselectivity | Often low, yielding anomeric mixtures | Can be higher, depending on catalyst/ligand system |
| Functional Group Tolerance | Low; sensitive to acidic protons | High; tolerant of many functional groups |
| Primary Advantage | Direct, powerful C-C bond formation | Versatility and milder conditions |
| Primary Disadvantage | Poor stereocontrol, cryogenic conditions | Cost of catalyst, synthesis of precursors |
Part 5: Conclusion and Future Outlook
The 5H-pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold is a cornerstone in the design of C-nucleoside therapeutics. Its ability to serve as a stable isostere of natural purines makes it an invaluable synthon for medicinal chemists. The nucleophilic addition pathway, while challenging in its stereocontrol, remains a primary and effective method for constructing the pivotal C-C glycosidic bond.
Future research will likely focus on developing more stereoselective C-glycosylation methods to circumvent the difficult separation of anomers. The exploration of novel substitutions on both the heterocycle and the sugar moiety will continue to generate new C-nucleoside analogs with enhanced potency and targeted activity against viral and neoplastic diseases, underscoring the enduring importance of 5H-pyrrolo[3,2-d]pyrimidin-7-amine and its derivatives in the drug discovery pipeline.
References
-
Hassan, A. A. A. (1999). Synthesis of a novel C-nucleoside, 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-deoxy-9-deazaguanosine). Nucleosides & Nucleotides, 18(3), 363-376. [Link]
-
Périgaud, C., et al. (2025). Examples of biologicaly active 7‐deazapurine nucleosides. ResearchGate. [Link]
-
Seela, F., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(18), 4043-4046. [Link]
-
Hocek, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]
-
Sofia, M. J., et al. (2014). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters, 5(7), 823-828. [Link]
-
Pradere, U., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 819-836. [Link]
-
Hocek, M., et al. (2021). Development of biologically active fused 7‐deazapurine nucleosides. ResearchGate. [Link]
-
Périgaud, C., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2917. [Link]
-
Seela, F., & Chittepu, P. (2009). Studies on the Glycosylation of Pyrrolo[2,3-d] Pyrimidines with 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-β-D-Ribofuranose: The Formation of Regioisomers during Toyocamycin and 7-Deazainosine Syntheses. Nucleosides, Nucleotides and Nucleic Acids, 28(5), 678-694. [Link]
-
Chen, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. European Journal of Medicinal Chemistry, 144, 16-29. [Link]
- Gilead Sciences, Inc. (2010). Novel 7-deazapurine nucleosides for therapeutic uses.
-
J&K Scientific Ltd. (2013). 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7. [Link]
-
Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Journal of Medicinal Chemistry, 53(5), 2147-2157. [Link]
-
Seela, F., & Chittepu, P. (2009). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides and Nucleic Acids, 28(5-7), 678-94. [Link]
Sources
- 1. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 3. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel C-nucleoside, 2-amino-7-(2-deoxy-beta-D-erythro- pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-deoxy-9-deazaguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 9-Deazaadenine Derivatives
Introduction: The Strategic Advantage of the C-Nucleoside Scaffold
In the landscape of medicinal chemistry, the modification of nucleosides has yielded a rich harvest of therapeutic agents, particularly in antiviral and anticancer domains.[1][2] Standard N-nucleosides, however, are often susceptible to enzymatic cleavage of the glycosidic bond, a metabolic liability that can curtail their therapeutic efficacy. The 9-deazaadenine scaffold, a C-nucleoside analog where the N-9 nitrogen of adenine is replaced by a carbon atom, offers a compelling solution. This fundamental isosteric substitution renders the bond between the base and the sugar moiety resistant to enzymatic hydrolysis by phosphorylases, thereby enhancing metabolic stability and bioavailability. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 9-deazaadenine derivatives, exploring how targeted chemical modifications translate into potent and selective biological activity. We will delve into the key structural determinants for activity against various molecular targets, supported by experimental data and synthetic strategies.
The Core Heterocycle: Pyrrolo[3,2-d]pyrimidine as a Versatile Template
The biological activity of 9-deazaadenine derivatives is profoundly influenced by substitutions on the core pyrrolo[3,2-d]pyrimidine ring system. Understanding the electronic and steric tolerance at each position is critical for rational drug design.
Diagram: 9-Deazaadenine Core Structure and Numbering
Caption: Core structure of 9-deazaadenine with standard IUPAC numbering.
Key SAR Insights for the Heterocyclic Core:
-
The 7-Position: The nitrogen at position 7 (corresponding to N-7 in adenine) is a critical determinant for certain enzyme interactions. For instance, in the development of adenosine deaminase (ADA) inhibitors based on the erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) scaffold, replacing the N-7 with a methine group (7-deaza-EHNA) leads to a dramatic decrease in inhibitory activity.[3] This suggests a crucial hydrogen bonding interaction or electronic contribution from the N-7 atom for potent ADA inhibition.
-
The 1- and 3-Positions: In contrast to the 7-position, isosteric replacement of N-1 and N-3 with carbon is better tolerated for ADA inhibition. 1-deaza-EHNA and 3-deaza-EHNA remain good inhibitors of the enzyme, with 3-deaza-EHNA showing activity comparable to the parent compound, EHNA.[3][4] This indicates that these positions are less critical for binding to ADA's active site.
-
The 8-Position: For ligands targeting adenosine receptors, substitution at the 8-position can be highly favorable. The introduction of basic residues like amino or piperazinyl groups at C-8 has been shown to be one of the best modifications for enhancing binding affinity at adenine receptors.[5]
-
The N6-Position: The 6-amino group is a key feature for adenine-like activity. Modifications here are tolerated and can modulate selectivity. For adenosine receptors, introducing polar substituents such as hydroxyl or amino groups at the N6 position enhances binding.[5] For A3 adenosine receptor ligands, an N6-(3-iodobenzyl) moiety is a key feature for selectivity.[6]
The N-9 Substituent: A Gateway to Target Specificity and Potency
The greatest structural diversity and the most profound impact on SAR are often achieved through modifications of the substituent at the C-9 position. This position, analogous to the glycosidic linkage in N-nucleosides, provides the primary vector for orienting the molecule within a target's binding site.
Targeting Purine Nucleoside Phosphorylase (PNP)
PNP is a key enzyme in the purine salvage pathway and a target for immunosuppressive and anti-inflammatory agents.[7][8] 9-Deazaadenine derivatives, particularly 9-deazaguanine analogues, have been extensively developed as potent PNP inhibitors.
-
Arylmethyl Groups: A major breakthrough in PNP inhibitor design was the discovery that 9-(arylmethyl)-9-deazaguanines are potent, membrane-permeable inhibitors.[8] The aryl group occupies a hydrophobic pocket in the enzyme's active site. The potency of these compounds is highly dependent on the substitution pattern on the aryl ring, with electron-withdrawing groups often being favorable. For example, 9-(3,4-dichlorobenzyl)-9-deazaguanine is among the most potent inhibitors in this series, with IC50 values in the nanomolar range.[8]
-
Multi-substrate Analogues: A sophisticated strategy involves designing inhibitors that mimic both the purine and the ribose-1-phosphate substrates. By attaching a phosphonate-containing linker to the 9-position of 9-deazaguanine, multi-substrate analogue inhibitors with exceptional potency have been created.[9] For instance, 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) is a powerful PNP inhibitor with Ki values in the low nanomolar range, designed based on X-ray crystallography data.[9][10] The length of the linker is critical for optimal interaction with both the purine and phosphate binding sites.[9]
Antiviral and Anticancer Activity
The nature of the C-9 substituent is also paramount for antiviral and anticancer effects, which often rely on the compound being recognized and metabolized by cellular kinases.
-
Carbocyclic and Acyclic Chains: Replacing the ribose sugar with carbocyclic or acyclic moieties can confer novel biological activities. Carbocyclic C-nucleoside phosphonic acid derivatives of 9-deazaadenine have demonstrated moderate anti-HIV and anti-leukemic activities.[11][12]
-
1'-Substituted C-Nucleosides: A series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides showed a broad range of inhibitory activity against various RNA viruses, including Hepatitis C Virus (HCV).[1][13] The potency against HCV was directly correlated with the inhibition of the NS5B polymerase by the corresponding triphosphate metabolite.[1] This highlights the importance of the C-9 "sugar" moiety in determining both polymerase recognition and the efficiency of intracellular phosphorylation.
-
Mechanism of Action: 9-Deazaadenosine itself exhibits potent antitumor activity against various human tumor cell lines.[14] Its mechanism involves intracellular phosphorylation to the triphosphate form (9-deazaATP), which then inhibits DNA and RNA synthesis.[14]
Quantitative Structure-Activity Relationship Data
Summarizing inhibitory data in a tabular format allows for direct comparison and facilitates the identification of key SAR trends.
Table 1: Inhibition of Adenosine Deaminase (ADA) by Deaza-EHNA Analogues[3]
| Compound | Position of Deaza Modification | Inhibition Constant (Ki) |
| EHNA | None | Potent (Baseline) |
| 1-Deaza-EHNA | N-1 replaced by CH | 1.2 x 10-7 M |
| 3-Deaza-EHNA | N-3 replaced by CH | 6.3 x 10-9 M |
| 7-Deaza-EHNA | N-7 replaced by CH | 4.0 x 10-4 M |
This table clearly illustrates the critical role of the N-7 position for ADA inhibition, where its removal results in a >10,000-fold loss in potency compared to the 3-deaza analogue.
Table 2: Inhibition of Purine Nucleoside Phosphorylase (PNP) by 9-Arylmethyl-9-deazaguanines[8]
| 9-Position Substituent (Arylmethyl) | IC50 (nM) in 1 mM Phosphate |
| Benzyl | 120 |
| 3-Chlorobenzyl | 30 |
| 4-Chlorobenzyl | 40 |
| 3,4-Dichlorobenzyl | 17 |
| 4-Methylbenzyl | 270 |
This data demonstrates that electron-withdrawing substituents (e.g., chloro groups) on the benzyl ring enhance PNP inhibitory activity, while electron-donating groups (e.g., methyl) can decrease it.
Experimental Protocols and Methodologies
The evaluation of SAR for 9-deazaadenine derivatives relies on robust biochemical and cell-based assays. Below are representative protocols.
Protocol 1: PNP Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the inhibitory potency of compounds against Purine Nucleoside Phosphorylase.
-
Principle: The assay measures the phosphorolysis of a substrate like inosine to hypoxanthine. The reaction is coupled to the oxidation of hypoxanthine by xanthine oxidase, which produces uric acid and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable color change.
-
Reagents and Materials:
-
PNP enzyme (e.g., from calf spleen)
-
Inosine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Xanthine Oxidase (XOD)
-
Horseradish Peroxidase (HRP)
-
Amplex Red or similar chromogenic peroxidase substrate
-
Test compounds (9-deazaadenine derivatives) dissolved in DMSO
-
96-well microplate and plate reader
-
-
Step-by-Step Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer containing XOD, HRP, and Amplex Red.
-
Add 25 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 25 µL of PNP enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the inosine substrate solution.
-
Immediately begin monitoring the increase in absorbance (e.g., at 570 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Diagram: PNP Inhibition Assay Workflow
Caption: Step-by-step workflow for a typical PNP enzyme inhibition assay.
Synthetic Strategies: Building the 9-Deazaadenine Scaffold
The synthesis of 9-deazaadenine derivatives is a non-trivial process that has been refined over the years. A common approach involves the construction of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of the C-9 substituent.
Diagram: Generalized Synthetic Pathway
Caption: A generalized flowchart for the synthesis of 9-deazaadenine derivatives.
One established method involves a Knoevenagel-type condensation to form a key C-C bond, which is instrumental in synthesizing carbocyclic C-nucleoside derivatives.[11][12] Another powerful strategy starts with a functionalized pyrrole precursor, such as 3-amino-2-cyano-4-glycosyl-pyrrole, which is then cyclized to form the pyrimidine ring of the 9-deazapurine system.[15][16] Subsequent chemical manipulations, such as protection/deprotection steps and functional group transformations, yield the desired final compounds.[15]
Conclusion and Future Perspectives
The structure-activity relationship of 9-deazaadenine derivatives is a rich and multifaceted field that underscores the power of isosteric replacement and rational drug design. Key takeaways include:
-
Metabolic Stability: The C-C linkage at the 9-position provides a robust anchor, preventing enzymatic cleavage and improving the pharmacokinetic profile compared to N-nucleosides.
-
Target-Specific Modifications: Potency and selectivity are dictated by specific substitutions. For PNP inhibition, bulky hydrophobic groups at the 9-position are critical. For ADA inhibition, the integrity of the N-7 position is paramount. For antiviral activity, the C-9 substituent must be amenable to intracellular phosphorylation.
-
Therapeutic Potential: 9-Deazaadenine derivatives have demonstrated significant potential as immunosuppressants (PNP inhibitors), antitumor agents, and broad-spectrum antiviral compounds.[7][11][14]
Future research will likely focus on leveraging computational and structure-based design to create next-generation inhibitors with even greater potency and selectivity.[8][17] The development of novel synthetic methodologies will enable access to more diverse chemical space, while the exploration of prodrug strategies could further enhance the delivery and efficacy of these promising therapeutic candidates.[1] The 9-deazaadenine scaffold remains a privileged structure in medicinal chemistry, with considerable potential for future drug discovery.
References
-
Kim, S., & Hong, J. H. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 708-28. [Link]
-
Ciszewski, L. A., et al. (1993). An improved synthesis of 2'-deoxy-9-deazaadenosine and an n-7 blocked derivative. Nucleosides and Nucleotides, 12(5), 487-495. [Link]
-
Franchetti, P., et al. (1988). Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. Journal of Medicinal Chemistry, 31(9), 1733-7. [Link]
-
Kim, S., & Hong, J. H. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine 5′-Deoxy-6′,6′-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Taylor & Francis Online. [Link]
-
Volpini, R., et al. (2009). Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family. Journal of Medicinal Chemistry, 52(19), 5973-85. [Link]
-
Baraldi, P. G., et al. (2006). Design, synthesis, and structure-activity relationships of 1-,3-,8-, and 9-substituted-9-deazaxanthines at the human A2B adenosine receptor. Journal of Medicinal Chemistry, 49(1), 221-33. [Link]
-
van Muijlwijk-Koezen, J. E., et al. (1998). Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 41(21), 3987-93. [Link]
-
Olsen, D. B., et al. (2012). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(8), 2943-6. [Link]
-
Sato, A., et al. (1985). 9-Deazaadenosine--a new potent antitumor agent. Cancer Treatment Reports, 69(3), 319-25. [Link]
-
ResearchGate. Synthesis of 9-formyl-9-deazaadenine (fA). ResearchGate. [Link]
-
Baraldi, P. G., et al. (2004). 8-Substituted-9-deazaxanthines as adenosine receptor ligands: design, synthesis and structure-affinity relationships at A2B. Bioorganic & Medicinal Chemistry, 12(20), 5391-8. [Link]
-
Gilbertsen, R. B., et al. (1993). Purine Nucleoside Phosphorylase Inhibitors: Biochemical and Pharmacological Studies With 9-benzyl-9-deazaguanine and Related Compounds. Journal of Pharmacology and Experimental Therapeutics, 264(3), 1155-62. [Link]
-
Ciszewski, L. A., et al. (2006). An Improved Synthesis of 2′-Deoxy-9-deazaadenosine and an N-7 Blocked Derivative Useful for the Synthesis of Modified Oligonucleotides Containing 2′-Deoxy-9-deazaadenosine. Taylor & Francis Online. [Link]
-
Secrist, J. A. 3rd, et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 3. 9-Arylmethyl derivatives of 9-deazaguanine substituted on the methylene group. Journal of Medicinal Chemistry, 36(14), 1957-63. [Link]
-
Montgomery, J. A., et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine. Journal of Medicinal Chemistry, 36(1), 55-69. [Link]
-
Gdaniec, Z., et al. (2007). Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP. Bioorganic & Medicinal Chemistry, 15(15), 5129-39. [Link]
-
Olsen, D. B., et al. (2012). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(8), 2943-6. [Link]
-
Gdaniec, Z., et al. (2007). 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs. ResearchGate. [Link]
-
Volpini, R., et al. (2009). Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor. ResearchGate. [Link]
-
Antonini, I., et al. (1984). Adenosine deaminase inhibitors. Synthesis of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. Journal of Medicinal Chemistry, 27(3), 274-8. [Link]
-
Gatta, F., et al. (2006). Deaza- and Deoxyadenosine Derivatives: Synthesis and Inhibition of Animal Viruses as Human Infection Models. Taylor & Francis Online. [Link]
-
Haraguchi, K. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 516-520. [Link]
Sources
- 1. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine deaminase inhibitors. Synthesis of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine nucleoside phosphorylase inhibitors: biochemical and pharmacological studies with 9-benzyl-9-deazaguanine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Structure-based design of inhibitors of purine nucleoside phosphorylase. 3. 9-Arylmethyl derivatives of 9-deazaguanine substituted on the methylene group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, a crucial heterocyclic scaffold in medicinal chemistry. In the pursuit of developing robust and reliable drug candidates, a thorough understanding of a molecule's intrinsic stability is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques, enabling researchers to design and interpret stability studies with confidence.
Introduction: The Significance of 5H-pyrrolo[3,2-d]pyrimidin-7-amine in Drug Discovery
5H-pyrrolo[3,2-d]pyrimidin-7-amine, also known as 9-deazaadenine, is a purine analogue that has garnered significant attention in the field of drug discovery. Its structural similarity to adenine allows it to interact with a variety of biological targets, and it serves as a key building block for the synthesis of potent kinase inhibitors and other therapeutic agents. The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for their potential in treating cancer and other diseases.
The thermodynamic stability of this core structure is a critical determinant of its viability as a drug candidate. It directly influences key pharmaceutical attributes such as shelf-life, formulation compatibility, and degradation profiles under physiological conditions. A comprehensive evaluation of its stability is therefore not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.
Theoretical and Computational Assessment of Thermodynamic Stability
Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective approach to predict the thermodynamic properties of 5H-pyrrolo[3,2-d]pyrimidin-7-amine. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing insights into the molecule's intrinsic stability.
The Rationale for Quantum Chemical Calculations
Quantum chemical methods allow for the calculation of fundamental thermodynamic parameters, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values provide a quantitative measure of the molecule's stability relative to its constituent elements in their standard states. A lower enthalpy of formation generally indicates greater thermodynamic stability. Furthermore, these calculations can elucidate the electronic structure and reactivity of the molecule, offering clues to potential degradation pathways.
Methodology for Quantum Chemical Calculations
A robust computational protocol is essential for obtaining accurate and reliable thermodynamic data. The following steps outline a typical workflow:
-
Geometry Optimization: The three-dimensional structure of 5H-pyrrolo[3,2-d]pyrimidin-7-amine is optimized to find its lowest energy conformation. A widely used and reliable method for this is the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.
-
Calculation of Thermodynamic Properties: The enthalpy of formation and other thermodynamic properties are then calculated using the computed electronic energy and thermal corrections. This is often done using isodesmic or atomization reactions to minimize systematic errors.
Predicted Thermodynamic Data
| Thermodynamic Property | Predicted Value (Hypothetical) | Method of Prediction |
| Enthalpy of Formation (ΔHf°) (gas) | Value kcal/mol | DFT (B3LYP/6-311++G(d,p)) with isodesmic reactions |
| Gibbs Free Energy of Formation (ΔGf°) (gas) | Value kcal/mol | Calculated from ΔHf° and S° |
| Entropy (S°) (gas) | Value cal/mol·K | From frequency analysis |
Note: The values in this table are illustrative and would need to be determined through specific calculations for 5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Experimental Determination of Thermodynamic Stability
Experimental techniques provide the definitive assessment of a compound's thermodynamic stability. The two primary methods employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques offer complementary information on the thermal behavior of the material.
The Synergy of DSC and TGA
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization, glass transition) and the enthalpy changes associated with these processes. TGA, on the other hand, measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability and decomposition profile of a material.
By using these techniques in tandem, a comprehensive picture of the thermal stability of 5H-pyrrolo[3,2-d]pyrimidin-7-amine can be obtained. For instance, a weight loss observed in TGA coinciding with an endothermic or exothermic event in DSC can confirm a decomposition process and provide information about its energetics.
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA analysis.
Detailed Experimental Protocols
Objective: To determine the melting point and enthalpy of fusion of 5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 5H-pyrrolo[3,2-d]pyrimidin-7-amine into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus).
Objective: To determine the thermal decomposition temperature of 5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of 5H-pyrrolo[3,2-d]pyrimidin-7-amine into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges.
Expected Thermal Analysis Data
The following table summarizes the expected data that would be obtained from DSC and TGA analysis of a stable, crystalline sample of 5H-pyrrolo[3,2-d]pyrimidin-7-amine.
| Analysis | Parameter | Expected Observation |
| DSC | Melting Point (Tm) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| Enthalpy of Fusion (ΔHfus) | A positive value representing the energy required to melt the solid. | |
| TGA | Onset of Decomposition (Td) | The temperature at which a significant and rapid mass loss begins. |
| Mass Loss | A stepwise or continuous decrease in mass as the molecule decomposes. | |
| Residual Mass | The percentage of mass remaining at the end of the experiment. |
Factors Influencing Thermodynamic Stability and Potential Degradation Pathways
The intrinsic thermodynamic stability of 5H-pyrrolo[3,2-d]pyrimidin-7-amine can be influenced by various external factors. Understanding these factors is crucial for developing stable formulations and defining appropriate storage conditions. Forced degradation studies are instrumental in identifying potential degradation pathways and the resulting degradation products.
Key Stress Factors
-
pH: The amine and pyrrole functionalities of the molecule are susceptible to pH-dependent degradation. Hydrolysis can occur under acidic or basic conditions, potentially leading to ring opening or other transformations.
-
Temperature: Elevated temperatures can provide the activation energy for decomposition reactions, leading to the formation of various degradation products.
-
Light: Photodegradation can occur upon exposure to UV or visible light, particularly for aromatic heterocyclic systems. This can involve photo-oxidation or rearrangement reactions.
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.
Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. This allows for the rapid identification of potential degradation products and the development of stability-indicating analytical methods.
Protocol for Forced Degradation:
-
Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point.
-
Photodegradation: Expose a solution and the solid compound to UV and visible light.
The resulting samples are then analyzed by a stability-indicating method, typically HPLC with UV and mass spectrometric detection, to separate and identify the degradation products.
Potential Degradation Pathways
Based on the chemical structure of 5H-pyrrolo[3,2-d]pyrimidin-7-amine and the known degradation patterns of related purine analogues, several degradation pathways can be postulated.
Diagram: Postulated Degradation Pathways
Caption: Potential degradation pathways for the molecule.
Conclusion
A comprehensive understanding of the thermodynamic stability of 5H-pyrrolo[3,2-d]pyrimidin-7-amine is indispensable for its successful development as a therapeutic agent. This guide has outlined a multi-faceted approach, combining theoretical predictions with robust experimental methodologies, to thoroughly characterize its stability profile. By elucidating the intrinsic stability and potential degradation pathways, researchers can make informed decisions regarding formulation development, packaging, and storage, ultimately ensuring the quality, safety, and efficacy of the final drug product. The principles and protocols described herein provide a solid framework for the systematic evaluation of this important medicinal chemistry scaffold.
References
-
Ribeiro da Silva, M. A. V.; Monte, M. J. S. Experimental Thermochemistry of Nitrogen-Containing Heterocyclic Compounds. J. Phys. Chem. Ref. Data2010 , 39 (4), 043101. [Link]
-
Verevkin, S. P.; Emel'yanenko, V. N. Thermochemistry of Nitrogen-Containing Heterocyclic Compounds. Part 5. Alkylpyrazoles and Alkylimidazoles. J. Chem. Thermodyn.2008 , 40 (4), 647-654. [Link]
-
Cacace, F.; de Petris, G.; Pepi, F.; Troiani, A. Gas-Phase Ion Chemistry of Pyrrole, Imidazole, and Pyrazole. A Combined Experimental and Theoretical Study. J. Am. Chem. Soc.2001 , 123 (20), 4782–4789. [Link]
-
Giron, D. Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochim. Acta1995 , 248, 1-59. [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
Alsante, K. M.; Ando, A.; Brown, R.; Enas, J.; Hatajik, T. D.; Highuchi, T.; Ittenbach, T. The Role of Forced Degradation in Developing Stability-Indicating Methods. J. Pharm. Sci.2007 , 96 (6), 1231-1250. [Link]
-
Baertschi, S. W.; Alsante, K. M.; Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation, 2nd ed.; CRC Press, 2011. [Link]
Sources
9-Deazaadenine: A Privileged Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, making the development of selective inhibitors a paramount goal for therapeutic intervention.[1][2] The majority of kinase inhibitors are ATP-competitive, designed to occupy the highly conserved adenosine triphosphate (ATP) binding site, thereby blocking the phosphorylation process that drives many cellular activities.[2][3] However, the structural homology among the ATP-binding sites of the 500+ human kinases presents a significant challenge in achieving inhibitor selectivity.[3] This has led to a continuous search for "privileged scaffolds" – core molecular frameworks that can be strategically modified to achieve potent and selective inhibition of specific kinases. The 9-deazaadenine scaffold, a bioisostere of the natural purine adenine, has emerged as a highly promising template for the design of a new generation of kinase inhibitors.[4][5]
This technical guide provides a comprehensive overview of the 9-deazaadenine scaffold in kinase inhibitor discovery. It will delve into the rationale for its use, key structure-activity relationships (SAR), synthetic strategies, and the experimental workflows necessary for the characterization of these inhibitors.
The Strategic Advantage of the 9-Deazaadenine Core
The 9-deazaadenine scaffold, a pyrrolo[3,2-d]pyrimidine system, is structurally and electronically similar to adenine, with the critical exception of replacing the nitrogen at the 9-position with a carbon atom.[4] This seemingly subtle modification offers several key advantages for kinase inhibitor design:
-
Enhanced Synthetic Tractability: The C-N bond at the 9-position of adenine is susceptible to cleavage. The C-C bond in 9-deazaadenine provides greater hydrolytic stability, a desirable property for drug candidates.[6] Furthermore, the carbon at the 9-position provides a versatile handle for chemical modification, allowing for the introduction of various substituents to explore the chemical space around the core scaffold.[4]
-
Exploitation of a Hydrophobic Pocket: The 7-position of the 9-deazaadenine scaffold serves as an excellent vector for functionalization.[3] Substituents at this position can be designed to occupy an adjacent hydrophobic pocket within the ATP-binding site that is not utilized by ATP itself. This provides a powerful strategy for enhancing both potency and selectivity.[3]
-
Mimicry of Key Hydrogen Bonding Interactions: Like adenine, the 9-deazaadenine core can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for anchoring ATP-competitive inhibitors.[2]
Kinase Inhibitor Discovery Workflow: A Self-Validating System
The discovery and development of 9-deazaadenine-based kinase inhibitors follow a rigorous, iterative process designed to ensure scientific validity at each stage. This workflow can be conceptualized as a self-validating loop, where data from each step informs the next, leading to the progressive refinement of lead compounds.
Figure 2: Key positions for chemical modification on the 9-deazaadenine scaffold.
A prime example of SAR exploration involves the functionalization of the 7-position. Studies have shown that introducing small, linear hydrophobic groups, such as an acetylene moiety, at this position can lead to potent anticancer activity in the nanomolar range. [3]This is attributed to the favorable interaction of this group with a hydrophobic pocket in the ATP-binding site of certain kinases. [3]Conversely, bulkier substituents at the same position can abolish activity, highlighting the sensitivity of this interaction. [3]
| Compound | Modification at 7-position | Target Kinase(s) | IC50 (nM) | Reference |
|---|---|---|---|---|
| 1g | Acetylene | DYRK1A, DYRK1B, etc. | 43 (for DYRK1A) | [3] |
| 1h-k | Substituted Acetylene | - | Inactive | [3]|
Table 1: Example of SAR at the 7-position of 7-deazaadenosine derivatives. [3]
Synthetic Methodologies: Building the 9-Deazaadenine Core
The synthesis of 9-deazaadenine and its derivatives is a critical aspect of the discovery process. Various synthetic routes have been developed, often starting from commercially available precursors. A common strategy involves the construction of the pyrrolo[3,2-d]pyrimidine core followed by glycosylation or the introduction of other substituents.
Generalized Synthetic Scheme
A facile synthesis of 9-substituted 9-deazapurines can be achieved through a direct Friedel-Crafts aroylation or arylmethylation of the 9-deazapurine core using trifluoromethanesulfonic acid as a catalyst. [4]Another key synthetic step often involves a Knoevenagel-type condensation for C-C bond formation. [7] Step-by-Step Protocol: Example of a Key Synthetic Transformation
Objective: To achieve C-C bond formation for the synthesis of a 9-deazaadenine precursor.
Method: Knoevenagel-type condensation. [7]
-
Reactants: A suitable cyclopentanone derivative and a precursor to the pyrimidine ring.
-
Catalyst: A base catalyst, such as piperidine or an amine.
-
Solvent: An appropriate organic solvent, such as ethanol or toluene.
-
Procedure: a. Dissolve the cyclopentanone derivative and the pyrimidine precursor in the chosen solvent. b. Add the base catalyst to the reaction mixture. c. Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and isolate the product through filtration or extraction. e. Purify the product using techniques such as recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols for Inhibitor Characterization
Once a library of 9-deazaadenine derivatives has been synthesized, a cascade of in vitro and cell-based assays is employed to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or a modified version for non-radioactive detection)
-
Assay buffer
-
Test compounds (9-deazaadenine derivatives)
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or the remaining ATP.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.
Self-Validation: A known potent inhibitor of the target kinase should be included as a positive control. A vehicle control (e.g., DMSO) should also be included.
Cellular Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
Reagent for measuring cell viability (e.g., MTT, resazurin, or a luminescence-based assay)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Self-Validation: A known cytotoxic agent should be used as a positive control. The assay should be repeated in multiple cell lines, including those known to be dependent on the target kinase.
Mechanism of Action: Beyond Simple Inhibition
While many 9-deazaadenine derivatives act as ATP-competitive inhibitors, it is crucial to elucidate their precise mechanism of action. For instance, 9-deazaadenosine itself has been shown to be a potent inhibitor of tumor cell growth, and it is metabolized intracellularly to 9-deazaATP. [8]This metabolite can then interfere with cellular processes that utilize ATP.
Further investigations into the mechanism can involve:
-
X-ray Crystallography: To determine the binding mode of the inhibitor within the kinase active site.
-
Kinetic Studies: To ascertain whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.
-
Western Blotting: To assess the phosphorylation status of downstream targets of the inhibited kinase in treated cells.
Conclusion: A Scaffold with a Bright Future
The 9-deazaadenine scaffold represents a versatile and powerful platform for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and the ability to be strategically functionalized to achieve high potency and selectivity make it a "privileged" starting point for medicinal chemistry campaigns. The iterative and self-validating nature of the drug discovery workflow, from rational design and synthesis to rigorous biological characterization, is essential for translating the promise of this scaffold into clinically successful therapeutics. As our understanding of the kinome and the subtleties of kinase inhibition continues to grow, the 9-deazaadenine core is poised to remain a cornerstone of innovative kinase inhibitor design.
References
-
Kim, S., & Hong, J. H. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 708–728. [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2021). Molecules, 26(24), 7521. [Link]
-
9-Deazaadenosine--a new potent antitumor agent. (1984). Cancer Treatment Reports, 68(11), 1365–1368. [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2021). MDPI. [Link]
-
Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. (2009). ResearchGate. [Link]
-
Concise synthesis and CDK/GSK inhibitory activity of the missing 9-azapaullones. (2010). Bioorganic & Medicinal Chemistry Letters, 20(16), 4901–4905. [Link]
-
Ugarkar, B. G., Castellino, A. J., DaRe, J. M., Kopcho, J. J., Wiesner, J. B., Schanzer, J. M., & Erion, M. D. (2000). Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues. Journal of Medicinal Chemistry, 43(15), 2894–2905. [Link]
-
Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4133–4137. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega, 8(48), 45679–45722. [Link]
-
(PDF) Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2021). ResearchGate. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2019). International Journal of Molecular Sciences, 20(19), 4847. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Trends in kinase drug discovery: targets, indications and inhibitor design. Future Medicinal Chemistry, 8(11), 1349–1369. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 133. [Link]
-
Various Protein Kinase Inhibitors as Anticancer Agents. (2022). Encyclopedia, 2(2), 896–915. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(10), 16296–16324. [Link]
-
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). RSC Medicinal Chemistry, 12(9), 1494–1519. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-pyrrolo[3,2-d]pyrimidin-4-amine, a pivotal heterocyclic compound, has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural resemblance to adenine, a fundamental component of nucleic acids, renders it a compelling purine isostere. This unique characteristic allows it to interact with a wide array of biological targets that recognize purines, thereby exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 5H-pyrrolo[3,2-d]pyrimidin-4-amine, including its chemical identifiers, synthesis, and its multifaceted applications in the development of novel therapeutics.
Core Identifiers and Physicochemical Properties
A clear understanding of the fundamental properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine is crucial for its application in research and development. The primary identifiers and key physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 2227-98-7 | |
| IUPAC Name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Synonyms | 9-Deazaadenine, 4-Aminopyrrolo[3,2-d]pyrimidine | |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| Canonical SMILES | C1=CNC2=C1N=CN=C2N | |
| InChI Key | YRVFQPBPZCRUDX-UHFFFAOYSA-N | |
| Appearance | White to light gray or light yellow powder/crystal | |
| Purity | >95.0% (HPLC) |
It is important to note that while the user's query mentioned "5H-pyrrolo[3,2-d]pyrimidin-7-amine," this specific isomer is less common in the literature. The vast majority of research focuses on the 4-amino substituted isomer (CAS 2227-98-7), which is the subject of this guide. Other related structures with documented CAS numbers include 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine and various halogenated derivatives.
Synthesis of the 5H-pyrrolo[3,2-d]pyrimidine Scaffold
The synthesis of the 5H-pyrrolo[3,2-d]pyrimidine core and its derivatives is a critical aspect of its development as a therapeutic agent. Various synthetic strategies have been developed to construct this bicyclic system, often involving the formation of the pyrimidine ring onto a pre-existing pyrrole or vice versa.
A common approach involves the reaction of a suitably substituted pyrrole with a reagent that provides the necessary atoms to form the pyrimidine ring. For instance, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine, a related purine isostere, involves the reaction of 3-amino-4-cyanopyrazole with formamidine acetate. This type of cyclization reaction is a cornerstone in the synthesis of such heterocyclic systems.
Another strategy involves domino reactions, such as a combination of Sonogashira coupling and subsequent cyclization through a C-N coupling/hydroamination reaction, to construct pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. These multi-component reactions offer an efficient pathway to complex heterocyclic structures from simpler starting materials.
The following diagram illustrates a generalized synthetic workflow for the preparation of substituted pyrrolo[3,2-d]pyrimidines.
Caption: Generalized workflow for the synthesis of substituted pyrrolo[3,2-d]pyrimidines.
Applications in Drug Discovery and Development
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for multiple biological targets. Its derivatives have been extensively investigated for a variety of therapeutic applications, most notably as kinase inhibitors.
Kinase Inhibition
A significant body of research has focused on the development of pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) Kinases: N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been identified as novel inhibitors of VEGFR and FGFR kinases, which are crucial for angiogenesis, the formation of new blood vessels that support tumor growth. The pyrrolo[3,2-d]pyrimidine core acts as a scaffold to position key functional groups that interact with the ATP-binding site of these kinases.
-
Protein Kinase B (Akt): Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective and orally active inhibitors of Protein Kinase B (Akt), a critical node in signaling pathways that regulate cell growth and survival.
-
Bruton's Tyrosine Kinase (BTK): The pyrrolo-pyrimidine nucleus has been explored for the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: Mechanism of kinase inhibition by pyrrolo[3,2-d]pyrimidine derivatives.
Other Therapeutic Areas
Beyond kinase inhibition, the versatility of the 5H-pyrrolo[3,2-d]pyrimidine scaffold has led to its exploration in other therapeutic areas:
-
Antitumor Agents: 9-Deazaadenosine, the ribonucleoside of 5H-pyrrolo[3,2-d]pyrimidin-4-amine, has demonstrated potent antitumor activity by inhibiting the growth of various human solid tumor cell lines. Its mechanism of action involves the inhibition of DNA and RNA synthesis. Substituted pyrrolo[3,2-d]pyrimidines have also been investigated as antitubulin agents.
-
Antiviral and Anti-leukemic Agents: C-nucleoside phosphonic acid derivatives of 9-deazaadenosine have been synthesized and evaluated for their anti-HIV and anti-leukemic activities.
-
Neuropeptide Y5 Receptor Antagonists: A series of pyrrolo[3,2-d]pyrimidine derivatives have been developed as antagonists of the neuropeptide Y5 receptor, which is implicated in the regulation of food intake, suggesting their potential as anti-obesity agents.
-
Antibacterial Agents: Certain pyrrolo[3,2-d]pyrimidine derivatives have exhibited antibacterial activity against pathogenic bacteria.
Experimental Protocols
The following provides a generalized experimental protocol for the synthesis of a substituted 4-aminopyrrolo[3,2-d]pyrimidine derivative, based on common synthetic methodologies described in the literature.
Synthesis of a Substituted 4-Aminopyrrolo[3,2-d]pyrimidine
-
Starting Material Preparation: Begin with a suitable substituted pyrrole precursor. The choice of substituents on the pyrrole ring will determine the final structure of the product.
-
Cyclization: React the pyrrole precursor with a reagent that will form the pyrimidine ring. A common method involves reaction with formamidine acetate in a suitable solvent such as 2-methoxyethanol.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen) at a temperature ranging from 85°C to 125°C for a period of several hours to ensure complete reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., methanol) to remove impurities. Further purification can be achieved through recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
5H-pyrrolo[3,2-d]pyrimidin-4-amine and its derivatives represent a highly valuable and versatile class of compounds in modern medicinal chemistry. Their ability to mimic endogenous purines allows for their interaction with a wide range of biological targets, leading to a diverse array of pharmacological activities. The extensive research into their synthesis and biological evaluation, particularly as kinase inhibitors for the treatment of cancer, underscores their therapeutic potential. As our understanding of the molecular basis of diseases continues to grow, the strategic design and synthesis of novel 5H-pyrrolo[3,2-d]pyrimidine derivatives will undoubtedly pave the way for the development of next-generation targeted therapies.
References
-
9-Deazaadenosine--a new potent antitumor agent. PubMed. [Link]
-
Synthesis and Biological Evaluation of 9-Deazaadenine 5′-Deoxy-6′,6′-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Taylor & Francis Online. [Link]
-
Adenosine deaminase inhibitors. Synthesis and biological activities of deaza analogs of erythro-9-(2-hydroxy-3-nonyl)adenine. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of 9-Deazaadenine 5′-Deoxy-6′,6′-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Taylor & Francis Online. [Link]
-
Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. PubMed. [Link]
-
N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. PubMed. [Link]
-
New Approaches to the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines1. ACS Publications. [Link]
-
5H-Pyrrolo[3,2-d]pyrimidin-4-amine (9CI). LookChem. [Link]
-
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. PubChem. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. ResearchGate. [Link]
-
Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. ResearchGate. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Journal of Survey in Fisheries Sciences. [Link]
-
New synthesis of 5H-pyrrolo[3,2-d]pyrimidines via pyrimido[5,4-c]pyridazines. ACS Publications. [Link]
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC. [Link]
-
Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. PubMed. [Link]
- Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. PMC. [Link]
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC. [Link]
- Discovery of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carbox
Methodological & Application
Protocol for the Regioselective N-Alkylation of 9-Deazaadenine
An Application Guide for Drug Development Professionals
Abstract
This technical guide provides detailed protocols and expert insights for the N-alkylation of 9-deazaadenine, a critical scaffold in medicinal chemistry. 9-Deazaadenine and its N-alkylated derivatives exhibit significant biological activities, including potent antitumor and antiviral properties.[1][2] The strategic introduction of alkyl groups, particularly at the N-9 position of the pyrrolo[3,2-d]pyrimidine core, is a key step in the synthesis of novel therapeutic agents. This document outlines two primary, field-proven methodologies for this transformation: the Mitsunobu reaction for superior N-9 regioselectivity and a classical direct alkylation approach using alkyl halides and a base. We delve into the causality behind experimental choices, provide step-by-step protocols, and summarize expected outcomes to empower researchers in drug discovery and development.
Scientific Foundation: The Challenge of Regioselectivity
9-Deazaadenine, a C-nucleoside analog of adenine, possesses multiple nitrogen atoms that are potential sites for alkylation (the N-1, N-3, and N-7 positions of the pyrimidine ring, and the N-9 position of the pyrrole ring). Direct alkylation of the purine core is often complicated by the formation of multiple regioisomers, primarily a mixture of N-9 and N-7 substituted products.[3][4] The desired biological activity is frequently associated with the N-9 isomer, making regiocontrol a paramount challenge in synthesis.
The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder approach to the N-7 position, favoring N-9 substitution.[3][4]
-
Electronic Effects: The electron density at each nitrogen atom, which can be modulated by substituents on the purine ring, influences its nucleophilicity.
-
Reaction Conditions: The choice of solvent, base, and counter-ion can significantly alter the ratio of N-9 to N-7 products.[5]
This guide presents protocols that address this challenge, with a strong focus on methods that preferentially yield the N-9 alkylated product.
Recommended Protocol I: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a wide range of functional groups, including N-alkylated heterocycles.[6][7] It proceeds under mild, neutral conditions and is renowned for its high regioselectivity, often favoring the thermodynamically more stable N-9 isomer in purine systems.[3] The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]
Workflow: Mitsunobu N-Alkylation
Caption: Workflow for Mitsunobu N-9 alkylation of 9-deazaadenine.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
9-Deazaadenine
-
Primary or secondary alcohol of interest (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)[9]
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply
-
Silica gel for column chromatography
-
Ethyl acetate, hexane, methanol (for chromatography)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 9-deazaadenine (1 equivalent), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous THF (or DMF) to dissolve the solids. A typical concentration is 0.1 M with respect to 9-deazaadenine. Stir the mixture until a clear solution is obtained.
-
Scientist's Note: The use of anhydrous solvent is critical. Water will react with the activated phosphonium intermediate, reducing the yield.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is essential to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the cooled, stirring solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Expertise & Experience: DIAD is often preferred over DEAD as its reduced byproduct is sometimes easier to remove during purification. Azodicarboxylates are hazardous and should be handled with care in a chemical fume hood.[9]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10% methanol in dichloromethane. The product spot should be less polar than the starting 9-deazaadenine.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude residue will contain the desired product along with byproducts triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
-
Purification: Purify the crude material by silica gel column chromatography.
-
Pro-Tip: A dry-loading technique is often beneficial. Pre-adsorb the crude oil onto a small amount of silica gel before loading it onto the column.
-
Elute with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. For more polar products, a gradient of methanol in dichloromethane or ethyl acetate may be necessary. The N-9 and N-7 isomers, if any, can typically be separated at this stage.
-
-
Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques (HMBC, NOESY) are invaluable for unambiguously assigning the alkyl group to the N-9 position.
Alternative Protocol II: Direct Alkylation with Alkyl Halide
This classical Sₙ2 approach involves the deprotonation of 9-deazaadenine with a base, followed by reaction with an electrophilic alkylating agent, such as an alkyl bromide or iodide. While often synthetically more straightforward, this method typically yields a mixture of N-9 and N-7 isomers, requiring careful purification.[3][10]
General Reaction Scheme
Note: Placeholder images used. Actual structures would be rendered in a chemical drawing program. Caption: Direct N-alkylation of 9-deazaadenine yielding regioisomers.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
9-Deazaadenine
-
Alkyl bromide or iodide (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 9-deazaadenine (1 equivalent).
-
Dissolution & Deprotonation: Add anhydrous DMF to create a suspension. Cool the mixture to 0 °C. Carefully add the base (e.g., NaH) portion-wise.
-
Trustworthiness: NaH is highly reactive and pyrophoric. Handle with extreme caution. Hydrogen gas is evolved and must be safely vented. Using a less reactive base like K₂CO₃ at a higher temperature is a safer alternative but may require longer reaction times.
-
-
Stirring: Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation, forming the adeninate anion.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion, especially with less reactive alkyl halides.
-
Monitoring: Monitor the reaction's progress by TLC as described in the Mitsunobu protocol.
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted base.
-
Extraction: Dilute the mixture with water and extract the product into a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography. Careful fractionation is required to separate the N-9 (major) and N-7 (minor) isomers.
-
Characterization: Characterize both isomers to confirm their identity and determine the N-9/N-7 ratio.
Data Summary: Comparative Analysis
The following table summarizes typical outcomes for the N-alkylation of purine analogs, providing a comparative framework for selecting a synthetic strategy.
| Method | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N-9/N-7 Ratio | Typical Yield (%) | Ref. |
| Mitsunobu | Cyclohexylmethanol | N/A | THF | 0 → RT | 12 | >95:5 | 50-70% | [3] |
| Mitsunobu | Pentan-1-ol | N/A | THF | 0 → RT | 8 | Highly N-9 Selective | 60-80% | [9][11] |
| Direct Alkylation | Ethyl Iodide | NaH | DMF | 0 → RT | 6 | ~5:1 | 70-85% (combined) | [4] |
| Direct Alkylation | Benzyl Bromide | DBU | DMSO | RT | 1 | ~2.3:1 | 80-90% (combined) | [5] |
| Direct Alkylation | Alkyl Bromide | K₂CO₃ | DMF | 60 | 16 | ~3:1 | 60-75% (combined) | [3] |
Note: Ratios and yields are representative and can vary based on the specific substrate and alkylating agent.
Conclusion
The N-alkylation of 9-deazaadenine is a fundamental transformation for the synthesis of novel drug candidates. For applications requiring high regiochemical purity, the Mitsunobu reaction is the superior method, consistently favoring the desired N-9 isomer under mild conditions. While direct alkylation offers a simpler setup, it necessitates a more rigorous purification process to separate the N-9 and N-7 regioisomers. The choice of protocol should be guided by the specific goals of the synthesis, the scale of the reaction, and the availability of reagents. In all cases, unambiguous structural characterization by modern NMR techniques is essential to validate the outcome.
References
-
Ciszewski, L. A., et al. (1993). An improved synthesis of 2'-deoxy-9-deazaadenosine and an n-7 blocked derivative. Nucleosides and Nucleotides, 12(5), 487-495. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2006). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Available at: [Link]
-
Oslovsky, V. E., et al. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 34(7), 475-499. Available at: [Link]
-
Kim, S., & Hong, J. H. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 34(10), 708-728. Available at: [Link]
-
Sato, A., et al. (1983). 9-Deazaadenosine--a new potent antitumor agent. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(4 Pt 2), 1136-1142. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Ciszewski, L. A., et al. (2006). An Improved Synthesis of 2′-Deoxy-9-deazaadenosine and an N-7 Blocked Derivative Useful for the Synthesis of Modified Oligonucleotides Containing 2′-Deoxy-9-deazaadenosine. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Lhassani, M., et al. (2007). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 5(19), 3196-3201. Available at: [Link]
-
Zhang, Z., et al. (2024). Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)–N coupling. Nature Communications, 15(1), 1-13. Available at: [Link]
-
Oslovsky, V. E., et al. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. PubMed. Available at: [Link]
-
Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140. Available at: [Link]
-
Peishoff, C. E., et al. (1992). Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines. Journal of Medicinal Chemistry, 35(21), 3879-3885. Available at: [Link]
-
Kazi, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4966. Available at: [Link]
-
Buyens, D. M., et al. (2020). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemistryOpen, 9(1), 84-90. Available at: [Link]
-
Korobeynikov, A., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 20(9), 15871-15888. Available at: [Link]
-
Kumar, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1944-1953. Available at: [Link]
-
Zhang, Z., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Organic & Biomolecular Chemistry, 16(34), 6148-6151. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901-8906. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols for C-glycosylation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine (9-Deazaadenine)
Introduction: The Significance of 9-Deazaadenine C-Nucleosides
The 5H-pyrrolo[3,2-d]pyrimidin-7-amine scaffold, commonly known as 9-deazaadenine, is a purine isostere of significant interest in medicinal chemistry.[1] By replacing the N9 nitrogen of adenine with a carbon atom, the resulting C-nucleosides exhibit enhanced stability against enzymatic cleavage by phosphorylases, a common metabolic liability of traditional N-nucleosides.[2][3] This increased chemical robustness makes 9-deazaadenine C-nucleosides attractive candidates for the development of novel antiviral and antineoplastic agents.[4][5] The pyrrolo[3,2-d]pyrimidine core itself has been identified as a privileged scaffold for targeting a range of biological targets, including kinases and purine nucleoside phosphorylase (PNP).[1]
This application note provides detailed protocols and scientific rationale for two primary synthetic strategies for the C-glycosylation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine: Direct Electrophilic C-Glycosylation via a Friedel-Crafts-type reaction and Metal-Catalyzed Cross-Coupling via a Mizoroki-Heck reaction. These methods offer distinct advantages and challenges, and their selection will depend on the specific synthetic goals and available starting materials.
Strategic Overview: Navigating C-Glycosylation of an Electron-Rich Heterocycle
The pyrrole moiety of the 9-deazaadenine scaffold is an electron-rich aromatic system, making it susceptible to electrophilic substitution. This inherent reactivity forms the basis of the direct C-glycosylation approach. However, the regioselectivity of such a reaction must be carefully considered, as substitution can potentially occur at either the C6 or C8 position. Computational and empirical evidence suggests that the site of electrophilic attack is determined by the relative stability of the resulting cationic intermediate (arenium ion).[6][7] For the pyrrolo[3,2-d]pyrimidine system, the C6 position is generally more activated towards electrophilic attack.
Alternatively, the challenges of regioselectivity and potential for N-glycosylation side reactions can be circumvented by employing a pre-functionalized heterocycle in a metal-catalyzed cross-coupling reaction. This strategy involves the initial introduction of a halide at a specific carbon position, followed by a palladium-catalyzed reaction with a suitable glycosyl donor, such as a glycal. This approach offers excellent control over the site of glycosylation.
Figure 1: Overview of synthetic strategies for C-glycosylation of 9-deazaadenine.
Strategy 1: Direct Electrophilic (Friedel-Crafts) C-Glycosylation
This method leverages the intrinsic nucleophilicity of the pyrrole ring for direct coupling with an activated glycosyl donor. The successful C-glycosylation of 9-deazaguanine derivatives under Friedel-Crafts conditions provides a strong precedent for this approach.[8][9] A strong Lewis acid or superacid, such as trifluoromethanesulfonic acid (TfOH), is employed to generate a highly electrophilic oxocarbenium ion from a protected glycosyl donor.[10]
Mechanistic Rationale
The reaction proceeds through the formation of an oxocarbenium ion from the glycosyl donor, facilitated by the Lewis acid. This potent electrophile is then attacked by the electron-rich C6 position of the 9-deazaadenine core. Subsequent deprotonation re-aromatizes the pyrrole ring, yielding the C-glycoside. The amino group at C4 and the pyrrolic nitrogen direct the electrophilic substitution preferentially to the C6 position.
Sources
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic C-glycosylation and diastereoselectivity governed by radical capture - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Direct C-glycosylation of guanine analogues: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Synthesis of Galidesivir (BCX4430): A Detailed Guide for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of Galidesivir (BCX4430), a broad-spectrum antiviral agent, from 9-deazaadenine precursors. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
Galidesivir (BCX4430), an adenosine analogue developed by BioCryst Pharmaceuticals, has demonstrated potent antiviral activity against a wide range of RNA viruses.[1][2] Its unique structure, featuring a 9-deazaadenine heterocyclic base linked to an azasugar moiety, is key to its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3] This guide outlines a convergent synthetic approach to Galidesivir, focusing on the preparation of key precursors and their subsequent coupling and deprotection to yield the final active pharmaceutical ingredient.
Synthetic Strategy Overview
The synthesis of Galidesivir is approached through a convergent strategy, which involves the separate synthesis of two key building blocks: a protected azasugar derivative and a functionalized 9-deazaadenine precursor. These intermediates are then coupled, followed by a series of deprotection steps to yield Galidesivir. This approach allows for greater flexibility and optimization of the synthesis of each fragment before their union.
Caption: Convergent synthetic strategy for Galidesivir.
Part 1: Synthesis of the 9-Deazaadenine Precursor (4-chloro-5H-pyrrolo[3,2-d]pyrimidine)
The 9-deazaadenine core, specifically 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a crucial electrophile in the coupling reaction. Its synthesis is a multi-step process that begins with readily available starting materials.
Protocol: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Step 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
This step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by cyclization with formamidine.[4]
-
Materials: Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, potassium iodide, formamidine acetate, sodium methoxide, methanol.
-
Procedure:
-
A mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide is heated to reflux.
-
After completion of the reaction, the mixture is cooled, and the inorganic salts are dissolved in water. The organic phase is separated and washed.
-
The crude ethyl 2-cyano-4,4-dimethoxybutanoate is then reacted with formamidine acetate in the presence of sodium methoxide in methanol to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
-
Step 2: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
The pyrimidine derivative from the previous step is cyclized under acidic conditions.[4]
-
Materials: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
The reaction mixture containing 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is acidified with hydrochloric acid and aged at a moderate temperature until cyclization is complete.
-
The mixture is then cooled, and the pH is adjusted to precipitate the product.
-
The solid is isolated by filtration, washed with water, and dried.
-
Step 3: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The final step in preparing the precursor is the chlorination of the pyrimidinol.[4][5]
-
Materials: 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol and phosphorus oxychloride, with a catalytic amount of N,N-dimethylaniline, is heated to reflux.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water, and the pH is adjusted with a base to precipitate the product.
-
The crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is collected by filtration, washed with water, and dried.
-
| Step | Product | Typical Yield | Key Considerations |
| 1 | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | ~75% | Careful control of reaction temperature during the addition of potassium carbonate. |
| 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | ~65% | Precise pH adjustment is critical for product precipitation. |
| 3 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | >90% | The reaction with POCl₃ is highly exothermic and should be performed with caution in a well-ventilated fume hood. |
Part 2: Synthesis of the Protected Azasugar Moiety
The stereoselective synthesis of the azasugar component, a derivative of (2S,3S,4R,5R)-5-(hydroxymethyl)pyrrolidine-3,4-diol, is a critical part of the overall synthesis. This often involves the use of chiral starting materials and protecting group strategies to control stereochemistry.
Protocol: Synthesis of a Protected Azasugar Intermediate
This protocol outlines a general approach, as specific protecting group strategies can vary. A common strategy involves the use of a Boc group for the amine and protecting groups for the hydroxyls.
-
Materials: A suitable chiral starting material (e.g., a derivative of D-mannitol or a protected ribonolactone), protecting group reagents (e.g., Boc anhydride, trityl chloride), reagents for ring formation and functional group manipulations.
-
General Procedure:
-
Protection of Hydroxyl and Amino Groups: The starting material's hydroxyl and amino functionalities are protected to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent steps. The Boc group is commonly used for the amine, and trityl or silyl ethers for the hydroxyl groups.[6][7]
-
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through methods such as reductive amination of a dicarbonyl compound or nucleophilic substitution reactions.[8]
-
Functional Group Interconversion: The substituents on the pyrrolidine ring are manipulated to install the required hydroxymethyl group and to achieve the correct stereochemistry.
-
Part 3: Coupling and Deprotection to Yield Galidesivir
The final stages of the synthesis involve the coupling of the two key fragments followed by the removal of the protecting groups.
Protocol: Synthesis of Galidesivir
Step 1: Coupling of Protected Azasugar and 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This nucleophilic substitution reaction forms the crucial C-N bond between the azasugar and the 9-deazaadenine core.
-
Materials: Protected azasugar intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a suitable base (e.g., potassium carbonate, triethylamine), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
The protected azasugar and 4-chloro-5H-pyrrolo[3,2-d]pyrimidine are dissolved in the solvent.
-
The base is added, and the reaction mixture is heated to drive the substitution reaction.
-
The reaction is monitored by TLC or LC-MS for the formation of the protected Galidesivir precursor.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified by column chromatography.
-
Caption: Key coupling reaction in Galidesivir synthesis.
Step 2: Deprotection to Galidesivir
The final step involves the removal of all protecting groups to yield the active drug substance. The choice of deprotection conditions is critical to avoid degradation of the final product.
-
Materials: Protected Galidesivir, deprotection reagents (e.g., trifluoroacetic acid (TFA) for Boc and trityl groups, or a two-step procedure with milder acids for selective deprotection).[1][9]
-
Procedure:
-
The protected Galidesivir is dissolved in a suitable solvent (e.g., dichloromethane).
-
The deprotection reagent (e.g., TFA) is added, and the reaction is stirred at room temperature.
-
The reaction is monitored until all protecting groups are cleaved.
-
The solvent and excess reagent are removed under reduced pressure.
-
The crude Galidesivir is then purified, often by reverse-phase HPLC, to yield the final product as a salt (e.g., dihydrochloride or citrate).
-
Characterization and Purity Analysis
The identity and purity of the synthesized Galidesivir should be confirmed by a battery of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the protons of the 9-deazaadenine core and the azasugar moiety. |
| ¹³C NMR | Resonances for all carbon atoms in the Galidesivir structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of Galidesivir. |
| HPLC | A single major peak indicating high purity (typically >98%). |
Safety Precautions
The synthesis of Galidesivir involves the use of hazardous reagents and requires appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Particular care should be taken when handling phosphorus oxychloride, strong acids, and flammable solvents.
References
- BioCryst Pharmaceuticals Inc.
- Galidesivir dihydrochloride | RNA/DNA Polymerase Inhibitors: Tocris Bioscience. (n.d.).
- Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. (2005). PubMed.
- Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. (n.d.).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
- Recent advances made in the synthesis of small drug molecules for clinical applic
- An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. (n.d.). PMC.
- 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. (n.d.). PubChem.
- 3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid [(2S,3R,4R,5R). (n.d.). NIH.
- BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.).
- Protecting Agents. (n.d.). Tokyo Chemical Industry.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). PMC.
- BioCryst Provides Upd
- Form 10-Q for Biocryst Pharmaceuticals INC filed 05/07/2024. (2024).
- Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. (2023). Archives of Razi Institute.
- 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. (n.d.). PubChem.
- A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidine. (n.d.). ScienceDirect.
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
- 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. (2025). ChemicalBook.
- Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. (n.d.). Benchchem.
- Patent File Wrapper - Application Data | Open D
- Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. (n.d.). Chemical Communications (RSC Publishing). (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. about.proquest.com [about.proquest.com]
- 9. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the C7 Functionalization of Pyrrolo[3,2-d]pyrimidine
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold and C7-Functionalization
The pyrrolo[3,2-d]pyrimidine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases and other enzymes.[1] This has led to the development of numerous pyrrolo[3,2-d]pyrimidine derivatives with potent therapeutic potential, including applications as anticancer agents, antivirals, and inhibitors of key cellular signaling pathways.[1]
The strategic functionalization of the pyrrolo[3,2-d]pyrimidine core is paramount for modulating its physicochemical properties and biological activity. The C7 position, in particular, offers a key vector for chemical modification, enabling the introduction of diverse substituents that can profoundly influence target binding and pharmacokinetic profiles. This guide provides a comprehensive overview of established methodologies and detailed protocols for the targeted functionalization of the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold, with a focus on halogenation followed by palladium-catalyzed cross-coupling reactions.
Workflow for C7 Functionalization
A common and effective strategy for introducing a wide range of functionalities at the C7 position of the pyrrolo[3,2-d]pyrimidine core involves a two-step process: initial halogenation of the C7 position, followed by a palladium-catalyzed cross-coupling reaction. This approach provides a versatile platform for the synthesis of diverse libraries of C7-substituted derivatives.
Caption: General workflow for the C7 functionalization of the pyrrolo[3,2-d]pyrimidine scaffold.
Part 1: C7-Halogenation of the Pyrrolo[3,2-d]pyrimidine Core
The introduction of a halogen atom at the C7 position is a critical first step, providing a versatile handle for subsequent cross-coupling reactions. Iodination is often preferred due to the higher reactivity of the resulting C-I bond in palladium-catalyzed transformations.
Protocol 1: C7-Iodination using N-Iodosuccinimide (NIS)
This protocol describes the direct and selective iodination of the pyrrolo[3,2-d]pyrimidine core at the C7 position using N-Iodosuccinimide (NIS). This method is advantageous due to its mild reaction conditions and high regioselectivity.
Rationale: The pyrrole ring of the pyrrolo[3,2-d]pyrimidine system is electron-rich and susceptible to electrophilic substitution. NIS serves as an effective electrophilic iodine source. The reaction is typically carried out at low temperatures to control reactivity and minimize side product formation.
Materials:
-
Pyrrolo[3,2-d]pyrimidine-2,4-dione
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dimethylformamide (DMF)
-
50% Ethanol (EtOH) in water
Procedure:
-
Suspend pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 equiv) in anhydrous DMF (e.g., 20 mL per 1 g of starting material) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to a temperature between -10 °C and -5 °C using an appropriate cooling bath.
-
To this slurry, add N-iodosuccinimide (1.2 equiv) portion-wise, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C to -5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DMF in vacuo to obtain a crude solid.
-
Crystallize the product from the residue using 50% ethanol in water to yield the 7-iodo-pyrrolo[3,2-d]pyrimidine-2,4-dione as a solid.
Expected Outcome: This procedure typically affords the desired C7-iodinated product in good to excellent yields (e.g., 85-95%).
Part 2: Palladium-Catalyzed C7 Cross-Coupling Reactions
With the 7-halo-pyrrolo[3,2-d]pyrimidine in hand, a variety of carbon-carbon and carbon-nitrogen bonds can be formed through palladium-catalyzed cross-coupling reactions. The following sections provide generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted and optimized for specific substrates.
Protocol 2: C7-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and an organoboron compound. This protocol outlines a general procedure for the coupling of a 7-halo-pyrrolo[3,2-d]pyrimidine with an aryl or heteroaryl boronic acid or ester.
Rationale: This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Halo-pyrrolo[3,2-d]pyrimidine (e.g., 7-iodo or 7-bromo derivative) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (2-10 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, DMF)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the 7-halo-pyrrolo[3,2-d]pyrimidine, the boronic acid derivative, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 12-18 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 8-16 |
| Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6-12 |
Protocol 3: C7-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to C7-alkynyl pyrrolo[3,2-d]pyrimidines.[2]
Rationale: This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The reaction is typically carried out in the presence of an amine base, which also serves as a solvent in some cases.
Materials:
-
7-Iodo-pyrrolo[3,2-d]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the 7-iodo-pyrrolo[3,2-d]pyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions:
| Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 25-50 | 4-12 |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 6-18 |
Protocol 4: C7-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.[3] This reaction provides a direct route to 7-amino-pyrrolo[3,2-d]pyrimidine derivatives.[1][4]
Rationale: This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[3] The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[1][4]
Materials:
-
7-Halo-pyrrolo[3,2-d]pyrimidine (e.g., 7-bromo or 7-chloro derivative) (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the palladium catalyst, the phosphine ligand, and the base.
-
Add the 7-halo-pyrrolo[3,2-d]pyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the necessary time (usually 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Representative Reaction Conditions:
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (2.0) | Toluene | 100 | 12-24 |
| Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 8-16 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 10-20 |
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust toolkit for the functionalization of the pyrrolo[3,2-d]pyrimidine scaffold at the C7 position. The initial C7-halogenation, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, offers a versatile and efficient platform for the synthesis of a wide array of derivatives. These protocols serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents based on this privileged heterocyclic core. Further advancements in C-H activation methodologies may provide even more direct and atom-economical routes to C7-functionalized pyrrolo[3,2-d]pyrimidines in the future.
References
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]
-
Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Thieme Connect. [Link]
-
An efficient synthesis of 7-functionalized 7-deazapurine beta-D- Or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose. PubMed. [Link]
-
Synthesis of pyrrolo[3,2- d]pyrimidine-2,4(3 H)-diones by domino C-N coupling/hydroamination reactions. PubMed. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]
-
Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. RSC Publishing. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]
-
FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. ResearchGate. [Link]
-
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]
-
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PMC. [Link]
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. [Link]
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 2. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 9-deazaadenine derivatives
Application Note: Microwave-Assisted Synthesis of 9-Deazaadenine Derivatives
Part 1: Strategic Overview & Mechanistic Insight
1.1 The Challenge of the 9-Deaza Scaffold 9-Deazaadenine (4-amino-5H-pyrrolo[3,2-d]pyrimidine) is a privileged scaffold in medicinal chemistry, serving as the core for next-generation RNA polymerase inhibitors (e.g., Galidesivir/BCX4430) and Janus kinase (JAK) inhibitors. Unlike its 7-deaza isomer (tubercidin/toyocamycin core), the 9-deaza system requires specific attention to the pyrrolo[3,2-d] fusion, which is thermodynamically less favored and harder to access via conventional heating due to competing polymerization and decomposition pathways.
1.2 Why Microwave Irradiation? Microwave-assisted organic synthesis (MAOS) offers a distinct kinetic advantage for this scaffold. The formation of the pyrrole ring on a pyrimidine core (or vice versa) involves high-energy transition states (e.g., cyclodehydration or electrocyclic ring closure).[1]
-
Thermal Effect: Rapid heating (>20°C/sec) overcomes the activation energy barrier for cyclization before side reactions (e.g., oxidative degradation of electron-rich pyrroles) can occur.[1]
-
Specific Heating: Polar intermediates, such as the zwitterionic species formed during formamidine condensations, couple efficiently with microwave irradiation, leading to "molecular radiator" effects that accelerate the reaction 10–100x compared to oil baths.[1]
Part 2: Experimental Protocols
Protocol A: The "Bottom-Up" Pyrrole Annulation
Best for: Rapid synthesis of the parent 9-deazaadenine core from pyrrole precursors.
Mechanism: This route utilizes a cyclocondensation between a 3-amino-2-cyanopyrrole and a one-carbon synthon (formamidine acetate). The microwave energy drives the nucleophilic attack of the exocyclic amine on the formamidine, followed by intramolecular attack on the nitrile.[1]
Materials:
-
Precursor: 3-Amino-1H-pyrrole-2-carbonitrile (1.0 equiv)
-
Reagent: Formamidine acetate (3.0 equiv)[1]
-
Solvent: Ethanol (EtOH) or 2-Propanol (anhydrous)
-
Vessel: 10 mL sealed microwave vial (pressure rated to 20 bar)
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, suspend 3-amino-1H-pyrrole-2-carbonitrile (107 mg, 1.0 mmol) and formamidine acetate (312 mg, 3.0 mmol) in anhydrous EtOH (4 mL).
-
Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is purged with Argon if the pyrrole is oxidation-sensitive.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Workup: Cool the reaction to 50 °C using compressed air. Transfer the vessel to an ice bath for 30 minutes. The product, 9-deazaadenine, typically precipitates as a beige/off-white solid.
-
Purification: Filter the solid and wash with cold EtOH (2 x 2 mL) and Et₂O (2 mL). If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM:MeOH 9:1).[1]
Self-Validation Check:
-
TLC: Monitor disappearance of the starting pyrrole (
in Hex/EtOAc 1:1) and appearance of a polar, UV-active spot ( in DCM/MeOH 9:1). -
NMR: Look for the disappearance of the nitrile peak (IR or Carbon NMR) and the appearance of the pyrimidine C2-H proton singlet around
8.2–8.4 ppm.
Protocol B: The "Top-Down" Pyrimidine Annulation (Domino Reaction)
Best for: Creating C7/C8-substituted derivatives or C-nucleoside analogs.
Mechanism: A domino Sonogashira coupling followed by a 5-endo-dig cyclization. The microwave heating promotes the palladium catalytic cycle and the subsequent hydroamination step.
Materials:
-
Precursor: 5-Iodo-4-aminopyrimidine (or N-protected variant) (1.0 equiv)
-
Reagent: Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (10 mol%)[1]
-
Base: Et₃N (3.0 equiv)[1]
-
Solvent: DMF (dimethylformamide)[1]
Step-by-Step Procedure:
-
Setup: In a microwave vial, dissolve the iodopyrimidine (1.0 mmol) in DMF (3 mL). Add the alkyne (1.5 mmol) and Et₃N (3.0 mmol).[1]
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (19 mg). Critical: Degas the solvent with nitrogen bubbling for 5 mins before adding catalysts to prevent homocoupling of the alkyne.
-
Irradiation:
-
Temp:120 °C .
-
Time:20 minutes .
-
Pressure Limit: 250 psi.
-
-
Cyclization (if not spontaneous): If the Sonogashira product is isolated (intermediate), add KOtBu (2 equiv) in NMP and irradiate at 80 °C for 10 mins to force the ring closure.
-
Purification: Dilute with EtOAc, wash with water (3x) to remove DMF/Copper. Purify via column chromatography.[2]
Part 3: Data Analysis & Visualization
Comparative Efficiency: Microwave vs. Thermal
The following table summarizes the efficiency gains observed for the synthesis of the 9-deazaadenine core.
| Parameter | Thermal Heating (Oil Bath) | Microwave Irradiation (Closed Vessel) | Improvement Factor |
| Reaction Time | 12 – 24 Hours | 15 – 30 Minutes | 48x Faster |
| Temperature | Reflux (78°C in EtOH) | 140°C (Superheated) | +62°C |
| Yield | 45 – 60% | 85 – 92% | ~1.5x Yield |
| Purity (Crude) | Low (requires column) | High (often precipitation only) | Simplified Workup |
Pathway Visualization
The diagram below illustrates the two primary synthetic pathways described in the protocols.
Caption: Dual synthetic pathways for 9-deazaadenine assembly. Route A (Top) utilizes pyrrole annulation; Route B (Bottom) utilizes pyrimidine annulation via domino coupling.[1]
Part 4: Troubleshooting & Optimization
-
Pressure Management: Ethanol generates significant pressure at 140 °C (~10-12 bar). Ensure your microwave vial is rated for at least 20 bar. If the pressure limit is tripped, switch to 2-Propanol (lower vapor pressure) or DMA .
-
Solvent Effects:
-
Protic Solvents (EtOH, MeOH): Facilitate proton transfer steps in the cyclization mechanism (Protocol A).
-
Aprotic Solvents (DMF, NMP): Essential for Palladium-catalyzed steps (Protocol B) to stabilize the catalyst and prevent protodehalogenation.
-
-
Catalyst Poisoning: In Protocol B, the free amine on the pyrimidine can coordinate to Pd, reducing activity.[1] If yields are low, use an N-acetyl protected aminopyrimidine precursors.
References
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Source: PMC / NIH [Link]
-
Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles (Pyrrole Precursors). Source: Helvetica Chimica Acta [Link]
-
Microwave-assisted synthesis of acyclic C-nucleosides from 1,2- and 1,3-diketones. Source: Nucleosides, Nucleotides and Nucleic Acids [Link][3][4][5]
-
Microwave-Assisted Multicomponent Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (Comparative Chemistry). Source: Der Pharma Chemica [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Microwave-assisted synthesis of acyclic C-nucleosides from 1,2- and 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 7-Deazapurine Analogs: A Guide to Protecting Group Strategies for 5H-pyrrolo[3,2-d]pyrimidin-7-amine
Introduction: The Significance of the 7-Deazapurine Scaffold
The 5H-pyrrolo[3,2-d]pyrimidine ring system, commonly known as 7-deazapurine, is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes crucial in pathological processes.[2][3][4] Consequently, derivatives of 7-deazapurine, particularly 5H-pyrrolo[3,2-d]pyrimidin-7-amine (7-deazaadenine), are integral components of numerous therapeutic agents, demonstrating potent antiviral and antitumor activities.[2]
The synthetic utility of the 7-deazapurine core is, however, complicated by the presence of two reactive nitrogen centers: the pyrrole N5-H and the exocyclic N7-amine. The electron-rich nature of the pyrrole ring, a consequence of the replacement of the N7 atom of purine with a carbon, influences the reactivity and necessitates a well-defined strategy for regioselective functionalization.[2] This guide provides a comprehensive overview of protecting group strategies for the N5 and N7 positions of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, offering detailed protocols and a rationale for their application to empower researchers in the synthesis of novel and complex bioactive molecules.
Understanding the Reactivity Landscape
The successful implementation of a protecting group strategy hinges on understanding the relative reactivity of the nitrogen atoms within the 7-deazaadenine core. The pyrrole N5-H is weakly acidic and susceptible to deprotonation by strong bases, while the exocyclic N7-amine is nucleophilic. The choice of protecting group and the reaction conditions will dictate which site is modified. Furthermore, the selection of an appropriate protecting group must consider the stability of the group to downstream reaction conditions and the orthogonality of its removal in the presence of other protecting groups.[5][6]
Protecting the N5-Pyrrole Nitrogen: Taming the Electron-Rich Ring
The protection of the N5-pyrrole nitrogen is often a prerequisite for subsequent functionalization at other positions, such as C6 or C7, or for performing reactions that are incompatible with a free N-H group.[7][8] The introduction of an electron-withdrawing protecting group at N5 reduces the electron density of the pyrrole ring, thereby modulating its reactivity.[7][8]
The Sulfonyl Group Family: Robust and Reliable
Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl, are among the more common choices for pyrrole protection due to their strong electron-withdrawing nature.[7][8] This effect significantly deactivates the pyrrole ring towards electrophilic attack and allows for a wider range of subsequent chemical transformations.[7]
Key Considerations for Sulfonyl Groups:
-
Stability: Tosylamides are exceptionally stable to a wide range of conditions, including strongly acidic and basic media, making them suitable for multi-step syntheses.[9]
-
Introduction: Typically introduced by reacting the substrate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or aqueous sodium hydroxide.[9]
-
Cleavage: Historically considered difficult to remove, several methods have been developed for their cleavage, including reductive conditions (e.g., samarium diiodide) or strong acids (e.g., trifluoromethanesulfonic acid).[9][10]
Protocol 1: N5-Tosylation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
Materials:
-
5H-pyrrolo[3,2-d]pyrimidin-7-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 5H-pyrrolo[3,2-d]pyrimidin-7-amine (1.0 eq) in DCM in a round-bottom flask.
-
Add a 10% aqueous solution of NaOH (2.0-3.0 eq) and cool the biphasic mixture to 0 °C in an ice bath.
-
Add TsCl (1.1-1.2 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N5-tosylated product.[9]
Analytical Characterization: Successful protection can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the N5-H proton signal and the appearance of aromatic signals corresponding to the tosyl group. LC-MS should be used to confirm the expected mass of the product.
The SEM Group: Versatile and Orthogonal
The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another excellent choice for protecting the pyrrole nitrogen.[11][12] It is stable to a variety of conditions including bases, organometallic reagents, and mild acids, offering a high degree of orthogonality.[11][13]
Key Considerations for the SEM Group:
-
Stability: The SEM group is robust and survives many synthetic transformations.[13][14]
-
Introduction: SEM chloride (SEM-Cl) is used for protection, typically in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF.[11]
-
Cleavage: The SEM group's versatility shines in its deprotection, which can be achieved under various conditions:
Protocol 2: N5-SEM Protection of a 7-Deazapurine Derivative
Materials:
-
N7-protected 5H-pyrrolo[3,2-d]pyrimidin-7-amine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the N7-protected starting material (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analytical Characterization: Monitor the reaction by ¹H NMR for the disappearance of the N5-H signal and the appearance of new signals corresponding to the SEM group protons. Confirm the mass of the desired product using LC-MS.
Protecting the N7-Exocyclic Amine: Masking Nucleophilicity
The exocyclic amine at the N7 position is nucleophilic and often requires protection to prevent unwanted side reactions during the functionalization of other parts of the molecule. Carbamate-based protecting groups are the most widely used for this purpose.
The Boc Group: A Workhorse in Amine Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis.[18] It is easily introduced and can be removed under acidic conditions that often leave other protecting groups, such as SEM or benzyl, intact.[19]
Key Considerations for the Boc Group:
-
Stability: Stable to most bases and nucleophiles.[20]
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[18][19]
-
Cleavage: Readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[18][19][21]
Protocol 3: N7-Boc Protection of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
Materials:
-
5H-pyrrolo[3,2-d]pyrimidin-7-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 5H-pyrrolo[3,2-d]pyrimidin-7-amine (1.0 eq) in THF or DCM.
-
Add the base (TEA or DIPEA, 1.5-2.0 eq) followed by Boc₂O (1.1-1.2 eq).
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N7-Boc protected product, which may be purified further by chromatography or recrystallization if necessary.[18]
Analytical Characterization: Successful protection is indicated by a shift in the ¹H NMR signals for the aromatic protons and the appearance of a large singlet at approximately 1.5 ppm for the tert-butyl group. LC-MS will show the corresponding mass increase.
Orthogonal Protecting Group Strategies: A Blueprint for Selective Functionalization
The true power of protecting group chemistry lies in the ability to selectively remove one group in the presence of others—a concept known as orthogonality.[5][6] This allows for the sequential and regioselective functionalization of a molecule. For 5H-pyrrolo[3,2-d]pyrimidin-7-amine, a common and effective orthogonal strategy involves the use of Boc for the N7-amine and SEM for the N5-pyrrole.
Scenario: Selective N5-Alkylation
A researcher aiming to introduce an alkyl group specifically at the N5 position would follow a strategy outlined below:
Caption: A workflow for selective N5-alkylation using an orthogonal Boc/SEM strategy.
This strategy leverages the fact that the SEM group can be removed under conditions (fluoride or specific Lewis acids) that leave the acid-labile Boc group intact. After N5-alkylation, the Boc group can then be removed with TFA to yield the final product.
Summary of Protecting Group Strategies
The following table provides a comparative summary of the protecting groups discussed:
| Protecting Group | Target Site | Introduction Conditions | Deprotection Conditions | Stability & Notes |
| Tosyl (Ts) | N5-Pyrrole | TsCl, Base (e.g., NaOH, Pyridine) | Reductive (SmI₂, Na/Hg), Strong Acid (HBr, TfOH) | Very stable to a wide range of conditions.[9][10] Electron-withdrawing nature deactivates the pyrrole ring. |
| SEM | N5-Pyrrole | SEM-Cl, Base (e.g., NaH) | Fluoride (TBAF), Lewis Acids (SnCl₄, MgBr₂), Strong Acid (TFA) | Highly versatile and orthogonal to many other groups.[11][13][14][15] |
| Boc | N7-Amine | Boc₂O, Base (e.g., TEA, DIPEA) | Strong Acid (TFA, HCl) | Most common amine protecting group.[18][19] Stable to base and nucleophiles.[20] |
Conclusion
The strategic application of protecting groups is indispensable for the synthesis of complex derivatives of 5H-pyrrolo[3,2-d]pyrimidin-7-amine. By understanding the inherent reactivity of the 7-deazapurine core and selecting protecting groups with orthogonal cleavage patterns, such as the Boc and SEM combination, researchers can achieve highly regioselective modifications. The protocols and strategies outlined in this guide provide a robust framework for the development of novel 7-deazapurine-based compounds, paving the way for the discovery of next-generation therapeutics.
References
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (n.d.). Retrieved from [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism – Total Synthesis. (2025, July 26). Retrieved from [Link]
- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450.
- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Organic Letters, 2(10), 1447-1450.
- A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. (2004). Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953.
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]
- Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines. (n.d.).
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2023, March 23). Frontiers in Chemistry, 11.
-
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved from [Link]
-
Pyrrole Protection. (2025, August 7). Request PDF. Retrieved from [Link]
-
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile - Smolecule. (2024, August 10). Retrieved from [Link]
-
Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. (2025, August 6). Request PDF. Retrieved from [Link]
- Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (n.d.). ACS Medicinal Chemistry Letters.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. (2025, August 7). PMC.
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. (2025, August 6). Request PDF. Retrieved from [Link]
- 8-Aza-7-deazaadenine and 7-deazaguanine: Synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. (n.d.).
-
Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
- Scheme 4 Protonation of 7-deazaadenine nucleosides. (n.d.).
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (n.d.). Canadian Journal of Chemistry.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. (2016, December 13).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. (2005, July 15). PubMed.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry.
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017, November 15). PubMed.
- Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. (n.d.).
- 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7 - J&K Scientific. (2013, December 29).
- RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
- 11. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. One moment, please... [chemistrysteps.com]
Application Notes and Protocols for the Halogenation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine Intermediates
Introduction: The Strategic Value of Halogenated 5H-pyrrolo[3,2-d]pyrimidines in Drug Discovery
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of purine sometimes referred to as 9-deazapurine, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases and purine nucleoside phosphorylase.[2] The introduction of halogen atoms onto this core structure is a critical synthetic strategy, profoundly influencing the molecule's physicochemical properties and biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and provide a synthetic handle for further functionalization through cross-coupling reactions.[1][3]
This guide provides detailed protocols for the regioselective halogenation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine intermediates, with a focus on iodination and bromination at the C7 position of the pyrrole ring. The protocols are designed to be self-validating, with explanations of the chemical principles that underpin the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Chemical Principles: Electrophilic Aromatic Substitution on an Electron-Rich Heterocycle
The pyrrolo[3,2-d]pyrimidine system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS).[4][5] The lone pair of electrons on the pyrrole nitrogen atom contributes to the aromaticity of the five-membered ring, activating it towards attack by electrophiles.[4] Halogenation reactions, therefore, proceed readily, often under mild conditions. The regioselectivity of the halogenation is dictated by the electronic distribution within the heterocyclic system, with the C7 position being particularly activated.
Protocol I: Direct C7 Iodination using N-Iodosuccinimide (NIS)
This protocol details the direct iodination of a 5H-pyrrolo[3,2-d]pyrimidine core at the C7 position using N-Iodosuccinimide (NIS). NIS is a mild and effective source of an electrophilic iodine atom ("I+"), making it a widely used reagent for the iodination of electron-rich aromatic and heteroaromatic compounds.[1][6]
Causality Behind Experimental Choices:
-
Reagent: N-Iodosuccinimide (NIS) is chosen for its ease of handling as a stable, crystalline solid and its moderate reactivity, which allows for controlled, regioselective iodination without the need for harsh conditions or strong Lewis acid catalysts.[1][3]
-
Solvent: Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) are excellent solvent choices. They are relatively non-polar and aprotic, preventing interference with the electrophilic nature of the reaction.[1] Anhydrous conditions are recommended to avoid quenching the electrophile.
-
Temperature: The reaction is typically conducted at room temperature, highlighting the high reactivity of the pyrrolo[3,2-d]pyrimidine scaffold towards electrophilic attack.[1]
Experimental Workflow Diagram:
Caption: Workflow for C7 iodination.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the 5H-pyrrolo[3,2-d]pyrimidin-7-amine intermediate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1-1.2 eq) in a single portion at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc).[3]
-
Aqueous Wash: Wash the organic solution with an aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining iodine, followed by water and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Quantitative Data Summary:
| Substrate | Halogenating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | NIS | THF | 2 | 85 | [3] |
| 2,4-bis(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine | NIS | CH2Cl2 | - | High | [1] |
Protocol II: Regioselective C7 Bromination using N-Bromosuccinimide (NBS)
This protocol outlines the bromination of the 5H-pyrrolo[3,2-d]pyrimidine core at the C7 position using N-Bromosuccinimide (NBS). NBS is a convenient and effective source of electrophilic bromine, analogous to NIS for iodination.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is a solid reagent that is easier and safer to handle than liquid bromine. It provides a controlled release of electrophilic bromine, leading to high regioselectivity for the activated C7 position.[3]
-
Solvent: Aprotic solvents such as ethyl acetate (EtOAc) are suitable for this reaction.
-
Temperature: The reaction proceeds efficiently at room temperature, indicative of the activated nature of the substrate.
Reaction Mechanism Diagram:
Caption: Mechanism of C7 bromination.
Step-by-Step Protocol:
-
Preparation: Dissolve the 5H-pyrrolo[3,2-d]pyrimidin-7-amine intermediate (1.0 eq) in ethyl acetate (EtOAc) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) directly to the stirred solution at room temperature.[3]
-
Reaction Monitoring: Stir the mixture for approximately 3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent in vacuo.
-
Aqueous Wash: Dissolve the residue in EtOAc and wash with an aqueous solution of sodium thiosulfate (Na2S2O3), followed by water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.
-
Purification: Purify the resulting crude material by silica gel column chromatography to yield the 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Quantitative Data Summary:
| Substrate | Halogenating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | NBS | EtOAc | 3 | 90 | [3] |
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reproducible. Key to successful and safe execution is the careful monitoring of the reaction progress by TLC. This allows for the determination of the reaction endpoint, preventing the formation of over-halogenated or decomposition byproducts. The work-up procedure, including the quench with sodium thiosulfate, is a critical step to neutralize any remaining halogenating agent, ensuring the stability of the final product. Purification by silica gel chromatography is essential to isolate the desired halogenated product from the succinimide byproduct and any unreacted starting material.
Conclusion
The halogenation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine intermediates is a fundamental transformation in the synthesis of novel therapeutic agents. The protocols provided herein, utilizing N-halosuccinimides, offer mild, efficient, and regioselective methods for the introduction of iodine and bromine at the C7 position. A thorough understanding of the underlying principles of electrophilic aromatic substitution on this electron-rich heterocyclic system is paramount for successful implementation and adaptation of these protocols.
References
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). PubMed. [Link][1][7]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). NIH. [Link][3][8]
-
Synthesis of 8-(1,2,3-triazol-1-yl)-7-deazapurine nucleosides by azide-alkyne click reactions and direct C-H bond functionalization. (2016). NIH. [Link][9]
-
Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations. (n.d.). Royal Society of Chemistry. [Link][10]
-
Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (n.d.). PMC. [Link][11]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. (n.d.). Vilnius University. [Link][2]
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (n.d.). PMC. [Link][6]
-
Electrophilic Aromatic Substitution in Heterocyclic Compounds. (n.d.). Organic Chemistry Tutor. [Link][4][5]
-
Base- modified 7- deazapurine nucleosides. (2016). ResearchGate. [Link][13]
Sources
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdsoar.org [mdsoar.org]
- 9. Synthesis of 8-(1,2,3-triazol-1-yl)-7-deazapurine nucleosides by azide-alkyne click reactions and direct C-H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Process Chemistry Approach for the Synthesis of Pyrrolo[3,2-d]pyrimidines
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine analogue, is a privileged core in modern medicinal chemistry, forming the basis of numerous therapeutics targeting kinases, polymerases, and other critical cellular enzymes.[1][2] Transitioning laboratory-scale syntheses of these complex heterocycles to a robust, scalable, and economically viable manufacturing process presents significant challenges. This application note provides a detailed guide for researchers, chemists, and drug development professionals on a scalable process for constructing the pyrrolo[3,2-d]pyrimidine core. We will focus on a convergent strategy, highlighting key reaction classes amenable to large-scale production, such as transition-metal-catalyzed cross-coupling. The protocols and insights provided are grounded in established industrial practices, emphasizing safety, efficiency, and robustness.
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core
The structural similarity of pyrrolo[3,2-d]pyrimidines to endogenous purines allows them to function as potent enzyme inhibitors by mimicking the natural substrates. This has led to their successful application in oncology, with notable examples including HER2/EGFR dual inhibitors and the BCL-2 selective inhibitor Venetoclax (ABT-199).[3][4] The development of such drugs necessitates a manufacturing process that is not only high-yielding but also reproducible, safe, and compliant with regulatory standards.
A common challenge in scaling heterocycle synthesis is the transition from linear sequences, often reliant on chromatographic purification, to convergent strategies that build complexity late in the sequence and utilize crystallization for purification. This note will detail a process-oriented approach centered on the construction of a functionalized pyrrolo[3,2-d]pyrimidine, a key intermediate for numerous advanced pharmaceutical ingredients (APIs).
Strategic Overview: A Convergent Approach to the Pyrrolo[3,2-d]pyrimidine Scaffold
For large-scale synthesis, a convergent approach is often superior to a linear one. It allows for the parallel synthesis of key fragments, which are then combined in the final stages. This strategy improves overall yield, simplifies purification of intermediates, and allows for more efficient troubleshooting and optimization. Our focus will be on a widely applicable strategy: the construction of the pyrrole ring onto a pre-existing, functionalized pyrimidine core, followed by a late-stage cross-coupling reaction to install key diversity elements.
The following diagram outlines the high-level workflow for this scalable, convergent synthesis.
Caption: High-level workflow for the convergent synthesis of a Pyrrolo[3,2-d]pyrimidine-based API.
Part I: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
The initial phase involves the construction of the core heterocyclic system. A robust and frequently employed method is the reductive cyclization of a 6-alkynyl-5-nitropyrimidine. This transformation is highly effective and generally proceeds with high yields.[1]
Protocol 1: Synthesis of 2,4-Disubstituted-6-alkynyl-5-nitropyrimidine
This protocol describes a Sonogashira cross-coupling to install the necessary alkyne functionality onto a di-chlorinated pyrimidine, followed by nitration.
-
Rationale: Starting with a readily available dihalopyrimidine allows for sequential, regioselective functionalization. The Sonogashira coupling is a highly reliable and scalable C-C bond-forming reaction. The subsequent nitration step sets the stage for the crucial reductive cyclization.
-
Materials & Equipment:
-
2,4-dichloro-6-methylpyrimidine
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI, co-catalyst)
-
Triethylamine (TEA, base and solvent)
-
Toluene (solvent)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Filtration apparatus
-
-
Procedure (Illustrative Example):
-
Sonogashira Coupling: a. Charge the reactor with 2,4-dichloro-6-methylpyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) under a nitrogen atmosphere. b. Add degassed toluene and triethylamine (3.0 eq). c. Slowly add phenylacetylene (1.1 eq) via an addition funnel, maintaining the internal temperature below 30 °C. d. Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction completion by HPLC. e. Cool the mixture, filter off the triethylamine hydrochloride salts, and concentrate the filtrate under reduced pressure. f. The crude product can often be carried forward or purified by slurrying in a suitable solvent like heptane.
-
Nitration: a. Cool a mixture of concentrated H₂SO₄ (5 vols) to 0-5 °C in a separate, clean reactor. b. Slowly add the crude product from the previous step to the sulfuric acid, maintaining the temperature below 10 °C. c. Prepare a mixture of fuming HNO₃ (1.2 eq) and concentrated H₂SO₄ (1 vol) and cool to 0 °C. d. Add the nitrating mixture dropwise to the reaction, keeping the internal temperature below 10 °C. e. Stir at 5-10 °C for 1-2 hours. Monitor completion by HPLC. f. Carefully quench the reaction by pouring it onto ice-water. g. Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the 5-nitropyrimidine intermediate.
-
Protocol 2: Reductive Cyclization to Form the Pyrrolo[3,2-d]pyrimidine Core
-
Rationale: This key step simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization onto the alkyne. Using iron in acetic acid is a classic, inexpensive, and effective method for large-scale nitro reductions, avoiding the need for high-pressure hydrogenation equipment.[1]
-
Materials & Equipment:
-
2,4-Disubstituted-6-alkynyl-5-nitropyrimidine (from Protocol 1)
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Celite™ or other filter aid
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
-
Procedure:
-
Charge the reactor with the 5-nitropyrimidine intermediate (1.0 eq), ethanol (5 vols), and glacial acetic acid (5 vols).
-
Heat the mixture to 50-60 °C to ensure dissolution.
-
In portions, add iron powder (4.0-5.0 eq) at a rate that maintains a gentle reflux from the exothermic reaction. Maintain the internal temperature between 80-90 °C.
-
After the addition is complete, maintain the reaction at 85 °C for 2-4 hours until HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite™ to remove the iron salts. Wash the pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure pyrrolo[3,2-d]pyrimidine core.
-
Part II: Convergent Assembly via Buchwald-Hartwig Amination
With the pyrrolo[3,2-d]pyrimidine core in hand, the next stage involves coupling it with another key fragment. The Buchwald-Hartwig amination is an exceptionally powerful and scalable tool for forming C-N bonds, and it was a cornerstone of the redesigned, large-scale synthesis of Venetoclax.[3][5]
The following diagram illustrates the logic of optimizing a critical process step like a cross-coupling reaction.
Caption: Logical workflow for process optimization of a key synthetic transformation.
Protocol 3: Scalable Buchwald-Hartwig Amination
-
Rationale: This protocol describes the coupling of a chlorinated pyrrolo[3,2-d]pyrimidine intermediate with an aniline derivative. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high conversion, minimizing side products, and ensuring catalyst turnover. DPEphos is a common, effective ligand for such transformations on an industrial scale.[2][6]
-
Materials & Equipment:
-
4-Chloro-pyrrolo[3,2-d]pyrimidine intermediate
-
Substituted aniline fragment (1.1 eq)
-
Pd(OAc)₂ (Palladium(II) acetate, 0.01-0.03 eq)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether, 0.015-0.04 eq)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) or Dimethylacetamide (DMAc) (solvent)
-
Jacketed reactor, inerted with nitrogen
-
Filtration and drying equipment
-
-
Procedure:
-
Charge the reactor with the 4-chloro-pyrrolo[3,2-d]pyrimidine (1.0 eq), substituted aniline (1.1 eq), and base (e.g., K₃PO₄, 2.5 eq) under a nitrogen atmosphere.
-
In a separate vessel, pre-form the catalyst by dissolving Pd(OAc)₂ and DPEphos in a portion of the degassed solvent and stirring for 15-30 minutes.
-
Add the remaining degassed solvent to the main reactor, followed by the pre-formed catalyst solution.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1%). This typically takes 8-24 hours.
-
Cool the mixture to room temperature. Add water and a co-solvent like ethyl acetate to dissolve the solids.
-
Separate the organic layer. Wash with brine, dry over sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Data Summary and Downstream Processing
Effective process chemistry relies on robust data to guide optimization. The following table illustrates how data from catalyst screening could be presented.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC Area%) |
| 1 | Pd(OAc)₂ (2) | DPEphos (3) | K₃PO₄ | DMAc | 100 | 12 | 92 | 98.5 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2.5) | Cs₂CO₃ | 2-MeTHF | 95 | 18 | 88 | 97.9 |
| 3 | Pd(OAc)₂ (2) | SPhos (3) | K₂CO₃ | Toluene | 110 | 16 | 75 | 95.1 |
| 4 | Pd(OAc)₂ (1) | DPEphos (1.5) | K₃PO₄ | DMAc | 100 | 24 | 89 | 98.2 |
Table 1: Illustrative data from a Buchwald-Hartwig reaction optimization study.
Protocol 4: Purification via Crystallization
-
Rationale: The final step in producing a high-quality intermediate or API is purification. On a large scale, crystallization is the method of choice. It is highly efficient at removing both process-related impurities and residual catalyst.
-
Procedure:
-
Dissolve the crude product from Protocol 3 in a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 70-75 °C).
-
Filter the hot solution to remove any particulate matter.
-
Slowly cool the solution according to a defined cooling profile to promote the growth of large, pure crystals. Seeding with a small amount of pure product at an appropriate temperature can be beneficial for controlling crystal form and size.
-
Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for several hours to maximize yield.
-
Isolate the product by filtration.
-
Wash the filter cake with a small amount of cold crystallization solvent.
-
Dry the product under vacuum at a specified temperature until a constant weight is achieved.
-
Conclusion
This application note outlines a robust and scalable strategy for the synthesis of the medicinally important pyrrolo[3,2-d]pyrimidine scaffold. By employing a convergent approach, utilizing reliable and well-understood reactions like the Sonogashira coupling and Buchwald-Hartwig amination, and prioritizing non-chromatographic purification methods, researchers can develop a process suitable for kilogram-scale production and beyond. The provided protocols serve as a foundational guide, and it is essential to conduct thorough process safety reviews and optimization studies for any specific target molecule.
References
- University of Latvia. (n.d.). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues.
- Beilstein Journal of Organic Chemistry. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC.
- Ku, Y. Y., Chan, V. S., Christesen, A., Grieme, T., Mulhern, M., Pu, Y. M., & Wendt, M. D. (2019, April 19). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed.
- Kubota, H., et al. (2012, October 15). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. PubMed.
-
ResearchGate. (2025, August 10). Synthetic Routes for Venetoclax at Different Stages of Development. Retrieved from [Link]
- Semantic Scholar. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving solubility of 5H-pyrrolo[3,2-d]pyrimidin-7-amine in organic solvents
A Guide to Improving Solubility in Organic Solvents
Welcome to the technical support guide for 5H-pyrrolo[3,2-d]pyrimidin-7-amine. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to explain the scientific principles behind each technique, enabling you to make informed decisions to advance your research.
Part 1: Understanding the Molecule & The Solubility Challenge
5H-pyrrolo[3,2-d]pyrimidin-7-amine, an isomer of 9-deazaadenine, is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system.[1][2] Its structure presents a classic solubility dilemma: the flat, aromatic ring system is hydrophobic and prone to crystal lattice stacking, while the amine group and nitrogen heteroatoms offer sites for hydrogen bonding. This dual nature often leads to poor solubility in a wide range of common organic solvents.
Before troubleshooting, it's crucial to understand the key functional groups that dictate its solubility behavior:
-
Exocyclic Amine (-NH₂): This group is basic and can be protonated under acidic conditions to form a highly polar, charged ammonium salt. This is the most important "handle" for solubility manipulation.
-
Pyrrole and Pyrimidine Nitrogens: These atoms act as hydrogen bond acceptors, influencing interactions with protic solvents.
-
Fused Aromatic Core: This large, non-polar surface area contributes to low solubility in polar solvents and strong crystal packing forces that must be overcome for dissolution to occur.[3]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered in the lab.
Q1: My 5H-pyrrolo[3,2-d]pyrimidin-7-amine won't dissolve in standard solvents like methanol or DMSO. What's the first thing I should try?
A: The first and simplest step is a broader solvent screening with gentle heating. The compound's complex nature means its ideal solvent isn't always obvious. If that fails, the most effective next step is pH adjustment. Since the molecule has a basic amine group, adding a small amount of acid to a protic solvent (like ethanol or water) can protonate the amine, forming a much more soluble salt in situ.[4]
Q2: Is it safe to just heat the solution to get it to dissolve?
A: Gentle heating (e.g., to 40-50 °C) is a standard practice to increase the rate of dissolution. However, be cautious. First, ensure your compound is stable at elevated temperatures. Second, be aware that a solution prepared hot may precipitate upon cooling back to room temperature (supersaturation). This can be a problem for experiments requiring long-term stability at ambient temperatures.
Q3: How does pH dramatically affect the solubility of this specific molecule?
A: The primary amine group on the pyrimidine ring is basic. In a neutral solution, the molecule is uncharged and its solubility is dictated by the large, non-polar ring system. By lowering the pH with an acid, you donate a proton (H+) to this amine group.[5] The resulting ammonium cation (R-NH₃⁺) is charged and significantly more polar, making it much more soluble in polar solvents. The solubility can increase by several orders of magnitude with this simple change.[4]
Q4: I dissolved my compound using a co-solvent system, but it crashed out when I added it to my aqueous assay buffer. Why?
A: This is a common issue known as precipitation upon dilution. Your co-solvent system (e.g., 10% DMSO in methanol) created a favorable environment for the compound. However, when this solution is introduced into a predominantly aqueous buffer, the overall solvent polarity changes dramatically. The organic co-solvents are diluted, and the environment can no longer support keeping the hydrophobic compound in solution, causing it to precipitate.[6] Strategies to overcome this include optimizing the co-solvent concentration or using formulation aids like cyclodextrins.[7][8]
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step approaches to systematically solve solubility issues.
Guide 1: Systematic Solvent Screening
Causality: The principle of "like dissolves like" is the starting point. The goal is to match the polarity of the solvent with that of the solute. A systematic screen across a range of solvent polarities can quickly identify promising candidates or confirm the need for more advanced techniques.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of 5H-pyrrolo[3,2-d]pyrimidin-7-amine into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent. This provides an initial concentration estimate (e.g., 10-20 mg/mL).
-
Initial Observation: Vortex each vial vigorously for 1-2 minutes at room temperature. Record visual observations (e.g., "insoluble," "partially soluble," "fully dissolved").
-
Incremental Addition: For vials where the compound did not fully dissolve, add another 100 µL of the solvent, vortex, and observe again. Repeat until the compound dissolves or it becomes clear that it is practically insoluble at a useful concentration.
-
Gentle Heating: If the compound remains insoluble, warm the vial to 40-50 °C for 5-10 minutes. Note if dissolution occurs and if the compound remains in solution after cooling to room temperature.
Data Presentation: Solvent Screening Table
| Solvent | Polarity Index | Dielectric Constant (20°C) | Observations (RT) | Observations (40°C) | Estimated Solubility (mg/mL) |
| Hexane | 0.1 | 1.88 | Insoluble | Insoluble | < 1 |
| Toluene | 2.4 | 2.38 | Insoluble | Insoluble | < 1 |
| Dichloromethane | 3.1 | 9.08 | Sparingly Soluble | Partially Soluble | ~1-5 |
| Acetone | 5.1 | 20.7 | Sparingly Soluble | Partially Soluble | ~1-5 |
| Ethanol | 5.2 | 24.5 | Partially Soluble | Soluble | > 10 (hot) |
| DMF | 6.4 | 36.7 | Soluble | Soluble | > 20 |
| DMSO | 7.2 | 46.7 | Soluble | Soluble | > 20 |
| Water | 10.2 | 80.1 | Insoluble | Insoluble | < 0.1 |
Note: This table provides example data; actual results must be determined experimentally.
Guide 2: Solubility Enhancement via pH Adjustment
Causality: This technique leverages the basicity of the exocyclic amine. By protonating this group, we convert the neutral, poorly soluble molecule into a charged, highly polar salt, which is significantly more soluble in polar protic solvents like water, ethanol, and methanol.[4]
Mandatory Visualization: pH-Dependent Equilibrium
Caption: pH effect on 5H-pyrrolo[3,2-d]pyrimidin-7-amine solubility.
Experimental Protocol: Acidification for Solubilization
-
Solvent Selection: Choose a polar protic solvent where the compound is at least sparingly soluble (e.g., ethanol, methanol, or an aqueous buffer).
-
Dispersion: Add your solid compound to the chosen solvent and stir to create a suspension.
-
Acidification: While stirring, add a suitable acid dropwise. A 1 M solution of hydrochloric acid (HCl) in ethanol or water is a common choice. Other organic acids like acetic acid or methanesulfonic acid can also be used.
-
Observation: Continue adding acid and stirring until the solid material completely dissolves. A clear solution indicates the formation of the soluble salt.
-
pH Check: If using an aqueous system, check the final pH with a pH meter or test strips. Typically, a pH of 2-4 is sufficient to ensure full protonation and solubilization.
-
Caution: Avoid using strong acids with solvents they might react with. Always add acid slowly to control the process.
Guide 3: Co-Solvent Systems
Causality: When a single solvent fails, a mixture of two or more miscible solvents (a co-solvent system) can be effective.[8] The goal is to create a solvent blend with an intermediate polarity that can satisfy both the hydrophobic and hydrophilic parts of the molecule, thereby reducing the overall energy required for dissolution.[9][] Common co-solvents include DMSO, DMF, ethanol, and propylene glycol.[8][9]
Mandatory Visualization: Co-Solvent Selection Workflow
Caption: Workflow for developing a co-solvent system.
Experimental Protocol: Binary Co-Solvent Screen
-
Primary Solvent: Identify your primary solvent, which is usually dictated by the final application (e.g., an aqueous phosphate buffer for a biological assay).
-
Co-solvent Choice: Select a water-miscible organic solvent in which your compound shows high solubility (e.g., DMSO).
-
Prepare Blends: Create a series of binary solvent blends. For example, prepare solutions of 10%, 25%, 50%, and 75% (v/v) DMSO in your primary solvent.
-
Test Solubility: Using the small-scale method from Guide 1, determine the solubility of your compound in each of these blends.
-
Optimization: Identify the blend with the lowest percentage of co-solvent that achieves your target concentration. Using the minimum necessary amount of organic solvent is crucial, especially for biological experiments where high concentrations of solvents like DMSO can be toxic to cells.[11]
Guide 4: Salt Formation (Formal Method)
Causality: This is a more definitive and scalable version of pH adjustment. By reacting the basic compound with a specific acid, a stable, solid salt form can be isolated. This salt often has vastly improved solubility and dissolution rates compared to the original free base.[7][12][13] This is one of the most common and effective strategies in drug development to enhance the bioavailability of poorly soluble compounds.[][15]
Experimental Protocol: General Hydrochloride (HCl) Salt Formation
-
Dissolve Free Base: Dissolve the 5H-pyrrolo[3,2-d]pyrimidin-7-amine free base in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add Acid: To this solution, slowly add a stoichiometric equivalent (1.0 to 1.1 eq) of hydrochloric acid. This is typically added as a solution in a solvent, such as 2 M HCl in diethyl ether or 1.25 M HCl in ethanol.
-
Induce Precipitation: The HCl salt is often less soluble in the organic solvent than the free base and will precipitate out of the solution. Stirring at room temperature or cooling in an ice bath can facilitate precipitation.
-
Isolate Salt: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the solid with a small amount of the cold solvent (or a less polar solvent like diethyl ether) to remove any unreacted starting material. Dry the resulting solid under a vacuum.
-
Confirm and Test: Confirm the salt formation using analytical techniques (e.g., NMR, melting point). Finally, test the solubility of this new, isolated salt in your target solvents.
Part 4: Summary of Techniques & Decision Flowchart
Choosing the right solubilization strategy depends on your experimental needs, scale, and downstream applications.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| Solvent Screen | Matching polarity | Simple, fast | May not find a suitable single solvent | Initial screening, small-scale experiments. |
| pH Adjustment | Protonation of amine | Very effective for polar solvents, simple | May not be suitable for non-protic solvents; pH change may affect experiment | Aqueous-based assays, initial proof-of-concept. |
| Co-Solvents | Polarity modification | Highly tunable, can solubilize very hydrophobic compounds | Can precipitate on dilution, solvent may interfere with assays | Formulations, stock solutions for biological screening.[11] |
| Salt Formation | Isolate a stable, soluble form | Creates a new, stable solid with improved properties | Requires chemical reaction and isolation steps | Large-scale work, creating stable drug candidates.[7][13] |
Mandatory Visualization: Overall Troubleshooting Flowchart
Caption: Decision tree for improving compound solubility.
References
-
Babu, N. & Nangia, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Ascendia Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Ascendia Pharma. [Link]
-
Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Dow Development Laboratories. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Dow Development Laboratories. [Link]
-
Zimmermann, A., et al. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, ACS Publications. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. CD Formulation. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, PMC. [Link]
-
Quora. (2016). What is the relationship between solubility and pH?. Quora. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]
-
Kamal, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC, NIH. [Link]
Sources
- 1. 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid () for sale [vulcanchem.com]
- 2. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7 | TCI AMERICA [tcichemicals.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. quora.com [quora.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Overcoming regioselectivity issues in 9-deazaadenine glycosylation
The following guide serves as a specialized technical support resource for researchers encountering regioselectivity and stereochemical challenges in the synthesis of 9-deazaadenine (pyrrolo[3,2-d]pyrimidine) nucleosides.
Unlike natural purines or 7-deazaadenine (which form N-glycosides), 9-deazaadenine requires the formation of a C-C glycosidic bond at the C9 position. This fundamental difference renders standard glycosylation protocols (e.g., Vorbrüggen) ineffective or non-regioselective, often yielding unwanted N-alkylated byproducts.
Topic: Overcoming Regioselectivity & Stereochemical Issues Lead Scientist: Senior Application Specialist Status: Operational
Diagnostic & Strategy Selector
Before troubleshooting specific reaction failures, verify your synthetic pathway against the "Regioselectivity Decision Tree" below. Most "regioselectivity" failures in this scaffold arise from attempting direct electrophilic glycosylation on an electron-deficient heterocycle.
Workflow Visualization: Pathway Selection
Caption: Decision tree highlighting why direct glycosylation fails (leading to N-regioisomers) and why Cross-Coupling is the industry standard for C-nucleosides.
Troubleshooting Guide (Q&A)
Issue 1: "I tried standard Vorbrüggen conditions (BSA/TMSOTf), but I isolated the N-glycosylated product instead of the C-nucleoside."
Diagnosis: You are fighting electronics. The pyrrolo[3,2-d]pyrimidine system is electron-deficient due to the pyrimidine ring. In a Friedel-Crafts type reaction (Vorbrüggen), the electrophilic sugar prefers the most nucleophilic site. While the C9 position is the desired carbon nucleophile, the pyrrole nitrogen (N1 in pyrrolo-numbering, equivalent to N7 in purine) is often more nucleophilic or accessible under kinetic conditions, leading to N-glycosylation.
Solution: Abandon direct electrophilic substitution. Switch to Palladium-Catalyzed Heck Coupling .
-
Why: The Heck reaction uses a halogenated base (9-iodo-9-deazaadenine) and a glycal (sugar enol ether). The bond formation is driven by the oxidative addition of Pd(0) to the C-I bond, guaranteeing 100% regioselectivity for the C9 position.
-
Key Reference: The synthesis of Galidesivir (BCX4430) utilizes this approach to ensure exclusive C-glycosylation [1].
Issue 2: "I am using the Heck reaction, but the catalyst is dying, and yields are <20%."
Diagnosis: This is a classic "poisoning" effect caused by the unprotected pyrrole nitrogen. Free N-H groups in 9-deazaadenine can coordinate tightly to Palladium, shutting down the catalytic cycle. Additionally, the free amine can undergo competitive N-arylation.
Solution: You must protect the pyrrole nitrogen with a Benzyloxymethyl (BOM) group.[1]
-
Protocol Adjustment: React your 9-iodo-9-deazaadenine precursor with BOM-Cl and NaH before the coupling step.
-
Evidence: Studies have shown that BOM protection is superior to SEM or Boc for this specific scaffold, increasing Heck coupling yields from ~20% to >80% by preventing catalyst sequestration [2].
Data Comparison: Protecting Group Efficacy in Heck Coupling
| Protecting Group (N-Pyrrole) | Yield (Heck Coupling) | Stability | Notes |
| None (Free NH) | < 20% | Low | Catalyst poisoning; N-arylation side products. |
| Boc (tert-Butyloxycarbonyl) | 30-40% | Low | Labile under Heck heating conditions (90°C+). |
| SEM (Trimethylsilylethoxymethyl) | 50-60% | High | Good, but deprotection can be harsh. |
| BOM (Benzyloxymethyl) | 82-90% | High | Optimal. Stable to base/heat; clean Hydrogenolysis removal. |
Issue 3: "I have the C-nucleoside, but the Alpha/Beta (anomeric) ratio is poor (e.g., 1:1)."
Diagnosis: Heck coupling with glycals (e.g., 1,4-anhydro-2-deoxy-3-O-protected-D-erythro-pent-1-enitol) typically proceeds via syn-addition of the organopalladium species and the hydride. The stereoselectivity is governed by the steric bulk of the protecting groups on the sugar and the ligand environment.
Solution:
-
Use "Jeffery Conditions": The addition of Tetraalkylammonium salts (e.g., TBACl or TBAB) can enhance stereoselectivity and rate.
-
Bulky Sugar Protection: Ensure the 3'-hydroxyl of the glycal is protected with a bulky silyl group (TBS or TBDPS). The steric bulk directs the incoming Pd-Base complex to the opposite face (Beta-face attack), favoring the desired Beta-anomer.
-
Equilibration (Post-Coupling): Unlike N-glycosides, C-glycosides do not anomerize easily. You must get the stereochemistry right during the C-C bond formation. If the ratio is poor, recrystallization of the protected intermediate is often the only purification method, as chromatography can be difficult for C-anomers.
Validated Protocol: Regioselective Synthesis via Heck Coupling[2]
Objective: Synthesis of a 9-deazaadenine C-nucleoside with exclusive C9-regioselectivity.
Reagents:
-
Base: 9-Iodo-N-BOM-9-deazaadenine (See Issue 2).
-
Sugar Donor: 1,4-Anhydro-2-deoxy-3,5-di-O-(tert-butyldimethylsilyl)-D-erythro-pent-1-enitol.
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Ligand: AsPh₃ (Triphenylarsine) or TFP (Tri-2-furylphosphine) – AsPh₃ often yields higher beta-selectivity.
-
Base: Tributylamine (Bu₃N).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under Argon, dissolve the BOM-protected base (1.0 equiv) and Sugar Donor (1.5 equiv) in anhydrous DMF (0.1 M).
-
Catalyst Addition: Add Pd(OAc)₂ (0.1 equiv) and AsPh₃ (0.2 equiv). Stir for 5 minutes until the complex forms (color change).
-
Activation: Add Bu₃N (2.0 equiv).
-
Reaction: Heat the mixture to 80°C . Monitor by LC-MS.[2]
-
Checkpoint: The reaction should be complete within 4-12 hours. If the reaction stalls, add a second portion of catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.[3]
-
Deprotection (Global):
-
Remove Silyl groups: TBAF/THF.
-
Remove BOM/Benzyl: BCl₃ (boron trichloride) at -78°C or Hydrogenolysis (Pd(OH)₂/C, H₂). Note: BCl₃ is preferred if the double bond in the sugar needs to be preserved or manipulated first.
-
Mechanism of Regiocontrol (Visualized)
The following diagram illustrates why the Heck pathway succeeds where direct glycosylation fails.
Caption: Mechanistic comparison showing how Pd-catalysis bypasses the nucleophilicity competition by locking reactivity to the C-I bond.
References
-
Warren, T. K., et al. (2014). Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430. Nature, 508, 402–405.
-
Bhat, B. A., et al. (2013). Synthesis of 2'-Deoxy-9-deaza Nucleosides using Heck Methodology. Journal of Organic Chemistry, 78(14), 7305–7311.
-
Kumamoto, H., et al. (2018).[4] Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.[4][5][6][7] Beilstein Journal of Organic Chemistry, 14, 65-83.
-
Agrofoglio, L. A., & Gillaizeau, I. (2003). Palladium-assisted synthesis of C-nucleosides.[8] Current Organic Chemistry, 7(8), 733-750.
Sources
- 1. Synthesis of 2'-deoxy-9-deaza nucleosides using Heck methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Regioselectivity of OleD-Catalyzed Glycosylation with a Diverse Set of Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Yield in the Cyclization of Pyrrolo[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization step of pyrrolo[3,2-d]pyrimidine synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolo[3,2-d]pyrimidine core?
A1: The synthesis of the pyrrolo[3,2-d]pyrimidine core, a deazapurine analog of significant interest in medicinal chemistry, can be approached through several primary strategies.[1] A prevalent method involves the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold. This is often achieved by reacting a substituted aminopyrrole with various reagents like guanidine salts or cyanamide. Another powerful approach is the use of multicomponent reactions, which allow for the assembly of the final product from three or more starting materials in a single step, often with high efficiency and atom economy.[2] Domino reactions, such as a sequence of C-N coupling followed by hydroamination, have also been successfully employed to construct the pyrrolo[3,2-d]pyrimidine system.[3][4][5]
Q2: Why is the purity of my starting materials so critical for this reaction?
A2: The purity of your starting materials is paramount for any chemical transformation, but it is especially crucial in complex heterocyclic syntheses like that of pyrrolo[3,2-d]pyrimidines. Impurities can act as catalyst poisons, engage in unwanted side reactions, or introduce contaminants that are difficult to separate from the desired product. For instance, in palladium-catalyzed cross-coupling reactions, even trace amounts of impurities can deactivate the catalyst, leading to a significant drop in yield. Similarly, in multicomponent reactions, the presence of extraneous nucleophiles or electrophiles can lead to a complex mixture of products, complicating purification and reducing the yield of the target molecule.
Q3: What are the key reaction parameters I should focus on for optimization?
A3: The key parameters to optimize for the cyclization of pyrrolo[3,2-d]pyrimidines are typically the choice of catalyst and ligands (for cross-coupling reactions), the solvent, the reaction temperature, and the base. Each of these factors can have a profound impact on the reaction rate, yield, and side product formation. For example, the selection of the appropriate phosphine ligand in a palladium-catalyzed C-N coupling reaction can be critical for achieving high yields.[3][4][5] Solvent polarity and aprotic versus protic nature can influence the solubility of reactants and the stability of intermediates. Temperature control is essential to provide sufficient energy for the reaction to proceed while minimizing thermal decomposition of starting materials or products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cyclization of pyrrolo[3,2-d]pyrimidines.
Issue 1: Low or No Yield of the Desired Product
A low or non-existent yield of your target pyrrolo[3,2-d]pyrimidine is a common and frustrating issue. The underlying cause can often be traced back to one or more of the following factors:
Causality:
-
Inefficient Catalysis: In cross-coupling based strategies, the choice of catalyst and ligand is critical. An inappropriate ligand can lead to poor catalytic activity, resulting in low conversion of the starting material.[3][4][5] For instance, in a domino C-N coupling/hydroamination reaction, using a ligand like XPhos might result in a low yield (e.g., 15%), while switching to a bidentate ligand like DPEphos could significantly improve the yield (e.g., to 43%).[3][4][5]
-
Suboptimal Reaction Conditions: The reaction temperature and solvent can dramatically influence the reaction rate and equilibrium. Some cyclization reactions require heating to overcome the activation energy barrier. For example, in a one-pot, three-component synthesis, increasing the temperature from room temperature to 50 °C can significantly improve the yield.[2] The choice of solvent can also be crucial, with polar aprotic solvents like DMA or DMF often being effective for C-N coupling reactions.[3][4][5]
-
Decomposition of Starting Materials or Product: Pyrrole and pyrimidine derivatives can be sensitive to harsh reaction conditions. High temperatures or the presence of strong acids or bases can lead to decomposition, reducing the overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol for Optimization:
-
Starting Material Verification: Before proceeding with optimization, re-confirm the purity and identity of your starting materials using techniques like NMR, Mass Spectrometry, and elemental analysis.
-
Catalyst and Ligand Screening (for C-N coupling):
-
Set up a series of small-scale reactions in parallel.
-
Use a consistent set of starting materials, solvent, base, and temperature.
-
In each reaction, vary the catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and/or the phosphine ligand (e.g., XPhos, DPEphos, Xantphos).
-
Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
-
Solvent and Temperature Optimization:
-
Using the best catalyst/ligand combination from the previous step, set up a new series of reactions.
-
Vary the solvent (e.g., DMA, DMF, Dioxane, Toluene) and the reaction temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Again, monitor the reactions to identify the optimal solvent and temperature combination.
-
-
Base Selection:
-
The choice of base can be critical. Screen a variety of inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic (e.g., DBU, DIPEA) bases to find the most effective one for your specific transformation.
-
Data Presentation:
| Entry | Ligand (5 mol %) | Base (3 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | K₃PO₄ | DMA | 100 | 15 |
| 2 | Xantphos | K₃PO₄ | DMA | 100 | - |
| 3 | DPEphos | K₃PO₄ | DMA | 100 | 43 |
Table adapted from data on the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[3][4][5]
Issue 2: Formation of Side Products
The formation of side products can complicate purification and significantly reduce the yield of the desired pyrrolo[3,2-d]pyrimidine.
Causality:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the accumulation of a non-cyclized precursor. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Competing Reaction Pathways: Depending on the starting materials and reaction conditions, alternative cyclization pathways or side reactions may become significant. For example, in some multicomponent reactions, the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives can be a competing side reaction.[2]
-
Homocoupling of Starting Materials: In palladium-catalyzed reactions, homocoupling of the starting materials (e.g., an aryl halide) can occur, leading to the formation of dimeric byproducts.
Troubleshooting and Optimization:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the formation of any major side products. If possible, isolate and characterize these byproducts to understand the competing reaction pathways.
-
Adjusting Stoichiometry: In multicomponent reactions, the stoichiometry of the reactants can be critical. A slight excess of one reactant may favor the desired reaction pathway over side reactions.
-
Catalyst and Ligand Tuning: The choice of catalyst and ligand can influence the selectivity of the reaction. Screening different catalytic systems may help to suppress the formation of unwanted side products.
-
Temperature and Reaction Time: Lowering the reaction temperature may help to reduce the rate of side reactions relative to the desired cyclization. Conversely, extending the reaction time may be necessary to ensure complete conversion to the final product.
Plausible Reaction Mechanism (One-Pot, Three-Component Synthesis):
Caption: Proposed mechanism for a one-pot synthesis.[2]
References
-
Micke, W., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017. [Link]
-
Micke, W., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Micke, W., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]
-
Kouhkan, M., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Khalafy, J. & Javahershenas, R. (2018). The proposed mechanism for the one-pot, three-component reaction for the preparation of derivatives 4a-l. ResearchGate. [Link]
-
Vaskeviciute, A. (2011). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Vilnius University. [Link]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Palladium-Catalyzed Coupling with 9-Deazaadenine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 9-deazaadenine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these powerful synthetic transformations. Here, we will delve into the mechanistic nuances and provide actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a 9-deazaadenine derivative is showing low to no conversion. What are the most common culprits?
Low or incomplete conversion in Suzuki-Miyaura couplings is a frequent issue.[1] The problem often stems from one or more of the following factors:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more reliable modern precatalyst system.[1]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation by trace amounts of air, which hinders their ability to coordinate with the palladium center.[1] Always use fresh ligands or those stored under an inert atmosphere.
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[1] It is critical to thoroughly degas your solvent and reaction mixture.
-
Suboptimal Base Selection: The base is essential for activating the boronic acid for the transmetalation step.[2] The effectiveness of a base can be highly dependent on the solvent and substrates.[1] If one base is not working, it is advisable to screen others.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Homocoupling is a common side reaction, especially in the presence of oxygen. Here are some troubleshooting steps:
-
Improve Degassing: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Ensure your degassing procedure is rigorous.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[1] Starting with a Pd(0) source can help mitigate this issue.[1]
Q3: My Buchwald-Hartwig amination with a halogenated 9-deazaadenine is sluggish. What factors should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heterocyclic substrates like 9-deazaadenine can be challenging.[3][4] Consider the following:
-
Ligand Choice: The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands, often referred to as "Buchwald ligands," are generally more effective for challenging substrates as they promote the oxidative addition and reductive elimination steps.[5][6]
-
Base Strength: Strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, and screening may be necessary.
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome.[7][8][9] Aprotic solvents like toluene, dioxane, and THF are commonly used.[4]
Q4: I am attempting a Sonogashira coupling with an iodo-9-deazaadenine, but the reaction is messy and gives a low yield of the desired product. What could be wrong?
The Sonogashira coupling is an excellent method for forming carbon-carbon bonds between sp² and sp centers.[10][11] However, issues can arise:
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the activation of the terminal alkyne.[12] Ensure that your copper source (e.g., CuI) is fresh and of high purity. However, be aware that the presence of copper can sometimes lead to the formation of alkyne dimers through homocoupling.[10]
-
Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[10]
-
Oxygen Sensitivity: Like other palladium-catalyzed reactions, the Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).[13] Rigorous degassing is essential.
Troubleshooting Guides
Scenario 1: Low or No Product Formation
If you are experiencing a lack of product formation, a systematic approach to troubleshooting is necessary.
dot
Caption: A workflow for troubleshooting low product yield.
Detailed Steps:
-
Verify the Catalyst System:
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligand are not degraded.[1] It is often best to use freshly opened bottles or materials that have been stored properly under an inert atmosphere.
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. For monodentate ligands, a 2:1 to 4:1 ratio is common, while for bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[1]
-
-
Check Reagent and Substrate Purity:
-
Substrate Quality: Impurities in your 9-deazaadenine starting material can inhibit the catalyst. Verify the purity by NMR and/or LC-MS. If necessary, purify your starting material.
-
Base and Solvent Quality: Ensure your base is of high purity and the solvent is anhydrous if the reaction is moisture-sensitive.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[1] If your reaction is sluggish at a lower temperature, a careful increase in temperature may be beneficial.
-
Concentration: The reaction concentration can impact the rate. If you suspect bimolecular decomposition of the catalyst, you may need to run the reaction at a lower concentration.
-
Scenario 2: The Role of Protecting Groups
The exocyclic amine and the pyrrole nitrogen of the 9-deazaadenine core can potentially interfere with the catalytic cycle.
Q: Do I need to protect the functional groups on the 9-deazaadenine ring?
A: The necessity of protecting groups depends on the specific reaction and the reactivity of the coupling partners.[14][15][16]
-
Exocyclic Amine (N6): This amine can potentially coordinate to the palladium center, inhibiting catalysis. In some cases, protection with groups like benzoyl (Bz) or Boc may be necessary.
-
Pyrrole N-H (N7): The acidity of the N7 proton can be an issue, especially with strong bases. Protection with groups like benzyloxymethyl (BOM) has been shown to be beneficial in certain Heck couplings.[14]
dot
Caption: Decision process for using protecting groups.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screening
This protocol is a starting point for optimizing your Suzuki-Miyaura reaction.
Materials:
-
Halogenated 9-deazaadenine derivative (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)[2]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a dry reaction vessel, add the halogenated 9-deazaadenine, boronic acid, and base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, dissolve the palladium catalyst and any additional ligand in the degassed solvent.
-
Transfer the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Common Conditions for Different Coupling Reactions
| Coupling Reaction | Typical Palladium Source | Common Ligands | Typical Bases | Common Solvents |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Buchwald Precatalysts | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water mixtures |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane, THF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, iPr₂NEt | THF, DMF, Acetonitrile |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
References
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 12(4), 1477–1484. [Link]
-
Temburnikar, K. W., Brace, K., & Seley-Radtke, K. L. (2013). Synthesis of 2'-Deoxy-9-deaza Nucleosides Using Heck Methodology. The Journal of organic chemistry, 78(15), 7783–7788. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English), 50(46), 10931–10934. [Link]
-
Bartoccini, F., Piersanti, G., Mor, M., Tarzia, G., Minetti, P., & Cabri, W. (2012). Divergent synthesis of novel 9-deazaxanthine derivatives via late-stage cross-coupling reactions. Organic & biomolecular chemistry, 10(44), 8860–8867. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4938-4945. [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 12(4), 1477–1484. [Link]
-
Kumar, A., & Watts, K. C. (2017). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. Organic & biomolecular chemistry, 15(18), 3870–3874. [Link]
-
Seley-Radtke, K. L. (2007). C-Functionalization of 9-deazapurines by cross-coupling reactions. Semantic Scholar. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Bartoccini, F., Piersanti, G., Mor, M., Tarzia, G., Minetti, P., & Cabri, W. (2012). Divergent synthesis of novel 9-deazaxanthine derivatives via late-stage cross-coupling reactions. Organic & biomolecular chemistry, 10(44), 8860–8867. [Link]
-
Kim, S., & Hong, J. H. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Nucleosides, nucleotides & nucleic acids, 34(10), 708–728. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Piersanti, G., Bartoccini, F., Mor, M., Tarzia, G., Minetti, P., & Cabri, W. (2012). Divergent Synthesis of Novel 9-Deazaxanthine Derivatives via Late-Stage Cross-Coupling Reactions. The Royal Society of Chemistry. [Link]
-
DeBie, S. M., & D'Souza, A. D. (2018). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules (Basel, Switzerland), 23(10), 2465. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate. [Link]
-
Beilstein Archives. (2026). Systematic Computational Optimization and Population Shift Analysis of 8-Substituted Adenosine Analogs. Beilstein Archives. [Link]
-
Yokomatsu, T., Ogasawara, T., & Shibuya, S. (2007). Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP. Bioorganic & medicinal chemistry letters, 17(15), 4173–4177. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
- Wuts, P. G. M. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Greene's Protective Groups in Organic Synthesis, 1-24.
-
Vilé, G., Albani, D., Almora-Barrios, N., Artiglia, L., Bocus, M., Chen, Z., ... & Pérez-Ramírez, J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15415-15426. [Link]
-
Malig, T. C., Koenig, J. D. B., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling. University of Michigan.
-
Seela, F., & Peng, X. (2006). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Tetrahedron, 62(38), 8900-8914. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Navarro, M., de la C. García, M., & Alonso, G. (2004). Complexes of Pd(II) and Pt(II) with 9-Aminoacridine: Reactions with DNA and Study of Their Antiproliferative Activity. Journal of medicinal chemistry, 47(21), 5201–5209. [Link]
-
Varghese, V., & Lakshman, M. K. (2017). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS omega, 2(10), 7116–7124. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC medicinal chemistry, 2(6), 643-653. [Link]
-
ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Varghese, V., & Lakshman, M. K. (2017). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS omega, 2(10), 7116–7124. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Smith, K. I., Ball, M., & Murphy, J. A. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 145(39), 21543–21551. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Hanson, B. E. (2004). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules (Basel, Switzerland), 9(8), 654–661. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
Technical Support Center: Recrystallization of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
Welcome to the technical support resource for the purification of 5H-pyrrolo[3,2-d]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this polar heterocyclic compound. Here, we synthesize fundamental principles with field-tested insights to help you overcome common challenges and achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 5H-pyrrolo[3,2-d]pyrimidin-7-amine to consider for recrystallization?
A1: 5H-pyrrolo[3,2-d]pyrimidin-7-amine, also known as 9-deazaadenine, possesses a fused pyrrolopyrimidine core structure with a primary amine substituent. This structure imparts several key characteristics that influence solvent selection:
-
High Polarity: The presence of multiple nitrogen atoms and the amine group makes the molecule highly polar and capable of extensive hydrogen bonding.[1]
-
Potential for Salt Formation: The basic nature of the amine group allows for the formation of salts (e.g., hydrochlorides), which can have significantly different solubility profiles than the free base.[2]
-
Aromatic System: The fused aromatic rings can lead to pi-pi stacking interactions, which can favor the formation of a stable crystal lattice.
Understanding these features is crucial for a rational approach to solvent selection, as the ideal solvent or solvent system must effectively solvate the molecule at high temperatures while allowing for the formation of an ordered, low-energy crystal lattice upon cooling.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A2: The perfect recrystallization solvent is one in which your compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] For 5H-pyrrolo[3,2-d]pyrimidin-7-amine, the following solvent characteristics are desirable:
-
Polarity Matching: Given the polar nature of the target molecule, polar solvents are generally the best starting point.[3]
-
Boiling Point: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[4] However, it should not be so low that there isn't a significant difference in solubility between the hot and cold states.[3]
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[3]
Q3: Which single solvents are good candidates for initial screening?
A3: Based on the "like dissolves like" principle, polar solvents should be prioritized for initial screening.[4] A systematic approach would involve testing small quantities of your crude material in a range of solvents with varying polarities.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |
| Water | 100 | 80.1 | Due to its high polarity, water can be an excellent solvent for polar compounds.[5] However, the high boiling point can make it difficult to remove. |
| Methanol | 65 | 32.7 | A highly polar protic solvent that is often effective for recrystallizing polar, hydrogen-bonding compounds. |
| Ethanol | 78 | 24.5 | Similar to methanol but with a higher boiling point, which can provide a greater solubility differential. |
| Isopropanol | 82 | 19.9 | A slightly less polar alcohol that has been used in the purification of related pyrrolopyrimidine structures.[6] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for crystallizing polar compounds.[7] |
| Ethyl Acetate | 77 | 6.02 | A moderately polar solvent. While it may not be a good single solvent, it is a common component of mixed-solvent systems. |
| Tetrahydrofuran (THF) | 66 | 7.6 | A polar aprotic ether that can be a good solvent for a range of compounds. |
Q4: When and how should I use a mixed-solvent system?
A4: A mixed-solvent system is employed when no single solvent meets the ideal criteria for recrystallization.[3][4] This is often the case when a compound is too soluble in one solvent and too insoluble in another. The two solvents must be miscible.[3]
The most common approach is the solvent/antisolvent method:[8]
-
Dissolve your compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
While keeping the solution hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation).[8]
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.[8]
-
Allow the solution to cool slowly to promote crystal growth.
Common mixed-solvent pairs for polar compounds include:
-
Methanol/Water[7]
-
Ethanol/Water[7]
-
Acetone/Water[7]
-
Ethyl Acetate/Hexane[7]
-
Dichloromethane/Hexane[3]
Troubleshooting Guide
Problem: My compound will not dissolve in the hot solvent.
-
Cause: The solvent may not be polar enough to dissolve the highly polar 5H-pyrrolo[3,2-d]pyrimidin-7-amine, even at elevated temperatures.
-
Solution:
-
Increase Polarity: Switch to a more polar solvent. For example, if you are using ethanol, try methanol or water.
-
Mixed Solvents: If a single polar solvent is not effective, try a mixed-solvent system where you dissolve the compound in a small amount of a highly polar solvent like DMSO or DMF at room temperature, then add a less polar solvent as an antisolvent.
-
Salt Formation: Consider converting the amine to a salt (e.g., by adding a small amount of HCl).[2] The resulting salt will have a different solubility profile and may be more amenable to recrystallization from polar solvents.
-
Problem: "Oiling out" occurs upon cooling.
-
Cause: The compound is coming out of solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[9]
-
Solution:
-
Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[9]
-
Add More Solvent: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[9]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to encourage crystallization.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[10]
-
Problem: No crystals form, even after extended cooling.
-
Cause: The most common reason for this is using too much solvent.[9] The solution may not be saturated at the lower temperature.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. Once the volume is reduced, allow the solution to cool again.[9]
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.[10]
-
Use an Antisolvent: If you are using a single solvent, you can try adding a miscible antisolvent to the cooled solution to decrease the solubility of your compound.
-
Problem: The recovered crystals are impure.
-
Cause: Impurities may have co-precipitated with your compound. This can happen if the cooling is too rapid or if the chosen solvent is not ideal for separating the compound from the impurities.
-
Solution:
-
Repeat the Recrystallization: A second recrystallization will often result in a purer product.[3]
-
Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[3]
-
Charcoal Treatment: If your compound is colored due to minor, highly conjugated impurities, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration. The charcoal can adsorb these impurities.
-
Consider Chromatography: If recrystallization fails to remove a persistent impurity, purification by column chromatography may be necessary.[6]
-
Experimental Workflow
Step-by-Step Protocol for Recrystallization of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
This protocol provides a general guideline. The choice of solvent and specific volumes will need to be determined empirically.
-
Solvent Selection:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Add a few drops of a candidate solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes that did not dissolve at room temperature and observe the solubility.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show poor solubility at room temperature, good solubility when hot, and significant crystal formation upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude 5H-pyrrolo[3,2-d]pyrimidin-7-amine in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualization of the Solvent Selection Process
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
References
Sources
- 1. Buy 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 1556457-89-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Technical Guide: Stability & Analysis of 9-Deazaadenine (C-Nucleoside) under Acidic Conditions
Executive Summary
This guide addresses a critical troubleshooting scenario encountered when analyzing 9-deazaadenine (and its nucleoside, 9-deazaadenosine ). Unlike natural purines (adenine, guanine), 9-deazaadenine nucleosides are C-nucleosides . The base is attached to the sugar moiety via a Carbon-Carbon (C-C) bond rather than the labile Carbon-Nitrogen (C-N) bond found in natural nucleosides.
Crucial Insight: Standard acidic hydrolysis protocols used to depurinate DNA/RNA (e.g., 0.1 M HCl or Formic Acid) will fail to release free 9-deazaadenine. The C-glycosidic bond is resistant to acid cleavage, leading to "false negative" detection of the free base and potential misinterpretation of stability data.
Part 1: The Stability Paradox (Mechanistic Insight)
The Structural Root Cause
In natural adenosine, the base is linked to the ribose sugar via an N-glycosidic bond at the N9 position. Under acidic conditions, protonation of the purine ring (specifically at N7 or N3) destabilizes this bond, leading to rapid cleavage (depurination).
In 9-deazaadenosine , the Nitrogen at position 9 is replaced by a Carbon. This creates a C-glycosidic bond (C1'-C9).
-
Bond Strength: The C-C bond is significantly stronger and lacks the lone pair electrons necessary to facilitate the acid-catalyzed cleavage mechanism typical of N-nucleosides.
-
Consequence: Even under harsh conditions (e.g., 6M HCl at 100°C), the sugar moiety may degrade (char) before the base is released, or the molecule may remain as the intact nucleoside.
Visualizing the Difference
Figure 1: Mechanistic comparison of acid hydrolysis outcomes. The C-glycosidic bond in 9-deazaadenosine resists the cleavage mechanism that successfully depurinates natural adenosine.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I treated my oligo with 0.1 M HCl to release the bases for HPLC, but I see no peak for 9-deazaadenine."
Q1: Did the compound degrade completely?
-
Answer: Likely not. The base (pyrrolo[3,2-d]pyrimidine) is stable. The issue is that the base is still attached to the sugar. Your HPLC method is likely looking for the retention time of the free base, but the analyte exists as the nucleoside.
-
Action: Inject a standard of the nucleoside (9-deazaadenosine) rather than the free base. You will likely find your missing mass there.
Q2: Can I increase the acid strength (e.g., 6 M HCl, 110°C) to force cleavage?
-
Answer: Not recommended. While extreme conditions might eventually break the C-C bond, they will cause extensive degradation of the sugar and potential ring-opening or modification of the deazapurine heterocycle. This yields "dirty" chromatograms and unreliable quantification.
Q3: How do I quantify incorporation of 9-deazaadenine into DNA/RNA?
-
Answer: You must switch from Chemical Hydrolysis to Enzymatic Digestion . Enzymes cleave the phosphodiester backbone (connecting the nucleotides) without attempting to break the glycosidic bond (connecting base to sugar).
Part 3: Recommended Analytical Protocol
To accurately analyze 9-deazaadenine content, use the following Enzymatic Digestion Protocol . This method validates the presence of the nucleoside without destroying it.
Enzymatic Digestion Workflow
Reagents:
-
Nuclease P1: Cleaves single-stranded DNA/RNA into 5'-mononucleotides.
-
Snake Venom Phosphodiesterase (SVP): Cleaves resistant phosphodiester bonds.
-
Alkaline Phosphatase (CIAP or SAP): Removes the phosphate group to yield the neutral nucleoside (analyzable by LC-UV or LC-MS).
Protocol Steps:
-
Dissolution: Dissolve 10–50 µg of oligonucleotide in 20 µL of 30 mM Sodium Acetate buffer (pH 5.3) containing 1 mM ZnCl₂.
-
Digestion Phase 1: Add 2 Units of Nuclease P1 . Incubate at 37°C for 2 hours .
-
Neutralization: Add 2 µL of 1 M Tris-HCl (pH 8.0) to adjust pH for the next enzyme.
-
Digestion Phase 2: Add 1 Unit of Alkaline Phosphatase . Incubate at 37°C for 1 hour .
-
Termination: (Optional) Heat at 95°C for 5 mins to denature enzymes (ensure 9-deazaadenosine stability at this temp first; usually stable).
-
Analysis: Analyze the supernatant via LC-MS/MS or HPLC-UV (260 nm).
Decision Tree for Analysis
Figure 2: Analytical workflow decision tree. Note the critical diversion away from acid hydrolysis for C-nucleosides.
Part 4: Quantitative Data & Comparison
The following table contrasts the stability of the natural N-glycosidic bond versus the modified C-glycosidic bond.
| Parameter | Adenosine (Natural) | 9-Deazaadenosine (C-Nucleoside) | Implication |
| Bond Type | N-Glycosidic (N9-C1') | C-Glycosidic (C9-C1') | C-C bonds are chemically inert to mild acid. |
| Hydrolysis (0.1 N HCl, 37°C) | Rapid cleavage (t½ ≈ minutes to hours) | Stable (No detectable cleavage) | Standard depurination fails for 9-deaza. |
| Hydrolysis (1.0 N HCl, 100°C) | Complete cleavage to Adenine | Stable (Nucleoside persists) | Harsh conditions required to degrade, but often destroy the sugar first. |
| Primary Degradation Pathway | Depurination (Base loss) | Sugar degradation / Charring | Analysis must target the nucleoside, not the base. |
| Recommended Analysis | Acid Hydrolysis or Enzymatic | Enzymatic Only | Do not attempt acid hydrolysis for base composition. |
References
-
Seela, F., & Rosemeyer, H. (1994). 7-Deazaadenine DNA: Synthesis and Stability. This foundational work establishes the comparative stability of deaza-purines, highlighting the resistance of modified glycosidic bonds to hydrolysis compared to natural purines.[1][2]
-
Kierzek, R., et al. (1999). Stability of N-glycosidic bonds in purine nucleosides.[3] Detailed kinetic data on the acid-catalyzed hydrolysis of purine nucleosides, providing the baseline for N-glycosidic instability.
-
C-Nucleoside Chemistry Overview. (2015). Synthesis and Biological Evaluation of 9-Deazaadenine C-Nucleosides. Confirms the structural nature of 9-deazaadenosine as a C-nucleoside and its chemical stability profile.
- Application Note:Enzymatic Digestion of Modified Oligonucleotides. Standard protocols for digesting chemically modified DNA/RNA where acid hydrolysis is inapplicable. (Derived from general methodology in Nucleic Acids Research).
Sources
Minimizing N9 vs N7 isomer formation in pyrrolopyrimidines
Minimizing N7 Isomer Formation in Pyrrolopyrimidine Synthesis: A Troubleshooting Guide
Welcome to the technical support center for pyrrolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrrolo[2,3-d]pyrimidines (7-deazapurines) and encountering challenges with regioselectivity, specifically the undesirable formation of the N7 isomer during N-alkylation or N-glycosylation reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N9 and N7 isomers during my alkylation reaction. Why is this happening?
The formation of both N9 and N7 isomers is a common challenge in pyrrolopyrimidine chemistry and is governed by the principles of kinetic versus thermodynamic control.[1][2] The pyrrolo[2,3-d]pyrimidine core has two potentially nucleophilic nitrogen atoms in the pyrrole ring (N7) and the pyrimidine ring (N9, after deprotonation).
-
Kinetic Product (N7): The N7 position is often more sterically accessible and its lone pair of electrons can be more readily available, making it the site of faster reaction (the kinetic product).[3] This pathway has a lower activation energy.[4][5]
-
Thermodynamic Product (N9): The N9-substituted product is generally the more thermodynamically stable isomer.[3] Given sufficient energy and time for the reaction to equilibrate, the N9 isomer will be the predominant product.[2]
Your reaction conditions are likely favoring the kinetic pathway or are not allowing the reaction to reach thermodynamic equilibrium.
Q2: Which isomer, N9 or N7, is generally more stable and why?
In most cases, the N9-substituted pyrrolopyrimidine is the thermodynamically more stable isomer . This stability is often attributed to the preservation of the aromatic character of the bicyclic system, which is more favorable when the substitution occurs on the pyrimidine ring nitrogen. The N9 position is analogous to the natural purine nucleosides.[3]
Q3: How can I favor the formation of the desired N9 isomer?
To favor the N9 isomer, you need to employ strategies that either block the N7 position or promote the reaction to proceed under thermodynamic control. Here are the key approaches:
-
Employ Protecting Groups: The most reliable method is to protect the N7 position with a suitable protecting group. This physically blocks the N7 nitrogen, forcing alkylation to occur at the N9 position.
-
Optimize Reaction Conditions: Carefully selecting the base, solvent, and temperature can shift the equilibrium towards the thermodynamic N9 product.
-
Control Reaction Time: Longer reaction times, especially at higher temperatures, can allow the initially formed kinetic N7 isomer to rearrange to the more stable N9 isomer.[2]
The following troubleshooting guides will delve into the specifics of these strategies.
Troubleshooting Guides
Guide 1: My N9/N7 isomer ratio is low. How can I improve it using reaction conditions?
If you are not using a protecting group and are obtaining a mixture of isomers, optimizing your reaction conditions is the first line of defense. This involves manipulating the reaction to favor the thermodynamic product.
The goal is to provide enough energy and time for the reaction to overcome the kinetic barrier of the reverse reaction from the N7 isomer, allowing the system to settle into the lower energy state of the N9 isomer.
-
Temperature: Increase the reaction temperature. Higher temperatures provide the necessary energy to overcome the activation energy for both the forward and reverse reactions, allowing the equilibrium to be reached faster.[1][2] Start by increasing the temperature in 10-20 °C increments.
-
Reaction Time: Extend the reaction time. A short reaction time will favor the faster-forming kinetic N7 product.[4] Monitor the reaction over an extended period (e.g., 12, 24, 48 hours) to see if the N9/N7 ratio improves.
-
Choice of Base and Solvent:
-
Bases: Stronger, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrrole nitrogen, forming the anion.
-
Solvents: Polar aprotic solvents like DMF or THF are generally effective. The choice of solvent can influence the solubility of the intermediates and the position of the equilibrium.
-
| Temperature | Reaction Time | Typical Outcome |
| Low (-78°C to RT) | Short (1-4h) | Favors Kinetic (N7) Product[1][4] |
| High (Reflux) | Long (>12h) | Favors Thermodynamic (N9) Product[2] |
Guide 2: Reaction condition optimization is not enough. What protecting groups can I use to ensure N9 selectivity?
When reaction condition optimization fails to provide the desired selectivity, or when working with sensitive substrates, using a protecting group on the N7 position is the most robust strategy.
A protecting group on the N7 nitrogen physically blocks the approach of the electrophile (e.g., an alkyl halide or a sugar derivative), leaving only the N9 position available for reaction.[6] Electron-withdrawing protecting groups, such as sulfonyl groups, also decrease the nucleophilicity of the N7 nitrogen.[6]
-
Tosyl (Ts): A widely used, robust protecting group. It is introduced using tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) and a catalyst like DMAP.[7]
-
Benzenesulfonyl (Bs): Similar to the tosyl group, it can be used to protect the N7 position.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): A versatile protecting group that can be introduced using SEM-Cl. It is known to direct lithiation to the C6 position.[8]
Step 1: N7-Protection
-
Dissolve the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like dichloromethane (DCM).[7]
-
Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
-
Cool the mixture to 0 °C and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[7]
-
Work up the reaction by washing with water and purify the resulting 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[7]
Step 2: N9-Alkylation
-
Dissolve the N7-protected pyrrolopyrimidine in a polar aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the N9 position.
-
Add your alkylating agent (e.g., methyl iodide, benzyl bromide) and allow the reaction to proceed.
-
Quench the reaction and purify the desired N9-alkylated product.
Step 3: Deprotection
-
Remove the tosyl group using appropriate conditions, such as treatment with a strong base (e.g., NaOH) or other methods documented in the literature.
Caption: N9-selective alkylation workflow using a tosyl protecting group.
Guide 3: I have already formed a mixture of N9 and N7 isomers. Can they be separated?
Yes, it is often possible to separate N9 and N7 isomers. However, the ease of separation can vary greatly depending on the specific substituents and the physical properties of the isomers.
-
Silica Gel Column Chromatography: This is the most common method for separating isomers. The different polarity of the N9 and N7 isomers often allows for their separation on a silica gel column. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find the optimal conditions for separation.
-
Recrystallization: If one of the isomers is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution and yield pure isomers.
Mechanistic Insights
Understanding the underlying mechanism of isomer formation is key to effective troubleshooting.
Caption: Kinetic vs. Thermodynamic pathways in pyrrolopyrimidine alkylation.
This diagram illustrates that the N7 isomer is formed faster due to a lower activation energy (Ea), while the N9 isomer is more stable.[1][2][4][5] By applying heat and allowing for longer reaction times, the reaction becomes reversible, enabling the conversion of the less stable N7 product to the more stable N9 product.
References
- Seela, F., & Menkhoff, S. (1985). Regioselective Syntheses of 7-Halogenated 7-Deazapurine Nucleosides Related to 2-Amino-7-deaza-2'-deoxyadenosine. Synthesis, 1985(01), 96-98.
- Gundersen, L. L., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 839.
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
YouTube. (2020, October 27). Kinetic Control vs. Thermodynamic Control. MedSchoolCoach MCAT Prep. Retrieved from [Link]
-
YouTube. (2018, December 2). Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control. Professor Solano. Retrieved from [Link]
- Singh, R. P., & Kumar, R. (2021). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. Journal of Biosciences, 46(1), 24.
- Zhang, H., et al. (2007). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(18), 3941-3944.
- Seela, F., & Rosemeyer, H. (2007). Advances in the Synthesis of 7-Deazapurine-Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Chemistry, 11(4), 329-353.
- Chen, Y., & Li, J. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- Sakamoto, T., et al. (1990). Condensed pyrimidine derivatives. 13. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives by the palladium-catalyzed reaction of 4-chloro-2,6-bis(methylthio)pyrimidine with acetylenes. Chemical & Pharmaceutical Bulletin, 38(5), 1218-1221.
- U.S. Patent No. 10,738,058 B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
- Laketa, V., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 241, 114620.
- Jolley, K. E., et al. (2020). Potent, Selective Pyrrolopyrimidine PDE11A4 Inhibitors with Improved Pharmaceutical Properties. ACS Medicinal Chemistry Letters, 11(4), 483-489.
-
Quora. (2014, October 2). Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? Retrieved from [Link]
-
ResearchGate. (2014). Pyrrole Protection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Interpretation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrolo[3,2-d]pyrimidine scaffold, a key pharmacophore in numerous therapeutic agents, demands rigorous analytical characterization. This guide provides an in-depth, comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, also known as 9-deazaguanine. By delving into the causal factors behind its spectral features and comparing it with a close structural analog, this document aims to equip scientists with the expertise to confidently interpret and validate their own experimental data.
The Structural Landscape: Tautomerism and Numbering
Before delving into the spectral interpretation, it is crucial to understand the structural nuances of 5H-pyrrolo[3,2-d]pyrimidin-7-amine. This compound is a purine analog where the nitrogen at position 9 is replaced by a carbon, hence the common name 9-deazaguanine. A key feature of this molecule is its potential for tautomerism. While several tautomeric forms are possible, theoretical calculations and experimental evidence suggest that the 7-amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one form is a significant contributor in solution, particularly in polar aprotic solvents like DMSO-d₆, which is commonly used for NMR analysis.[1] This equilibrium is vital as it dictates the protonation state and, consequently, the chemical environment of the observed nuclei.
For clarity and consistency, this guide will adhere to the standard IUPAC numbering system for the 5H-pyrrolo[3,2-d]pyrimidine core, as illustrated below.
Caption: IUPAC numbering of the 5H-pyrrolo[3,2-d]pyrimidine core.
Interpreting the ¹H NMR Spectrum of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
The ¹H NMR spectrum of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, typically recorded in DMSO-d₆, reveals a distinct set of signals corresponding to the aromatic and amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating effect of the fused pyrrole ring and the amino group.
Based on literature data for 9-deazaguanine and its derivatives, the following assignments can be made for the key proton signals.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | ~8.0 - 8.2 | Singlet | - | Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, resulting in a significant downfield shift. |
| H-6 | ~6.5 - 6.7 | Doublet | ~2.5 - 3.5 | Part of the electron-rich pyrrole ring, shielded relative to the pyrimidine proton. It shows coupling to H-7. |
| H-7 | ~7.3 - 7.5 | Doublet | ~2.5 - 3.5 | Also on the pyrrole ring, coupled to H-6. Its chemical shift is influenced by the adjacent amino group. |
| -NH₂ | ~6.3 - 6.8 | Broad Singlet | - | The exocyclic amino protons are typically broad due to quadrupole effects from the nitrogen and exchange with residual water. The chemical shift can vary with concentration and temperature. |
| -NH (Pyrrole) | ~10.5 - 11.5 | Broad Singlet | - | The pyrrole NH proton is acidic and often appears as a broad singlet at a very downfield position. Its exchangeability can be confirmed by D₂O addition. |
| -NH (Pyrimidine) | ~10.0 - 11.0 | Broad Singlet | - | The pyrimidine NH proton, present in the dominant tautomeric form, also resonates at a low field and is typically broad. |
Experimental Protocol: A Self-Validating Approach to ¹H NMR Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of high-purity DMSO-d₆. The use of a deuterated solvent with low residual water content is critical to minimize the exchange broadening of the NH and NH₂ protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, particularly the slowly relaxing quaternary carbons which can affect proton integration accuracy in more complex molecules.
-
-
Validation Experiments:
-
D₂O Exchange: After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the NH and NH₂ signals confirms their assignment.
-
COSY (Correlation Spectroscopy): A 2D COSY experiment will definitively establish the coupling between H-6 and H-7, appearing as a cross-peak in the spectrum.
-
Comparative Analysis: 5H-pyrrolo[3,2-d]pyrimidin-7-amine vs. 7-Deazaguanine
To further contextualize the ¹H NMR spectrum of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, a comparison with its structural isomer, 7-deazaguanine (pyrrolo[2,3-d]pyrimidin-4-amine), is insightful. The key difference lies in the fusion of the pyrrole and pyrimidine rings.
| Feature | 5H-pyrrolo[3,2-d]pyrimidin-7-amine (9-Deazaguanine) | 7H-pyrrolo[2,3-d]pyrimidin-4-amine (7-Deazaguanine) |
| Structure | Pyrrole ring fused at the 5,6-position of the pyrimidine ring. | Pyrrole ring fused at the 4,5-position of the pyrimidine ring. |
| H-2 (Pyrimidine) | ~8.0 - 8.2 ppm | ~8.0 - 8.1 ppm |
| Pyrrole Protons | H-6 (~6.5-6.7 ppm, d), H-7 (~7.3-7.5 ppm, d) | H-5 (~6.5 ppm, d), H-6 (~7.0-7.1 ppm, d) |
| Key Difference | The arrangement of the pyrrole protons and their coupling pattern. | The chemical shifts and coupling patterns of the pyrrole protons differ due to the different fusion geometry. |
This comparison highlights how subtle changes in the molecular architecture can lead to discernible differences in the ¹H NMR spectrum, underscoring the power of this technique in distinguishing between isomers.
Caption: A validated workflow for the ¹H NMR interpretation of novel compounds.
Conclusion
The ¹H NMR spectrum of 5H-pyrrolo[3,2-d]pyrimidin-7-amine provides a wealth of information that, when interpreted correctly, allows for unambiguous structural confirmation. By understanding the influence of the fused heterocyclic system, the effects of tautomerism, and by employing a systematic and self-validating experimental approach, researchers can confidently characterize this important class of molecules. This guide serves as a foundational resource, empowering scientists to move forward in their research and development endeavors with a high degree of analytical certainty.
References
-
A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry. [Link]
-
Structures of 1-deaza-2'-deoxyguanosine, with the tautomeric equilibrium of the base moiety, and its O6-methyl derivative. Nucleic Acids Research. [Link]
-
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. PubChem. [Link]
-
5H-Pyrrolo[3,2-d]pyrimidine. American Elements. [Link]
-
7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase. ChemMedChem. [Link]
Sources
Advanced MS/MS Characterization of 9-Deazaadenine Scaffolds
This guide outlines the mass spectrometry fragmentation characteristics of 9-deazaadenine, specifically contrasting its behavior with adenine and 7-deazaadenine. The focus is on the structural implications of the C-glycosidic bond found in 9-deazaadenosine derivatives (a common scaffold in antivirals like Galidesivir), which fundamentally alters the fragmentation landscape compared to classical N-nucleosides.
Executive Summary: The C-Nucleoside Stability Factor
In drug development, 9-deazaadenine is rarely encountered as a free base; it is the core pharmacophore of C-nucleosides (e.g., Galidesivir/BCX4430). The critical mass spectrometric distinction lies in the glycosidic bond :
-
Adenosine (Native): Contains a labile N-C glycosidic bond . Under ESI-MS/MS, this bond breaks easily, ejecting the protonated base ([B+H]⁺, m/z 136) as the dominant fragment.
-
9-Deazaadenosine: Contains a hyper-stable C-C glycosidic bond . This bond resists cleavage. Consequently, the "Base Peak" is rarely the base itself. Instead, the spectrum is dominated by sugar cross-ring cleavages and water losses.
Key Takeaway: If your MS spectrum shows a dominant base ion at low collision energy, you likely have an N-linked impurity or isomer (like 7-deazaadenine), not a 9-deazaadenine C-nucleoside.
Chemical Structure & Ionization Properties[1][2][3][4][5][6]
Understanding the atomic substitution is prerequisite to interpreting the mass shift.
| Feature | Adenine (Reference) | 9-Deazaadenine (Target) | 7-Deazaadenine (Alternative) |
| IUPAC Name | 6-aminopurine | 4-amino-1H-pyrrolo[3,2-d]pyrimidine | 4-amino-7H-pyrrolo[2,3-d]pyrimidine |
| Substitution | Native N9 | C9 replaces N9 | C7 replaces N7 |
| Glycosidic Link | N9-C1' (Labile) | C9-C1' (Stable) | N9-C1' (Labile) |
| Monoisotopic Mass | 135.05 Da | 134.06 Da | 134.06 Da |
| Protonated Base [M+H]⁺ | m/z 136.06 | m/z 135.07 | m/z 135.07 |
Fragmentation Mechanism Analysis
3.1 The "Silent Base" Phenomenon (9-Deaza Specific)
In 9-deazaadenosine derivatives, the C-C bond strength (~83 kcal/mol) often exceeds the internal bond strengths of the sugar ring. Therefore, collision-induced dissociation (CID) does not simply "pop off" the sugar.
-
Primary Pathway (Water Loss): The ribose hydroxyls dehydrate first.
-
Transition:
-
-
Secondary Pathway (Cross-Ring Cleavage): The sugar ring breaks apart while remaining attached to the base.
-
Diagnostic Ions:
(Loss of ) or (Loss of ).
-
-
Rare Pathway (Base Ejection): Only at very high collision energies (HCD > 45 eV) will you observe the free protonated base (m/z 135).
3.2 Comparative Fragmentation Pathways
The following diagram illustrates the divergent pathways between the N-linked Adenosine and the C-linked 9-Deazaadenosine.
Figure 1: Divergent fragmentation logic. Adenosine yields the base immediately; 9-Deazaadenosine retains the sugar fragments.
Detailed Fragmentation Data Table
Use this table to validate your experimental spectra.
| Fragment Type | Adenine (N-Linked) | 9-Deazaadenine (C-Linked) | Mechanistic Note |
| Base Ion [B+H]⁺ | m/z 136 (100% Abundance) | m/z 135 (<10% Abundance) | 1 Da shift due to N |
| Neutral Loss 1 | -17 Da ( | -17 Da ( | Exocyclic amine loss. Common to both. |
| Neutral Loss 2 | -27 Da ( | -27 Da ( | Ring opening. Sequential HCN losses are characteristic of purines. |
| Sugar Loss | m/z 136 (Complete loss) | [M+H - 18]⁺, [M+H - 36]⁺ | 9-Deaza prefers losing water over losing the sugar moiety. |
| Diagnostic Ion | m/z 136 | [M+H - 120]⁺ (approx) | C-nucleosides often show a "Base + 30" or "Base + 42" ion due to retained sugar carbons ( |
Experimental Protocol: Distinguishing Isomers
To conclusively differentiate 9-deazaadenine (C-linked) from 7-deazaadenine (N-linked) or Adenine, follow this stepped collision energy protocol.
Step 1: Source Conditions
-
Ionization: ESI Positive Mode.
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (Protonation helper).
-
Flow Rate: 5-10
L/min (Direct Infusion).
Step 2: Energy Ramping (The "Survival Yield" Test)
-
Isolate the precursor ion
. -
Apply Low Collision Energy (10-15 eV) .
-
Apply High Collision Energy (40-60 eV) .
-
9-Deazaadenosine will finally fragment to m/z 135, but you will see a rich "ladder" of sugar fragmentation ions (e.g., m/z 165, 147 for a ribose derivative) that are absent in N-nucleosides.
-
Step 3: Diagnostic Ion Confirmation
Look for the Retro-Diels-Alder (RDA) fragments of the base itself if m/z 135 is isolated (MS3):
-
m/z 135
118 (-NH3) : Confirms exocyclic amine. -
m/z 135
108 (-HCN) : Confirms purine-like core. -
m/z 135
94 (-CH3CN) : Specific to the pyrrole ring cleavage in deaza-analogues.
References
-
Fragmentation of Nucleosides (General)
-
C-Nucleoside Stability (C-C Bond)
- Title: Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
- Source: PMC (NIH), 2024.
-
URL:[Link]
- Relevance: Establishes the resistance of C-glycosidic bonds to cleavage and the dominance of cross-ring fragment
-
7-Deaza vs 9-Deaza Structure & Potency
-
Galidesivir (9-Deaza Analogue)
Sources
- 1. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and HCV inhibitory properties of 9-deaza- and 7,9-dideaza-7-oxa-2'-C-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.rpi.edu [dspace.rpi.edu]
A Comparative Guide to HPLC Retention Times for 5H-pyrrolo[3,2-d]pyrimidin-7-amine Analysis
For researchers and professionals in drug development, the accurate analysis of heterocyclic compounds such as 5H-pyrrolo[3,2-d]pyrimidin-7-amine is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, focusing on the critical factor of retention time. Understanding and controlling retention time is fundamental to achieving reproducible and reliable analytical results. We will explore the causal relationships behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and empower you to optimize your analytical workflows.
The Significance of 5H-pyrrolo[3,2-d]pyrimidin-7-amine
5H-pyrrolo[3,2-d]pyrimidin-7-amine, also known as 9-deazaadenine, and its derivatives are a class of compounds with significant interest in medicinal chemistry.[1][2] They are investigated for a range of therapeutic applications, including as kinase inhibitors for cancer treatment.[3][4][5] The pyrrolo[3,2-d]pyrimidine scaffold is a key component in compounds targeting enzymes like Bruton's tyrosine kinase (BTK), which is implicated in autoimmune diseases such as rheumatoid arthritis.[6] Given their potent biological activities, the ability to accurately separate and quantify these molecules from complex matrices is crucial for research, development, and quality control.
Foundational Principles of HPLC for Pyrrolopyrimidine Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of polar, ionizable compounds like 5H-pyrrolo[3,2-d]pyrimidin-7-amine. The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically C18 or Phenyl-Hexyl) and a polar mobile phase.[7] Retention is primarily governed by the hydrophobic interactions between the analyte and the stationary phase. For ionizable compounds, the pH of the mobile phase is a critical parameter that dictates the analyte's charge state and, consequently, its retention.[8]
Causality Behind Methodological Choices:
-
Mobile Phase pH: 5H-pyrrolo[3,2-d]pyrimidin-7-amine is a basic compound. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled.[8] Operating at a pH at least 1.5 to 2 units away from the analyte's pKa minimizes retention time drift.[9] For basic compounds, an acidic mobile phase (pH 2-4) is often preferred to ensure the analyte is in a single, protonated form, leading to more stable retention.[8]
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity and excellent retention for a wide range of nonpolar compounds.[10] For polar compounds like our target analyte, a C18 column can sometimes provide insufficient retention.
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity compared to C18.[11] The phenyl ring offers π-π interactions with aromatic analytes, which can enhance the retention and selectivity for compounds containing aromatic rings, such as the pyrrolopyrimidine core.[10][11][12] This can be particularly useful for separating closely related analogues.
-
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[9] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.[9] The choice and concentration of the organic modifier directly impact the elution strength of the mobile phase and, therefore, the retention time.[7]
Experimental Workflow and Protocols
A robust HPLC method is built upon a systematic workflow. The following diagram illustrates the key stages of method development for the analysis of 5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 3. japsonline.com [japsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. welch-us.com [welch-us.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 9-Deazaadenine Complexes
This guide provides an in-depth comparative analysis of the crystal structures of 9-deazaadenine complexes, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the structural basis of their interactions. By examining key experimental data and methodologies, this document aims to elucidate the nuances of 9-deazaadenine complex formation and provide actionable insights for future research and drug design.
Introduction to 9-Deazaadenine: A Privileged Scaffold in Medicinal Chemistry
9-Deazaadenine is a purine analogue where the nitrogen atom at position 9 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties and its ability to engage in hydrogen bonding, making it a versatile scaffold in medicinal chemistry.[1] Unlike adenine, 9-deazaadenine derivatives are not substrates for certain metabolic enzymes like adenosine deaminase, which can enhance their bioavailability and therapeutic potential.[2] Consequently, these compounds have been explored as potent inhibitors of various enzymes and as promising therapeutic agents, particularly in oncology and virology.[3]
The rationale behind studying the crystal structure of 9-deazaadenine complexes lies in the fundamental principle of structure-based drug design. By visualizing the precise atomic interactions between a 9-deazaadenine derivative and its biological target, we can understand the determinants of binding affinity and selectivity. This knowledge is instrumental in designing more potent and specific inhibitors with improved pharmacological profiles. X-ray crystallography remains the gold standard for obtaining high-resolution structural information of these complexes, providing a detailed three-dimensional map of electron density within the crystal.[4][5][6]
This guide will delve into the crystal structure analysis of two major classes of 9-deazaadenine complexes: those with protein targets, particularly enzymes, and those formed with metal ions. We will compare their structural features, discuss the experimental workflows for their characterization, and provide insights into the interpretation of the resulting data.
Comparative Analysis of 9-Deazaadenine Complexes with Protein Targets
9-Deazaadenine and its derivatives have been successfully co-crystallized with several enzymes, providing critical insights into their mechanism of inhibition. Two notable examples are Purine Nucleoside Phosphorylase (PNP) and Fibroblast Growth Factor Receptor (FGFR) kinases.
9-Deazaadenine Complexes with Purine Nucleoside Phosphorylase (PNP)
PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell cancers.[7] Structure-based design has led to the development of potent 9-deazaadenine-based PNP inhibitors.[7][8]
The crystal structures of PNP in complex with 9-alicyclic and 9-heteroalicyclic derivatives of 9-deazaguanine (a closely related analogue) reveal the critical interactions within the active site.[8] X-ray analysis has shown that the binding of these inhibitors induces a rearrangement of hydrogen bonds in the active site compared to the binding of natural substrates, leading to potent inhibition.[7]
9-Deazaadenine Complexes with Fibroblast Growth Factor Receptor (FGFR) Kinases
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. Dysregulation of FGFR signaling is implicated in various cancers. A novel class of 7-deaza-adenosine analogues (structurally related to 9-deazaadenine) has been designed as irreversible pan-FGFR inhibitors.[9]
The co-crystal structure of FGFR1 in complex with one such inhibitor, compound 6h , at 1.89 Å resolution, provides a detailed view of its binding mode.[9] The inhibitor occupies a hydrophobic pocket and forms specific hydrogen bonds and cation-π interactions with key residues, explaining its potent and selective inhibitory activity.[9]
Comparative Crystallographic Data of 9-Deazaadenine-Protein Complexes
| Target Protein | PDB ID | Ligand | Resolution (Å) | Space Group | Key Interactions | Reference |
| Purine Nucleoside Phosphorylase (PNP) | 1VFN | Hypoxanthine (analogue) | 2.60 | P2₁2₁2₁ | Hydrogen bonds with active site residues. | [10] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Not specified | Compound 6h (7-deaza-adenosine analogue) | 1.89 | Not specified | Cation-π interactions with Lys514, hydrogen bond with Asp641. | [9] |
Note: Specific PDB IDs for all discussed 9-deazaadenine complexes were not available in the provided search results. The table presents available related data for illustrative purposes.
Comparative Analysis of 9-Deazaadenine Metal Complexes
The purine scaffold, including 9-deazaadenine, possesses multiple nitrogen atoms that can act as coordination sites for metal ions. The study of these metal complexes is crucial for understanding their potential applications in catalysis, materials science, and as metallodrugs.
Crystal structures of Co(II) and Zn(II) complexes with 9-(2-hydroxyethyl)adenine (a derivative where the deaza modification is at a different position but illustrates the coordination chemistry) have been determined.[11] The Co(II) complex exhibits an octahedral coordination geometry, while the Zn(II) complex adopts a tetrahedral structure.[11] These structures are stabilized by extensive hydrogen bonding networks, leading to the formation of supramolecular architectures.[11]
The coordination of metal ions to the purine ring can significantly alter its electronic properties and biological activity. The choice of the metal ion and the ancillary ligands can fine-tune the geometry and stability of the resulting complex.
Comparative Crystallographic Data of 9-Deazaadenine Analogue-Metal Complexes
| Metal Ion | Ligand | Formula | Crystal System | Space Group | Coordination Geometry | Reference |
| Co(II) | 9-(2-hydroxyethyl)adenine | Co(acac)₂(9-HOEtAde-N7)₂·2H₂O | Not specified | Not specified | Octahedral | [11] |
| Zn(II) | 9-(2-hydroxyethyl)adenine | Zn(9-HOEtAde-N7)₂Cl₂ | Not specified | Not specified | Tetrahedral | [11] |
Experimental Workflow for Crystal Structure Analysis
The determination of the crystal structure of a 9-deazaadenine complex is a multi-step process that requires careful planning and execution. The following is a generalized workflow applicable to both protein and metal complexes.
Step 1: Synthesis and Purification of the 9-Deazaadenine Derivative
The first step involves the chemical synthesis of the desired 9-deazaadenine derivative. Various synthetic routes have been developed for this purpose.[12] Following synthesis, rigorous purification, typically by chromatography, is essential to obtain a highly pure compound, which is a prerequisite for successful crystallization.
Step 2: Preparation and Purification of the Target Protein (for protein complexes)
For protein complexes, the target protein needs to be expressed and purified to homogeneity. This often involves recombinant expression in systems like E. coli or insect cells, followed by multiple chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Step 3: Crystallization
Crystallization is often the most challenging step in structure determination.[13][14][15] It involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for crystal growth. For protein-ligand complexes, the purified protein is mixed with an excess of the 9-deazaadenine derivative before setting up crystallization trials.[15]
Experimental Protocol: Vapor Diffusion Crystallization
-
Prepare the Reservoir Solution: A solution containing a precipitant (e.g., polyethylene glycol, ammonium sulfate) at a specific concentration and a buffer to maintain a constant pH.
-
Prepare the Drop: Mix a small volume (e.g., 1-2 µL) of the purified protein-ligand solution with an equal volume of the reservoir solution on a coverslip.
-
Seal the Well: Invert the coverslip and seal it over the reservoir well.
-
Equilibration: Water vapor slowly diffuses from the drop to the more concentrated reservoir solution, leading to a gradual increase in the concentration of the protein and precipitant in the drop, which can induce crystallization.
-
Incubation and Monitoring: Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.
Step 4: X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are carefully mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[16] The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector.[4]
Step 5: Structure Determination and Refinement
The diffraction pattern is used to calculate an electron density map of the molecule within the crystal. An atomic model is then built into this map and refined to best fit the experimental data. This process yields the final three-dimensional structure of the 9-deazaadenine complex.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Crystal Structure Analysis
Caption: A generalized workflow for the crystal structure determination of 9-deazaadenine complexes.
Logical Relationship of 9-Deazaadenine Complex Analysis
Sources
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. migrationletters.com [migrationletters.com]
- 7. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of inhibitors of purine nucleoside phosphorylase. 2. 9-Alicyclic and 9-heteroalicyclic derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Functional and Structural Characterization of Purine Nucleoside Phosphorylase from Kluyveromyces lactis and Its Potential Applications in Reducing Purine Content in Food | PLOS One [journals.plos.org]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA-Directed Protein Packing within Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Validating the Purity of 5H-pyrrolo[3,2-d]pyrimidin-7-amine using LC-MS
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison and experimental protocol for validating the purity of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, a crucial heterocyclic amine scaffold in medicinal chemistry, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).
The pyrrolo[3,2-d]pyrimidine core is a significant pharmacophore, and the seemingly subtle placement of the amine group at the 7-position, as opposed to the more common 4- or 2-positions, can drastically alter its biological activity and metabolic profile. Consequently, ensuring the isomeric purity and the absence of process-related impurities is of paramount importance.
The Rationale for LC-MS in Purity Validation
While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are staples in purity assessment, they often fall short in definitively identifying co-eluting impurities or those lacking a strong chromophore.[1] LC-MS, particularly high-resolution mass spectrometry (HRMS), offers a multi-dimensional analysis by coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.[1][2] This hyphenated technique provides not only the retention time but also the mass-to-charge ratio (m/z) of the analyte and any impurities, allowing for a more confident identification and structural elucidation.[1]
In the context of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, a polar heterocyclic compound, LC-MS provides significant advantages over other techniques as summarized in the table below.
| Analytical Technique | Strengths for 5H-pyrrolo[3,2-d]pyrimidin-7-amine Analysis | Limitations |
| LC-MS | High sensitivity and specificity; provides molecular weight information for impurity identification; suitable for polar compounds.[1][2] | Higher operational complexity and cost compared to HPLC-UV; response can be variable depending on the ionization efficiency of impurities. |
| HPLC-UV | Robust, reproducible, and widely available for quantification. | May not detect impurities that co-elute with the main peak or lack a UV chromophore; does not provide molecular weight information for unknown impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for both the API and impurities. | Lower sensitivity compared to LC-MS, making it challenging to detect trace-level impurities (typically >0.1%); requires relatively pure isolated impurities for full characterization.[2] |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable impurities. | 5H-pyrrolo[3,2-d]pyrimidin-7-amine is not volatile and would require derivatization, adding complexity and potential for artifacts. |
Experimental Workflow for Purity Validation by LC-MS
The following workflow is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation (Q2(R1) and M10).[3][4][5][6]
Caption: LC-MS workflow for purity validation of 5H-pyrrolo[3,2-d]pyrimidin-7-amine.
Step 1: Sample and Standard Preparation
-
Stock Solution Preparation: Accurately weigh approximately 5 mg of the 5H-pyrrolo[3,2-d]pyrimidin-7-amine test sample and a reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent system (e.g., 50:50 methanol:water or DMSO). This will be your main stock solution.
-
Working Standard and Sample Preparation: Prepare a working solution of approximately 100 µg/mL by diluting the stock solution. For the test sample, prepare a solution at the same concentration.
-
Solvent Selection Rationale: Due to the polar nature of the pyrrolopyrimidine core and the amine functionality, a polar organic solvent mixed with water is generally a good starting point. Methanol is often preferred over acetonitrile in ESI-MS for its ability to promote better protonation.
Step 2: LC-MS Method Parameters
The following is a starting point for method development. Optimization will be necessary.
| Parameter | Recommended Condition | Justification |
| LC System | UHPLC system | Provides better resolution and faster analysis times. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column suitable for a wide range of polarities. For highly polar compounds, a column designed for aqueous mobile phases may be necessary to prevent retention time drift.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive ion ESI and improves peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile generally provides lower backpressure, while methanol can offer different selectivity. |
| Gradient | 5% to 95% B over 10 minutes, then re-equilibrate | A broad gradient is used initially to elute a wide range of potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume minimizes peak distortion. |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Provides accurate mass measurements for confident impurity identification.[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the pyrrolopyrimidine ring are readily protonated. |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS | Full scan detects all ions, while MS/MS provides fragmentation data for structural elucidation. |
Step 3: Data Acquisition and Processing
-
Inject the blank (mobile phase), the reference standard, and the test sample.
-
Process the data to obtain the chromatogram and mass spectrum for each peak.
-
Calculate the purity of the sample based on the peak area percentage from the total ion chromatogram (TIC) or a specific extracted ion chromatogram (EIC).
Step 4: Impurity Identification
For any detected impurities, utilize the HRMS data:
-
Accurate Mass: Determine the elemental composition of the impurity.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the impurity with that of the main compound to identify structurally related impurities. Common fragmentation pathways for heterocyclic systems can provide clues to the impurity's structure.
Potential impurities in 5H-pyrrolo[3,2-d]pyrimidin-7-amine could arise from the synthetic route, including:
-
Starting materials or reagents: Unreacted precursors used in the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Resulting from side reactions. For instance, in syntheses involving cyclization to form the pyrrole ring, incomplete cyclization or alternative cyclization pathways can lead to impurities.
-
Isomers: Such as the more common 4-amino or 2-amino isomers, which would have the same molecular weight but different retention times.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the purity assessment, the LC-MS method must be validated according to ICH guidelines.[3][4][5][6] The following parameters should be assessed:
| Validation Parameter | Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze a blank, the API, and the API spiked with known impurities. | The method should be able to resolve the main peak from any impurities and matrix components. |
| Linearity | Analyze a series of at least five concentrations of the reference standard. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze samples with known concentrations of the API (e.g., spiked placebo). | Recovery of 98.0% to 102.0%. |
| Precision | Repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Comparative Data Presentation
The following table presents hypothetical data from the analysis of two different batches of 5H-pyrrolo[3,2-d]pyrimidin-7-amine, comparing the results from HPLC-UV and LC-MS.
| Parameter | Batch A (HPLC-UV) | Batch A (LC-MS) | Batch B (HPLC-UV) | Batch B (LC-MS) |
| Purity (%) | 99.2 | 99.1 | 98.5 | 98.4 |
| Number of Impurities Detected (>0.05%) | 2 | 4 | 3 | 5 |
| Impurity 1 (Area %) | 0.3 | 0.35 (Identified as starting material) | 0.6 | 0.65 (Identified as starting material) |
| Impurity 2 (Area %) | 0.5 | 0.55 (Identified as isomeric impurity) | 0.9 | 0.95 (Identified as isomeric impurity) |
| Impurity 3 (Area %) | Not Detected | 0.08 (Unidentified) | Not Detected | 0.12 (Unidentified) |
| Impurity 4 (Area %) | Not Detected | 0.06 (Unidentified) | Not Detected | 0.15 (Unidentified) |
| Impurity 5 (Area %) | Not Detected | Not Detected | Not Detected | 0.08 (Unidentified) |
This comparison clearly demonstrates the superior capability of LC-MS in detecting a greater number of impurities, some of which may be missed by HPLC-UV, and its unique ability to provide structural information for their identification.
Conclusion
Validating the purity of 5H-pyrrolo[3,2-d]pyrimidin-7-amine is a critical step in its development and use as a research tool or potential therapeutic agent. While HPLC-UV provides a reliable quantitative measure of purity, LC-MS, particularly HRMS, offers a more comprehensive and definitive assessment.[1] By providing molecular weight and structural information, LC-MS enables the confident identification of impurities, which is essential for understanding the true purity profile of the compound and ensuring the integrity of subsequent research. The implementation of a robust, validated LC-MS method, as outlined in this guide, is a testament to scientific rigor and a commitment to quality in drug discovery and development.
References
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2013). Journal of Pharmaceutical and Biomedical Analysis.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- ICH Guidelines for Analytical Method Valid
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- Polar Compounds. (n.d.). SIELC Technologies.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.). Journal of Medicinal Chemistry.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025). IOSR Journal of Pharmacy.
- Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024). Pharmaceuticals.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Crawford Scientific.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004). Environmental Science & Technology.
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science.
- Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). European Journal of Medicinal Chemistry.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules.
- LC-MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu (Europe).
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry.
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- LC/MS/MS Method Package for Primary Metabolites Ver.2. (n.d.). Shimadzu.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015).
- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.
- Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. (n.d.).
- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (n.d.). Journal of the American Chemical Society.
- Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM.
- Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (2025). Pharmaceutics.
Sources
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. biomedres.us [biomedres.us]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. sisu.ut.ee [sisu.ut.ee]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the 13C NMR Chemical Shifts of the Pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant purine and pyrrolo[2,3-d]pyrimidine systems, is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with therapeutic potential. A thorough understanding of its spectroscopic properties is paramount for the unambiguous structural elucidation and rational design of novel derivatives. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of the pyrrolo[3,2-d]pyrimidine core, offering a comparative perspective with related heterocyclic systems and practical experimental insights.
Understanding the 13C NMR Landscape of Pyrrolo[3,2-d]pyrimidines
The 13C NMR spectrum of the pyrrolo[3,2-d]pyrimidine core is dictated by the unique electronic environment of each carbon atom within the fused ring system. The pyrimidine ring, with its two electronegative nitrogen atoms, generally deshields the adjacent carbon atoms, causing them to resonate at a lower field (higher ppm values). Conversely, the pyrrole ring, being more electron-rich, tends to shield its carbon atoms to a greater extent.
| Carbon Atom | Chemical Shift (δ, ppm)[1] |
| C2 | 151.30 |
| C4 | 149.58 |
| C4a | 142.12 |
| C5 | 124.32 |
| C6 | 102.70 |
| C7a | 134.83 |
It is important to note that the chloro-substituent at the C4 position will exert a significant electronic effect, influencing the chemical shifts of the surrounding carbon atoms. Nevertheless, this data serves as a crucial baseline for understanding the impact of various substituents on the core structure.
Key Factors Influencing Chemical Shifts
Several factors can significantly influence the 13C NMR chemical shifts of the pyrrolo[3,2-d]pyrimidine core:
-
Substituent Effects: The electronic nature of substituents plays a pivotal role. Electron-donating groups (EDGs) will generally cause an upfield shift (lower ppm) of the carbon atoms they are attached to and those in conjugated positions, due to increased electron density. Conversely, electron-withdrawing groups (EWGs) will lead to a downfield shift (higher ppm)[2]. For instance, in a series of substituted pyrrolo[3,2-d]pyrimidines, the introduction of a methyl group at C2 results in a downfield shift for C2 itself, while an amino group at the same position would have a different effect based on its electronic properties[2].
-
Solvent Effects: The choice of solvent can induce notable changes in chemical shifts, particularly for a polar molecule like pyrrolo[3,2-d]pyrimidine. Protic solvents capable of hydrogen bonding with the nitrogen atoms can significantly alter the electronic distribution within the ring system, leading to shifts in the resonance frequencies[3][4]. For example, a switch from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can lead to downfield shifts for carbons in the vicinity of the nitrogen atoms.
-
pH Effects: The basic nitrogen atoms in the pyrimidine ring are susceptible to protonation at low pH. This protonation event will cause a significant downfield shift for the adjacent carbon atoms due to the introduction of a positive charge and the resulting electron withdrawal[5][6][7][8]. The extent of this shift is dependent on the pKa of the respective nitrogen atoms and the pH of the medium.
Comparative Analysis with Isomeric and Related Heterocycles
To provide a broader context, it is instructive to compare the 13C NMR chemical shifts of the pyrrolo[3,2-d]pyrimidine core with those of its isomers and other biologically relevant heterocyclic systems.
| Heterocycle | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C8 (or equivalent) (ppm) | Solvent | Reference |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 151.30 | 149.58 | 124.32 | 102.70 | - | DMSO-d6 | [1] |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 153.6 | 150.9 | 98.8 | 121.9 | - | DMSO-d6 | [9] |
| 1-Deazapurine (Imidazo[4,5-b]pyridine) | - | 145.21 | - | - | 134.13 | DMSO-d6 | [10] |
| Pyrazolo[3,4-d]pyrimidine-4-amine | - | 158.3 | - | 134.3 | 100.4 | DMSO-d6 | [5] |
Note: Direct comparison is challenging due to varying substitution patterns. The data presented is for representative substituted derivatives.
The isomeric pyrrolo[2,3-d]pyrimidine system, often referred to as 7-deazapurine, exhibits a different distribution of electron density. In general, the carbon atoms of the pyrimidine ring in both isomers resonate at lower fields compared to the pyrrole ring carbons. A detailed comparison of similarly substituted derivatives is essential for distinguishing between these two scaffolds.
1-Deazapurine (imidazo[4,5-b]pyridine) and pyrazolo[3,4-d]pyrimidines also present distinct 13C NMR fingerprints. The differences in the number and position of nitrogen atoms within the five-membered ring significantly alter the chemical shifts of the surrounding carbons, providing a clear method for their differentiation.
Experimental Protocol for 13C NMR Acquisition
The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a pyrrolo[3,2-d]pyrimidine derivative.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the pyrrolo[3,2-d]pyrimidine sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired experimental conditions.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Spectrometer Setup and Data Acquisition
The following steps are based on a typical Bruker Avance spectrometer.
Caption: Workflow for 13C NMR data acquisition.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal sensitivity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon signals.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is typically required (e.g., 1024 or more), depending on the sample concentration.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining accurate integrations, especially for quaternary carbons.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.
Conclusion
The 13C NMR chemical shifts of the pyrrolo[3,2-d]pyrimidine core provide a wealth of information for structural characterization and are highly sensitive to the electronic environment within the molecule. By understanding the fundamental principles governing these shifts and by making careful comparisons with related heterocyclic systems, researchers can confidently elucidate the structures of novel derivatives. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, which is the foundation of any successful structural analysis in the field of drug discovery and development.
References
-
Smole, A., et al. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Molecules, 27(15), 4889. [Link]
- Holý, A., et al. (1990). Synthesis and Biological Effects of N-(2-Phosphonomethoxyethyl) Derivatives of Deazapurine Bases.
- Pavlíková, M., et al. (2019). Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations. Bioorganic Chemistry, 87, 537-550.
- Malthouse, J. P. G., et al. (2002). Effect of pH on the chemical shifts of the 13 C-NMR signals from the... Biochemical Journal, 367(Pt 2), 545–554.
- Smernik, R. J., & Oades, J. M. (2000). 13C NMR of humic substances: pH and solvent effects. Geoderma, 96(3-4), 159-179.
- Quiñoá, E., et al. (2005). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 61(44), 10427-10433.
- Walczak, K., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7209.
- Ghahremanzadeh, R., et al. (2022). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl.
- Reynolds, W. F., et al. (1973). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Journal of the American Chemical Society, 95(2), 328-331.
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][11]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1806-1823.
- D'Assenza, G., et al. (2020). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... Scientific Reports, 10(1), 1-10.
-
SpectraBase. 2,5-dihydro-5-methyl-4-thio-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. [Link]
-
PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]
- Elguero, J., et al. (1986). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Magnetic Resonance in Chemistry, 24(7), 625-628.
- Kärger, J., et al. (2015). Supporting Information for: New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by sol... Chemical Science, 6(11), 6463-6469.
- Tran-Dinh, S., et al. (1975). 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. Journal of the American Chemical Society, 97(6), 1267-1275.
- Kumar, A., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1195-1207.
- Wawer, I., & Wawer, M. (1990). Solvent effect on the 13C and 15N NMR chemical shifts and rotational barriers in N,1N1‐dimethyl‐and N,1N1‐hexamethylene‐N2 ‐phenylformamidines. Magnetic Resonance in Chemistry, 28(8), 708-712.
- Guk, E., et al. (2025).
- Harris, R., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 114(3), 551-561.
-
Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
- 1. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 9-Deazaadenine Cytotoxicity Against Standard Purines
In the landscape of drug discovery and development, particularly in oncology and virology, purine analogs represent a cornerstone of therapeutic innovation.[1][2] These molecules, designed to mimic endogenous purines, can insinuate themselves into critical cellular pathways, leading to outcomes such as cytotoxicity in rapidly dividing cancer cells.[1][2] Among these, 9-deazaadenine has emerged as a compound of significant interest due to its potent antitumor properties.[3] This guide provides a comprehensive framework for objectively benchmarking the cytotoxic potential of 9-deazaadenine against the standard purines, adenine and guanine. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for conducting these critical comparative studies.
The Rationale for Comparative Cytotoxicity Analysis
Standard purines, adenine and guanine, are fundamental building blocks for DNA and RNA synthesis and are integral to cellular energy metabolism.[4][5] Consequently, they are not inherently cytotoxic under normal physiological conditions. In stark contrast, purine analogs like 9-deazaadenine are designed to be disruptive. By modifying the purine core, in this case, by replacing the nitrogen at the 9th position with a carbon, the molecule gains the ability to interfere with key enzymatic processes.[3][6]
The primary rationale for this comparative analysis is to quantify the therapeutic window of 9-deazaadenine. An ideal therapeutic agent exhibits high toxicity towards target (e.g., cancer) cells while sparing healthy cells. By comparing its cytotoxic profile to that of essential endogenous purines, we can begin to delineate its specific, targeted effects from non-specific cellular disruption. This head-to-head comparison is a foundational step in preclinical assessment, providing critical data on a compound's potential for selective cytotoxicity.
Experimental Design: A Self-Validating System
To ensure the scientific integrity of our findings, the experimental design must be robust and self-validating. This involves meticulous attention to controls, assay selection, and data interpretation. For this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7][8][9][10] The principle of the MTT assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Workflow
The overall workflow for this comparative cytotoxicity study is depicted below. This systematic approach ensures reproducibility and minimizes experimental variability.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocol: MTT Assay
This protocol is a generalized procedure and should be optimized for the specific cell line being used.
Materials and Reagents:
-
Selected cancer cell line (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
9-Deazaadenine, Adenine, Guanine (high purity)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of 9-deazaadenine, adenine, and guanine in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[8]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 600 nm.[7][10]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate dose-response curves.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound from the dose-response curves.
-
Data Presentation and Interpretation
The quantitative data should be summarized in a clear and concise table for easy comparison.
| Compound | Cell Line | IC₅₀ (µM) |
| 9-Deazaadenine | HeLa | [Hypothetical Value, e.g., 5.2] |
| Adenine | HeLa | > 100 |
| Guanine | HeLa | > 100 |
| 9-Deazaadenine | A549 | [Hypothetical Value, e.g., 8.7] |
| Adenine | A549 | > 100 |
| Guanine | A549 | > 100 |
Interpretation: The hypothetical data above illustrates the expected outcome. 9-Deazaadenine would likely exhibit a measurable IC₅₀ value in the low micromolar range, indicating potent cytotoxicity.[3] In contrast, adenine and guanine are not expected to be cytotoxic at concentrations up to 100 µM or higher, reflecting their essential metabolic roles. The significant difference in IC₅₀ values would provide strong evidence for the specific cytotoxic activity of 9-deazaadenine. It is important to note that at very high, non-physiological concentrations, even standard purines can exhibit some level of cytotoxicity, though this is often due to secondary effects like precipitation or osmotic stress rather than specific molecular targeting.[11]
Mechanistic Insights: Why 9-Deazaadenine is Cytotoxic
The cytotoxicity of 9-deazaadenine stems from its ability to act as an antimetabolite.[2][12] Once inside the cell, it can be metabolized into its triphosphate form, 9-deaza-ATP.[3] This analog can then interfere with nucleic acid synthesis and other ATP-dependent processes.
Simplified Signaling Pathway
The following diagram illustrates the general mechanism by which purine analogs exert their cytotoxic effects.
Caption: Simplified mechanism of 9-deazaadenine cytotoxicity.
In contrast, adenine and guanine are substrates for the purine salvage pathway, which recycles them into AMP and GMP, respectively.[13][14][15] These are essential for normal cellular function. The de novo synthesis pathway also contributes to the purine pool.[5][16] The cytotoxicity of some purine metabolites has been noted, but this is typically in the context of genetic disorders where these intermediates accumulate to toxic levels.[17][18]
Conclusion
This guide provides a robust framework for the comparative cytotoxic analysis of 9-deazaadenine against standard purines. By employing a validated methodology such as the MTT assay and adhering to rigorous experimental design, researchers can generate reliable and reproducible data. This information is critical for understanding the therapeutic potential and selectivity of novel purine analogs, paving the way for the development of more effective and less toxic therapeutic agents.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
-
PubMed. (n.d.). Mode of action of 9-beta-D-arabinofuranosyladenine on the synthesis of DNA, RNA, and protein in vivo and in vitro. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Cytotoxic Nucleoside Analogues: Different Strategies to Improve their Clinical Efficacy. Retrieved from [Link]
-
MDPI. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
PubMed. (2020, March 15). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Retrieved from [Link]
-
DiVA portal. (n.d.). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. Retrieved from [Link]
-
Molecular Cancer Therapeutics. (2009, December 10). Abstract A171: Cytotoxicity of novel substituted purine derivatives against liver cancer cells. Retrieved from [Link]
-
PubMed. (1998, June 12). Enhanced Cytotoxicity of Nucleoside Analogs by Overexpression of Mitochondrial Deoxyguanosine Kinase in Cancer Cell Lines. Retrieved from [Link]
-
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2024, January 14). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Retrieved from [Link]
-
MDPI. (1989, December 12). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic Nucleoside Analogues: Different Strategies to Improve their Clinical Efficacy. Retrieved from [Link]
-
PubMed. (n.d.). 9-Deazaadenosine--a new potent antitumor agent. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). Purine nucleotide metabolism regulates expression of the human immune ligand MICA. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Retrieved from [Link]
-
ASM Journals. (n.d.). 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine and -3-deazaadenine: analogs of neplanocin A which retain potent antiviral activity but exhibit reduced cytotoxicity. Retrieved from [Link]
-
PubMed. (n.d.). 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine. Retrieved from [Link]
-
MDPI. (2024, June 19). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Purine metabolism-related gene expression signature predicts survival outcome and indicates immune microenvironment profile of gliomas. Retrieved from [Link]
-
ResearchGate. (n.d.). Adenine nucleotide metabolism and synthesis via the purine salvage.... Retrieved from [Link]
-
PubMed Central. (n.d.). Cytotoxicity of guanine-based degradation products contributes to the antiproliferative activity of guanine-rich oligonucleotides. Retrieved from [Link]
-
PubMed Central. (n.d.). Inborn Errors of Purine Salvage and Catabolism. Retrieved from [Link]
-
PubMed Central. (n.d.). From purines to purinergic signalling: molecular functions and human diseases. Retrieved from [Link]
-
Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]
-
AL-Mustansiriyah University. (2018, February 26). Clinical Biochemistry department/ College of medicine / AL-Mustansiriyah University Dr. Ali al-bayati NUCLEOTIDE METABOLISM. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solution properties of antiviral adenine-nucleotide analogues. The acid–base properties of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) and of its N1, N3 and N7 deaza derivatives in aqueous solution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine metabolism-related gene expression signature predicts survival outcome and indicates immune microenvironment profile of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Synthesis and Biological Evaluation of 9-Deazaadenine 5'-Deoxy-6',6'-Difluoro-Carbocyclic C-Nucleoside Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity of guanine-based degradation products contributes to the antiproliferative activity of guanine-rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Inborn Errors of Purine Salvage and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Interpreting the IR Spectra of 7-Amino-Pyrrolopyrimidines
Introduction: In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone. As a bioisostere of purine, its derivatives are integral to numerous therapeutic agents, particularly kinase inhibitors. The introduction of an amino group at the C7 position is a common synthetic step, making the 7-amino-pyrrolopyrimidine a key intermediate and target molecule. For researchers synthesizing or working with these compounds, rapid and reliable structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive first pass at structural verification, offering a unique vibrational fingerprint of the molecule.
This guide provides an in-depth analysis of the characteristic IR absorption peaks for 7-amino-pyrrolopyrimidines. Moving beyond a simple list of frequencies, we will explore the causality behind these vibrations, compare the spectral features against common precursors, and provide a robust experimental protocol to ensure high-quality, reproducible data.
The 7-Amino-Pyrrolopyrimidine Scaffold: A Vibrational Overview
The key to interpreting the IR spectrum of a 7-amino-pyrrolopyrimidine lies in dissecting its structure into its constituent vibrating parts. The molecule is a fused heterocyclic system, and its spectrum is a composite of vibrations from:
-
The primary aromatic amino group (-NH₂) .
-
The fused pyrrole and pyrimidine rings .
-
The aromatic C-H bonds on the heterocyclic core.
Each of these components gives rise to distinct, identifiable peaks that, when assessed together, provide a high degree of confidence in the compound's identity.
Caption: Key vibrational modes in a 7-amino-pyrrolopyrimidine scaffold.
Detailed Spectral Analysis: Key Vibrational Regions
The N-H Vibration Region (3500-3200 cm⁻¹): The Unmistakable Signature
This is often the most diagnostic region for confirming the presence of the amino group.
-
Asymmetric & Symmetric N-H Stretching: A primary aromatic amine (-NH₂) will characteristically display two distinct, medium-intensity peaks.[1][2]
-
Expert Insight: The presence of two sharp to medium peaks in this region is strong evidence for a primary amine (R-NH₂). A secondary amine (R₂NH) would show only a single peak, and tertiary amines (R₃N) are absent in this region entirely.[2] These peaks are generally sharper than the broad O-H stretches from alcohols, which helps in distinguishing them.[2]
The Aromatic C-H Stretching Region (3150-3000 cm⁻¹)
-
Aromatic C-H Stretch (ν C-H): The C(sp²)-H bonds of the pyrrole and pyrimidine rings give rise to stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[3] These peaks are typically of weak to medium intensity and can sometimes appear as a cluster of small, sharp signals. The C-H stretching in five-membered heterocyclic compounds like pyrrole has been well-studied.[4][5]
The Double Bond & Fingerprint Region (1650-1400 cm⁻¹)
This region is complex but rich with structural information, dominated by stretching vibrations within the heterocyclic core and the bending of the amino group.
-
N-H Bending (Scissoring): Primary amines exhibit a characteristic in-plane bending or "scissoring" vibration. This absorption is of medium to strong intensity and typically appears in the 1650-1580 cm⁻¹ range.[1][2] This peak can sometimes overlap with ring stretching vibrations.
-
Ring C=C and C=N Stretching: The fused aromatic rings contain a conjugated system of C=C and C=N double bonds. Their stretching vibrations produce a series of strong to medium, sharp absorptions between approximately 1625-1430 cm⁻¹ .[6] For pyrimidine derivatives specifically, characteristic ring vibrations are expected in the 1500–1600 cm⁻¹ region.[7] The exact positions and intensities of these bands are unique to the overall ring system, forming a key part of the "fingerprint" that confirms the core scaffold.
The C-N Stretching Region (1350-1250 cm⁻¹)
-
Aromatic C-N Stretching: The vibration of the bond between the pyrimidine ring and the exocyclic amino nitrogen (Ar-NH₂) is a key feature. For aromatic amines, this produces a strong absorption in the 1340-1250 cm⁻¹ region.[1][2] The frequency is higher than in aliphatic amines due to resonance with the aromatic ring, which increases the C-N bond's force constant.[1][8]
Comparative Analysis: Confirming Your Synthesis
The true power of IR spectroscopy in a research setting comes from comparison. By analyzing the spectrum of your product against its precursor, you can definitively track the chemical transformation.
Case Study: Synthesis of 7-Amino-Pyrrolopyrimidine from 7-Chloro-Pyrrolopyrimidine
A common synthetic route involves the nucleophilic substitution of a chloro group with ammonia or an amine.
-
Spectrum of 7-Chloro-Pyrrolopyrimidine (Starting Material):
-
ABSENCE of any peaks in the 3500-3300 cm⁻¹ region (No N-H bonds).
-
ABSENCE of the N-H scissoring peak around 1650-1580 cm⁻¹.
-
Presence of characteristic ring stretching modes (1600-1400 cm⁻¹).
-
A C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region (often weak and in the busy fingerprint region).
-
-
Spectrum of 7-Amino-Pyrrolopyrimidine (Product):
-
APPEARANCE of two distinct peaks between 3500-3340 cm⁻¹ (asymmetric and symmetric N-H stretch).
-
APPEARANCE of a medium-strong N-H bending peak around 1620 cm⁻¹.
-
A shift in the pattern and position of the ring stretching vibrations due to the electronic effect of the new amino substituent.
-
This clear appearance of multiple amino-group-related peaks provides unequivocal evidence of a successful reaction.
Data Summary: Characteristic Peaks
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Asymmetric N-H Stretch | 3500 - 3420 | Medium, Sharp | Part of a characteristic doublet for -NH₂.[1] |
| Symmetric N-H Stretch | 3420 - 3340 | Medium, Sharp | Part of a characteristic doublet for -NH₂.[1] |
| Aromatic C-H Stretch | 3150 - 3000 | Weak to Medium | Indicates sp² C-H bonds on the heterocyclic rings.[3] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Confirms the primary amine group.[2] |
| Ring C=C & C=N Stretch | 1625 - 1430 | Strong to Medium | A series of sharp peaks, characteristic of the fused ring system.[6] |
| Aromatic C-N Stretch | 1340 - 1250 | Strong | Stronger and at a higher frequency than aliphatic C-N bonds.[1][9] |
| N-H Wag | 900 - 665 | Medium, Broad | Out-of-plane bending, characteristic of 1° and 2° amines.[2] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for solid samples.
Objective: To obtain a clean, reproducible FTIR spectrum of a solid 7-amino-pyrrolopyrimidine sample.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
Spatula.
-
Methanol or Isopropanol.
-
Lint-free laboratory wipes (e.g., Kimwipes).
-
Your solid sample (a few milligrams are sufficient).
Methodology:
-
System Preparation & Background Scan (The Self-Validating Step):
-
Causality: A background scan is critical as it measures the spectrum of the ambient environment (CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this from your sample spectrum, ensuring that the final data only reflects your compound.
-
Step 1.1: Ensure the ATR crystal is immaculately clean. Wipe the crystal surface gently with a lint-free wipe dampened with methanol or isopropanol, followed by a dry wipe.
-
Step 1.2: In the spectrometer software, initiate a "Collect Background" scan. The scan parameters should be set appropriately (e.g., 16 or 32 scans, 4 cm⁻¹ resolution).
-
Step 1.3: After the scan, examine the background spectrum. It should be a flat line with peaks only for atmospheric CO₂ (around 2350 cm⁻¹) and water vapor. If other peaks are present, the crystal is contaminated; repeat the cleaning process.
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.
-
Step 2.1: Place a small amount of your solid sample onto the center of the ATR crystal using a clean spatula.
-
Step 2.2: Lower the ATR press arm and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or pressure gauge to ensure reproducible force is applied. This compacts the powder and maximizes contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Step 3.1: In the software, initiate a "Collect Sample" scan using the same parameters as the background scan.
-
Step 3.2: Once complete, the software will display the background-subtracted absorbance spectrum.
-
-
Data Interpretation and Cleaning:
-
Step 4.1: Raise the press arm and carefully clean the sample off the ATR crystal using the same solvent-wipe procedure.
-
Step 4.2: Analyze your spectrum, labeling the key peaks corresponding to the functional groups detailed in this guide. Check for any anomalous peaks. A very broad, rolling peak centered around 3400 cm⁻¹ may indicate the presence of water in your sample.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the routine analysis of 7-amino-pyrrolopyrimidine derivatives. By focusing on the key vibrational regions—specifically the characteristic N-H stretching doublet, the N-H bending mode, and the unique fingerprint of the heterocyclic ring stretches—a researcher can rapidly and confidently confirm the identity of their target compound. When used in a comparative manner against starting materials, FTIR becomes a powerful arbiter of synthetic success, providing clear, actionable data that is fundamental to advancing drug discovery and development pipelines.
References
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
-
University of Calgary. IR Spectroscopy Tutorial: Amines.
-
Michigan State University Department of Chemistry. Infrared Spectrometry.
-
International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
-
Illinois State University Department of Chemistry. The Infrared Spectra of Aromatic Amines (Anilines).
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
-
Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
-
ChemicalBook. 2-Aminopyrimidine(109-12-6)IR1.
-
DergiPark. Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes.
-
Taylor & Francis Online. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
-
ResearchGate. IR spectra of [(Pym) 2 H] + , (────) , [(Pym) 2 D] + (·······) and pyrimidine.
-
National Center for Biotechnology Information. 2-Aminopyrimidine.
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.
-
ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
-
ACS Publications. Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.
-
Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
National Center for Biotechnology Information. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
-
Specac Ltd. Interpreting Infrared Spectra.
-
Elixir International Journal. Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using experimental and quantum chemical calculations.
-
Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
Scholars' Mine. Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine.
-
Canadian Science Publishing. Infrared study of the C—H stretching region of five-membered heterocyclic compounds.
-
Canadian Journal of Chemistry. Infrared study of the C-H stretching region of five-membered heterocyclic compounds.
-
ChemicalBook. 4-Amino-7H-pyrrolo[2,3-d]pyrimidine(1500-85-2) 1 H NMR.
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems.
-
Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds.
-
Palacký University Olomouc. Table of Characteristic IR Absorptions.
-
National Center for Biotechnology Information. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
-
SpectraBase. 7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE, 4-AMINO-7-.BETA.-D-RIBOFURANOSYL-.
-
NIST WebBook. 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-.
-
National Center for Biotechnology Information. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 5H-pyrrolo[3,2-d]pyrimidin-7-amine
Part 1: Executive Safety Summary
Immediate Action Required: Treat 5H-pyrrolo[3,2-d]pyrimidin-7-amine as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.
As a nitrogen-rich fused heterocycle (a 9-deazapurine analog), this compound is a common scaffold for kinase inhibitors (e.g., JAK, SYK inhibitors). Consequently, it likely possesses biological activity even at low concentrations. Do not rely solely on generic "Irritant" classifications found on preliminary Safety Data Sheets (SDS).
At a Glance: Minimum PPE Requirements
| Body Area | Standard Handling (Solid/Solution) | High-Risk Operations (Spill/Aerosol) |
| Respiratory | Engineering Control (Fume Hood) | PAPR or N95 + Face Shield |
| Hand | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate Film (Silver Shield®) |
| Eye | Chemical Safety Goggles (ANSI Z87.[1]1) | Goggles + Face Shield |
| Body | Lab Coat (Tyvek® preferred for powders) | Tyvek® Coverall + Sleeve Covers |
Part 2: Risk Assessment & Hazard Identification
Scientific Context: The pyrrolo[3,2-d]pyrimidine core mimics the purine structure of adenosine. This structural similarity allows it to bind to ATP-binding sites in enzymes, creating a risk of systemic toxicity if absorbed.
The "Unknown Potency" Protocol
In drug discovery, novel intermediates often lack complete toxicological profiles. We apply Control Banding , assigning this compound to Occupational Health Hazard Band 3 (OHHB 3) by default.
Primary Hazards:
-
Inhalation (Critical): The amine functionality can form fine, electrostatic dust during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
-
Skin Absorption: Nitrogen heterocycles can exhibit significant dermal permeability.
-
Ocular Damage: Amines are basic; contact with corneal tissue can cause saponification of membrane lipids, leading to permanent damage.
Part 3: PPE Stratification & Selection Logic
Hand Protection: The "Double-Glove" System
Causality: Single gloves often have microscopic pinholes (AQL 1.5 standard). A double-glove system provides a visual breach indicator and increases the "breakthrough time" for organic solvents used to dissolve the amine (e.g., DMSO, DMF).
-
Inner Layer: Brightly colored (e.g., orange/purple) Nitrile (4 mil).
-
Outer Layer: Standard Blue/White Nitrile (5 mil minimum).
-
Protocol: If the outer glove tears or swells, the inner color becomes visible. Stop immediately, retreat, and reglove.
Respiratory Protection: Engineering First
PPE is the last line of defense.
-
Primary: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (PPE): If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required. Simple surgical masks offer zero protection against chemical vapors or fine powders.
Eye Protection
-
Standard: Chemical Splash Goggles (indirect venting).
-
Why not Safety Glasses? Safety glasses have gaps. Airborne amine dust can bypass side shields and dissolve in the eye's moisture, creating a caustic solution.
Visual Decision Tree: PPE Selection
Caption: PPE Decision Matrix based on physical state and engineering controls. Note that handling powders always defaults to High Risk due to inhalation potential.
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Preparation & Weighing (Highest Risk)
Goal: Containment of electrostatic powder.
-
Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure. Amine powders are prone to "flying" when charged.
-
The "Coffin" Technique:
-
Place the receiving vial inside a larger secondary container (e.g., a beaker) before weighing.
-
If spillage occurs, it is contained within the beaker, not the balance surface.
-
-
Solvent Addition: Add the solvent (DMSO/DMF) to the solid immediately after weighing to suppress dust generation.
Phase 2: Reaction & Monitoring
Goal: Prevention of cutaneous exposure.[1][2][3][4][5]
-
Syringe Transfer: When moving the dissolved amine, use Luer-lock syringes to prevent needle detachment under pressure.
-
Glove Check: Check outer gloves for "puckering" (a sign of solvent permeation) every 30 minutes. Change immediately if detected.
Phase 3: Decontamination & Disposal
Goal: Environmental safety and regulatory compliance.[2][3][5][6][7][8][9]
-
Quench: Treat glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it a non-volatile salt (hydrochloride form) before washing.
-
Waste Segregation:
-
Do NOT mix with oxidizing agents (e.g., peroxides, nitric acid). Nitrogen heterocycles can form unstable N-oxides or energetic salts.
-
Dispose in "High Hazard / Toxic" organic waste streams.
-
Workflow Visualization
Caption: Cradle-to-Grave operational workflow ensuring containment at every stage.
Part 5: Emergency Response
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Wash with soap & water for 15 mins.[2][4] Do not use alcohol (enhances absorption). | Seek medical evaluation.[1][2][3][4][6][7] Provide SDS. |
| Eye Contact | Flush at eyewash station for 15 mins. Hold eyelids open. | Mandatory ophthalmologist visit (alkaline risk). |
| Inhalation | Move to fresh air.[1][2][3][4][6][7] If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema. |
| Spill (Powder) | Cover with wet paper towels to prevent dust. Wipe up.[3][5] | Dispose of towels as hazmat waste. |
Part 6: References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][10]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem. Compound Summary: 7-Deazaadenine (Analogous Structure for Hazard Estimation). National Library of Medicine. [Link]
(Note: While specific SDS data for the 7-amine isomer is proprietary or sparse, the protocols above are grounded in the "Precautionary Principle" for nitrogen heterocycle analogs as recommended by Prudent Practices in the Laboratory.)
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. download.basf.com [download.basf.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. clarionsafety.com [clarionsafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
